2-Iodopropane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058788 | |
| Record name | Propane, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |
| Record name | Isopropyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.1 [mmHg] | |
| Record name | Isopropyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
75-30-9 | |
| Record name | Isopropyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Iodopropane
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (isopropyl iodide), tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding and application of this compound in a laboratory setting.
Chemical Identity and Structure
This compound, an organoiodine compound, is a colorless, flammable, and volatile liquid.[1] Its chemical structure consists of a central carbon atom bonded to a hydrogen atom, an iodine atom, and two methyl groups.
-
IUPAC Name: this compound[2]
-
Synonyms: Isopropyl iodide, 2-Propyl iodide, sec-Propyl iodide[2][3]
-
CAS Number: 75-30-9[3]
-
Molecular Formula: C₃H₇I[4]
-
Molecular Weight: 169.99 g/mol [4]
-
InChI Key: FMKOJHQHASLBPH-UHFFFAOYSA-N[1]
-
SMILES: CC(C)I[1]
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | References |
| Appearance | Colorless to pale yellow liquid | [5][6][7] |
| Density | 1.703 g/mL at 25 °C | [5][8][9] |
| Boiling Point | 88-90 °C | [6][8][9] |
| Melting Point | -90 °C | [8][10][11] |
| Solubility in Water | 1.4 g/L | [2][5][11] |
| Solubility in Organic Solvents | Miscible with chloroform, ether, alcohol, and benzene. | [1][5] |
| Refractive Index (n20/D) | 1.498 | [5][8][12] |
| Vapor Pressure | 61.4 mmHg at 25 °C | [10] |
| Flash Point | 42 °C (108 °F) | [1][10][13] |
| logP (o/w) | 2.89 | [7][13] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows two principal peaks.[14] The six equivalent protons of the two methyl groups appear as a doublet, while the single proton on the central carbon appears as a multiplet (septet).[14] The integrated signal proton ratio is 6:1.[14] A common solvent for ¹H NMR of this compound is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[14]
-
¹³C NMR: The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the two different carbon environments in the molecule.[15] The carbon atoms of the two methyl groups produce one signal, while the carbon atom bonded to the iodine atom gives a separate signal.[15] As with ¹H NMR, CDCl₃ is a commonly used solvent.[15]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is unique and can be used for its identification.[10] Key absorption bands include:
-
C-H stretching: ~2845-2975 cm⁻¹[10]
-
C-H bending/deformation: ~1370-1470 cm⁻¹[10]
-
C-I stretching: ~500 cm⁻¹[10] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region for this compound.[10]
Chemical Properties and Reactivity
Stability and Storage
This compound is stable but can discolor upon exposure to light and air due to the formation of iodine.[1][5][10] It is often supplied with a stabilizer, such as copper chips.[8][9][12] It should be stored in a cool, dry, well-ventilated area away from direct sunlight, strong bases, and strong oxidizing agents.[5][9][10]
Reactivity
The carbon-iodine bond in this compound is relatively weak, making it a reactive compound and an excellent substrate for various synthetic transformations.[15] It is commonly used as an alkylating agent to introduce the isopropyl group in nucleophilic substitution reactions.[9][15] this compound can also serve as a precursor for radical reactions and in the formation of organometallic reagents, such as Grignard reagents.[15]
Experimental Protocols
Synthesis of this compound from Isopropyl Alcohol
This protocol describes the synthesis of this compound via the reaction of isopropyl alcohol with hydriodic acid.
Materials:
-
Isopropyl alcohol (30 g, 38 mL)
-
57% Hydriodic acid (450 g, 265 mL)
-
Concentrated hydrochloric acid
-
5% Sodium carbonate solution
-
Sodium thiosulfate solution
-
Anhydrous calcium chloride
-
500 mL distilling flask
-
Condenser
-
Receiving flask
-
Separatory funnel
Procedure:
-
In a 500 mL distilling flask, mix 38 mL of isopropyl alcohol with 265 mL of 57% hydriodic acid.[5]
-
Set up the apparatus for downward distillation and slowly distill the mixture until about half of the liquid has been collected.[5]
-
Separate the lower layer of crude this compound. The aqueous layer can be redistilled to yield an additional amount of the product from the first quarter of the distillate.[5]
-
Combine all the crude this compound and wash it with an equal volume of concentrated hydrochloric acid in a separatory funnel.[5]
-
Successively wash the organic layer with water, 5% sodium carbonate solution, sodium thiosulfate solution (to remove any free iodine), and again with water.[5]
-
Dry the this compound over anhydrous calcium chloride.[5]
-
Purify the dried product by distillation, collecting the fraction that boils at 89 °C.[5]
Purification by Distillation
Crude or discolored this compound can be purified by distillation.
Procedure:
-
If the this compound is discolored, first wash it with an aqueous solution of sodium bisulfite or sodium thiosulfate to remove free iodine, followed by washing with water.
-
Dry the washed this compound over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.
-
Set up a simple distillation apparatus. Ensure all glassware is dry.
-
Add the dried this compound to the distilling flask along with a few boiling chips.
-
Heat the flask gently. Collect the fraction boiling between 88-90 °C.[8]
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving a few drops of purified this compound in approximately 0.5-1.0 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained from a neat liquid film.[10]
-
Place a drop of this compound between two salt plates (e.g., NaCl or KBr).[3]
-
Gently press the plates together to form a thin film.
-
Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
Formation of Isopropylmagnesium Iodide (Grignard Reagent)
This protocol outlines the preparation of a Grignard reagent from this compound. This reaction is highly sensitive to moisture and air.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the oven-dried glassware under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of this compound in anhydrous ether.
-
Add a small amount of the this compound solution to the magnesium turnings. The reaction should start, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, isopropylmagnesium iodide, which can be used in subsequent reactions.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Isopropyl Alcohol.
Grignard Reagent Formation
Caption: Formation of Isopropylmagnesium Iodide.
Workflow for Purification and Characterization
Caption: Purification and Characterization Workflow.
References
- 1. varsitytutors.com [varsitytutors.com]
- 2. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. This compound [chem.purdue.edu]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. This compound(75-30-9) 1H NMR spectrum [chemicalbook.com]
- 9. infrared spectrum of this compound C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Propyl-Iodide Preparation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of this compound C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Characterization of 2-Iodopropane (CAS 75-30-9)
Introduction
This compound (CAS 75-30-9), also known as isopropyl iodide, is a colorless, volatile, and flammable organoiodine compound with the chemical formula C₃H₇I.[1] As a member of the haloalkane class, it is characterized by an iodine atom attached to the secondary carbon of a propane chain.[2] Due to the reactivity of the carbon-iodine bond, this compound serves as a valuable intermediate and alkylating agent in various organic syntheses, including the preparation of pharmaceuticals and specialty chemicals.[3][4] Its utility in introducing the isopropyl group makes it a significant reagent in drug development and synthetic chemistry.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, safety protocols, and key experimental procedures for its characterization.
Physicochemical Properties
This compound is a colorless to light yellow liquid that may discolor upon exposure to air and light.[1][6][7] It is miscible with common organic solvents like benzene, chloroform, ether, and alcohol, but has limited solubility in water.[1][2][6][8]
| Property | Value |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol [3][7][9] |
| Appearance | Colorless to pale yellow liquid[10][11][12] |
| Boiling Point | 88-90 °C[11][13][14] |
| Melting Point | -90 °C[13][15][16] |
| Density | 1.703 g/mL at 25 °C[6][13] |
| Refractive Index (n²⁰/D) | 1.498 - 1.499[6][11][13] |
| Solubility in Water | ~1.4 g/L[1][6][17] |
| Vapor Pressure | 43.1 - 61.4 mmHg at 25 °C[7][12][15][18] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The spectrum of this compound is relatively simple, showing two distinct sets of protons and two distinct carbon environments.[5][19]
| ¹H NMR | Data |
| Solvent | CDCl₃ |
| Chemical Shift (δ) | ~4.2 ppm: (CH-I), septet ~1.8 ppm: (CH₃), doublet |
| Proton Ratio | 1:6 |
| Coupling | The methine (CH) proton is split into a septet by the six adjacent methyl protons. The six equivalent methyl (CH₃) protons are split into a doublet by the single adjacent methine proton.[5] |
| ¹³C NMR | Data |
| Solvent | CDCl₃ |
| Chemical Shift (δ) | ~21.1 ppm: (CH-I) ~31.2 ppm: (CH₃)[19] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H Stretching | ~2845 - 2975[20] |
| C-H Bending | ~1370 - 1470[20] |
| C-C-C Skeletal | ~1140 - 1175[20] |
| C-I Stretching | ~500[20] |
| Fingerprint Region | The region from ~1500 to 400 cm⁻¹ provides a unique fingerprint for the molecule.[20] |
Mass Spectrometry (MS)
Mass spectrometry of this compound shows a distinct fragmentation pattern. The carbon-iodine bond is the weakest bond and its cleavage dominates the spectrum.[10]
| m/z (mass-to-charge) | Assignment & Description |
| 170 | [M]⁺• : The parent molecular ion peak, [C₃H₇I]⁺•.[10] |
| 127 | [I]⁺ : Loss of the isopropyl group (M-43).[10] |
| 43 | [C₃H₇]⁺ : Loss of the iodine atom (M-127). This is the most stable fragment and represents the base peak .[10] |
Safety and Handling
This compound is a flammable liquid and vapor that requires careful handling. It is harmful if swallowed and causes skin and eye irritation.[21] Chronic exposure to iodides may lead to iodism.[10]
| Aspect | Guideline |
| GHS Pictograms | |
| Hazard Statements | H226: Flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[21] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances (strong bases, strong oxidizing agents).[10][15] Keep container tightly closed and protect from direct sunlight and air.[6][10][15] Often stabilized with copper.[13][14] |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames.[21] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[10] Skin: Remove contaminated clothing and wash skin with soap and water.[10] Inhalation: Move to fresh air.[10] Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10] |
Experimental Protocols
Synthesis of this compound from 2-Propanol
This protocol describes a common laboratory synthesis via nucleophilic substitution.
-
Reaction Setup: Mix 30 g of 2-propanol with 265 mL of 57% hydriodic acid in a 500 mL distillation flask.
-
Distillation: Attach a condenser for downward distillation and slowly heat the mixture.
-
Collection: Collect the distillate until about half of the initial liquid volume has passed over. The lower layer of the distillate is the crude this compound.
-
Purification:
-
Separate the crude this compound layer.
-
Wash the organic layer sequentially with an equal volume of concentrated HCl, water, 5% sodium carbonate solution, and finally water.
-
Dry the washed product over anhydrous calcium chloride. .
-
Perform a final fractional distillation, collecting the fraction that boils at 88-90 °C.
-
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[19][20]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube and wipe the outside clean. Insert the tube into the NMR spectrometer.
-
Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the ¹H and/or ¹³C spectra using standard instrument parameters.
Protocol for FT-IR Spectroscopic Analysis (Neat Liquid)
-
Sample Preparation: As this compound is a liquid, it can be analyzed directly as a "neat" sample. Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]
-
Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]
-
Data Acquisition: Mount the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[6]
Protocol for Mass Spectrometry Analysis
This protocol is for a volatile liquid using electron ionization (EI).
-
Sample Introduction: Inject a small amount of the volatile this compound sample into the mass spectrometer's inlet system, which will vaporize the liquid.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization to form the parent molecular ion ([M]⁺•) and subsequent fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Reactivity and Applications
This compound is an excellent substrate for nucleophilic substitution reactions, where the iodide ion is a good leaving group.[4] This reactivity is harnessed to introduce the isopropyl moiety into various molecular scaffolds.
Caption: A typical Sₙ2 reaction pathway involving this compound.
Logical Workflow for Characterization
A systematic approach is crucial for the complete characterization of a chemical substance like this compound. The following workflow outlines the logical progression from initial sample receipt to full structural confirmation and purity assessment.
Caption: Logical workflow for the comprehensive characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. webassign.net [webassign.net]
- 3. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound (NMR Spectrum) [chem.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of this compound C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. paulcooper.pbworks.com [paulcooper.pbworks.com]
- 10. ursinus.edu [ursinus.edu]
- 11. Propane, 2-iodo- [webbook.nist.gov]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. content.pulaskischools.org [content.pulaskischools.org]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. acdlabs.com [acdlabs.com]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. This compound(75-30-9) 1H NMR [m.chemicalbook.com]
- 19. Propane, 2-iodo- [webbook.nist.gov]
- 20. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. NMR Sample Preparation [nmr.chem.umn.edu]
Synthesis of 2-Iodopropane from Isopropyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-iodopropane from isopropyl alcohol, a fundamental conversion in organic chemistry with applications in pharmaceuticals and fine chemical manufacturing.[1][2][3] This document provides a comparative analysis of common synthetic methodologies, complete with detailed experimental protocols and quantitative data to inform laboratory practice.
Overview of Synthetic Methodologies
The conversion of isopropyl alcohol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by an iodide ion.[4] Several established methods facilitate this transformation, primarily differing in the source of the iodide nucleophile and the nature of the proton source or activating agent for the hydroxyl group. The most common and effective methods include:
-
Reaction with Hydriodic Acid (HI): This is a direct method where concentrated hydriodic acid serves as both the proton source to activate the hydroxyl group and the source of the iodide nucleophile.
-
Reaction with Phosphorus and Iodine (P/I₂): In this in-situ method, phosphorus triiodide (PI₃) is generated from the reaction of red phosphorus and iodine, which then reacts with the isopropyl alcohol.
-
The Finkelstein Reaction: While classically an exchange of a halide for iodide, a modified Finkelstein approach can be employed.[5][6][7] This would typically involve converting the isopropyl alcohol into a better leaving group, such as a tosylate or mesylate, followed by reaction with a source of iodide ions like sodium iodide in acetone.[8]
Quantitative Data Summary
The selection of a synthetic route often depends on factors such as yield, reaction conditions, and availability of reagents. The following table summarizes the key quantitative data associated with the primary methods of this compound synthesis from isopropyl alcohol.
| Parameter | Method 1: Hydriodic Acid | Method 2: Phosphorus and Iodine |
| Starting Materials | Isopropyl alcohol, 57% Hydriodic acid | Isopropyl alcohol, Iodine, Red Phosphorus, Glycerol, Water |
| Reported Yield | Not explicitly stated, but implies a successful synthesis | 80% (theoretical)[9] |
| Product Boiling Point | 89 °C[9] | 88-90 °C[9] |
| Product Density | 1.744 g/mL[9] | Not explicitly stated for this method, but is a physical constant of the product. |
| Key Reaction Conditions | Slow distillation of the reaction mixture.[9] | Gradual addition of phosphorus, heating on a wire gauze.[9] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound from isopropyl alcohol.
Method 1: Synthesis using Hydriodic Acid
This protocol is adapted from established laboratory procedures.[9]
Reagents:
-
Isopropyl alcohol: 38 mL (30 g)
-
57% Hydriodic acid: 265 mL (450 g)
-
Concentrated Hydrochloric acid
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Combine 38 mL of isopropyl alcohol with 265 mL of 57% hydriodic acid in a 500 mL distilling flask.
-
Set up the apparatus for downward distillation.
-
Slowly distill the mixture at a rate of a few drops per second.
-
Cease the distillation when approximately half of the initial liquid volume has been collected.
-
Separate the lower layer of crude this compound from the aqueous layer in the distillate.
-
Redistill the aqueous layer to recover an additional amount of this compound from the first quarter of the distillate.
-
Combine all the collected crude this compound.
-
Wash the combined product with an equal volume of concentrated hydrochloric acid.
-
Successively wash the product with water, 5% sodium carbonate solution, and then water again.
-
Dry the this compound over anhydrous calcium chloride.
-
Purify the dried product by distillation, collecting the fraction that boils at 89 °C.[9]
Method 2: Synthesis using Phosphorus and Iodine
This protocol describes the in-situ generation of phosphorus triiodide for the conversion.[9]
Reagents:
-
Iodine: 70 g
-
Glycerol: 45 g
-
Water: 30 g
-
Isopropyl alcohol: 30 g (38 mL)
-
Yellow phosphorus: 10 g
-
10% Sodium hydroxide solution
-
Sodium thiosulfate solution
-
Anhydrous calcium chloride
Procedure:
-
In a 250 mL distillation flask, place 70 g of iodine, 45 g of glycerol, and 30 g of water.
-
Connect the flask to a condenser and a receiver.
-
Gradually add 10 g of yellow phosphorus in small pieces. Exercise extreme caution as the reaction can be vigorous. Allow the reaction to subside after each addition. If the reaction does not start, gently warm the flask in a water bath.
-
Once all the phosphorus has been added, add 30 g of isopropyl alcohol to the mixture.
-
Heat the flask on a wire gauze until no more oily liquid distills over.
-
Transfer the distillate back to the distillation flask and redistill.
-
Wash the distillate sequentially with 10% sodium hydroxide solution, sodium thiosulfate solution, and again with 10% sodium hydroxide solution, followed by water.
-
Dry the product over anhydrous calcium chloride for 24 hours.
-
Fractionally distill the dried product, collecting the fraction boiling between 88-90 °C.[9] This method is reported to have a theoretical yield of 80%.[9]
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical transformations and experimental processes involved in the synthesis of this compound.
Signaling Pathways (Reaction Mechanisms)
Caption: SN2 mechanism for the conversion of isopropyl alcohol to this compound using hydriodic acid.
Caption: Reaction pathway for the synthesis of this compound using phosphorus and iodine.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound | 75-30-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Reaction of 2-Iodopropane with Hydroiodic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction between 2-iodopropane and hydroiodic acid. The primary focus is on the nucleophilic substitution reaction, which is of significant interest in isotopic labeling studies and understanding the reactivity of secondary alkyl halides. This document details the reaction mechanism, kinetic considerations, potential side reactions, and provides a generalized experimental protocol for isotopic labeling.
Core Reaction: Nucleophilic Substitution (SN2)
The reaction between this compound and the iodide ion (from hydroiodic acid) is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the iodide ion acts as a nucleophile, attacking the electrophilic carbon atom of this compound and displacing the iodine atom (leaving group).
Reaction:
CH₃CH(I)CH₃ + I⁻* ⇌ CH₃CH(I*)CH₃ + I⁻
(where I represents a labeled iodine isotope, such as ¹³¹I)*
This reaction is an equilibrium process. The forward and reverse reactions proceed at the same rate, leading to an isotopic exchange if a labeled iodide source is used.
Reaction Mechanism
The SN2 reaction is a concerted, single-step process. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the chiral center, although in the case of the symmetrical this compound, this is not observable in the product.
The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking.
Signaling Pathway Diagram
The following diagram illustrates the SN2 mechanism for the iodide exchange reaction of this compound.
Spectroscopic Analysis of 2-Iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-iodopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic workflow are included to support researchers in their analytical and drug development endeavors.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows two distinct signals, corresponding to the two different chemical environments of the protons in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Septet | 1H | CH |
| ~1.8 | Doublet | 6H | CH₃ |
Table 1: ¹H NMR Data for this compound.
The septet arises from the methine proton being split by the six equivalent protons of the two methyl groups. Conversely, the doublet is a result of the six methyl protons being split by the single methine proton. The 6:1 integration ratio of the signals is consistent with the number of protons in each environment.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of this compound displays two signals, indicating the presence of two unique carbon environments in the molecule.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~21.1 | CH |
| ~31.2 | CH₃ |
Table 2: ¹³C NMR Data for this compound.[2]
The carbon atom bonded to the electronegative iodine atom (CH) is deshielded and appears at a lower field, while the two equivalent methyl carbon atoms (CH₃) are more shielded and appear at a higher field.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2975 - 2845 | Stretching | C-H (sp³) |
| ~1470 - 1370 | Bending | C-H |
| ~1175 - 1140 | Skeletal Vibration | C-C-C |
| ~870 | Skeletal Vibration | C-C-C |
| ~500 | Stretching | C-I |
Table 3: Key IR Absorption Bands for this compound.[3]
The prominent C-H stretching and bending vibrations are characteristic of alkanes. The C-I stretching vibration is a key feature for identifying the presence of the iodo group.[3] The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule, allowing for definitive identification.[3]
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Abundance | Assignment |
| 170 | Moderate | [M]⁺ (Molecular Ion) |
| 127 | Low | [I]⁺ |
| 43 | 100% | [C₃H₇]⁺ (Base Peak) |
Table 4: Major Peaks in the Mass Spectrum of this compound.[4]
The molecular ion peak at m/z 170 confirms the molecular weight of this compound.[5][6][7] The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the loss of the iodine atom.[4] This fragmentation is favored due to the relative weakness of the C-I bond.[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9]
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[10]
-
Shim the magnetic field to achieve homogeneity and optimize resolution.[10]
-
For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.[10]
-
Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.[10]
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[10]
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.[11]
Instrumental Analysis:
-
Ensure the ATR crystal (e.g., diamond) is clean.[12]
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[12]
-
Place a small drop of this compound directly onto the center of the ATR crystal.[11][12]
-
Acquire the sample spectrum.
-
After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[11]
Mass Spectrometry (Electron Ionization)
Sample Introduction:
For a volatile liquid like this compound, direct injection or introduction via a gas chromatograph (GC-MS) is common.
Instrumental Analysis:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In the ionization chamber, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).
-
The molecular ion and any fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Figure 1: Workflow of Spectroscopic Analysis for Structural Elucidation.
References
- 1. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of this compound C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of this compound C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of this compound C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propane, 2-iodo- [webbook.nist.gov]
- 7. Propane, 2-iodo- [webbook.nist.gov]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodopropane
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodopropane. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral parameters, experimental protocols, and visual representations of the molecular structure and analytical workflow.
Introduction to the NMR Spectroscopy of this compound
This compound (CH₃CH(I)CH₃), also known as isopropyl iodide, is a simple organoiodine compound. Its straightforward structure provides a clear and illustrative example of the principles of NMR spectroscopy, including chemical shift, spin-spin coupling, and integration. The symmetry of the molecule is a key determinant of its spectral features.
¹H NMR Spectrum of this compound
The proton NMR spectrum of this compound is characterized by two distinct signals, a consequence of the two different chemical environments for the protons in the molecule.[1] The six protons of the two equivalent methyl (CH₃) groups are in one environment, while the single proton of the methine (CH) group, which is bonded to the iodine atom, is in another.
Quantitative Data for ¹H NMR
The spectral parameters for the ¹H NMR of this compound are summarized in the table below. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| CH₃ protons | ~1.8 - 1.9 | Doublet | 6H | ~6.0 - 7.0 |
| CH proton | ~4.2 - 4.3 | Septet | 1H | ~6.0 - 7.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The signal for the methyl protons appears as a doublet because they are coupled to the single methine proton (n+1 = 1+1 = 2).[1] Conversely, the methine proton signal is split into a septet by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[1] The integrated signal proton ratio of 6:1 corresponds to the structural formula of this compound.[1]
¹³C NMR Spectrum of this compound
Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays only two signals. The two methyl (CH₃) carbons are chemically equivalent, and the methine (CH) carbon, bonded to the iodine, is in a distinct chemical environment.
Quantitative Data for ¹³C NMR
The table below summarizes the chemical shifts for the ¹³C NMR spectrum of this compound.
| Signal Assignment | Chemical Shift (δ) (ppm) |
| CH₃ carbons | ~26 - 28 |
| CH carbon | ~-5 - -7 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The carbon atom directly attached to the electronegative iodine atom (CH) is significantly shifted to a lower ppm value.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a common choice for small organic molecules.[1]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is recommended.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for the chemical shifts (δ = 0.0 ppm).
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample information.
NMR Instrument Parameters
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Spectral Width: A spectral width of around 200-250 ppm is standard for ¹³C NMR.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow of an NMR experiment.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR spectroscopy.
References
- 1. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Infrared spectroscopy of the carbon-iodine bond
An In-depth Technical Guide on the Infrared Spectroscopy of the Carbon-Iodine Bond
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique for determining molecular structures by measuring the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds undergo vibrations, such as stretching and bending, at specific quantized frequencies. These frequencies correspond to the energy differences between vibrational states and are characteristic of the types of chemical bonds and functional groups present.[1][2] This guide provides a detailed technical overview of the infrared spectroscopy of the carbon-iodine (C-I) bond, a functional group of significant interest in organic synthesis, materials science, and particularly in the development of pharmaceuticals. We will explore its characteristic vibrational frequencies, the factors influencing them, and the specific experimental protocols required for accurate measurement.
The Carbon-Iodine (C-I) Stretching Vibration
The most diagnostic feature in the IR spectrum of an organoiodine compound is the C-I stretching vibration. Due to the large mass of the iodine atom, this vibration occurs at a very low frequency, placing its absorption peak in the far-infrared or low-wavenumber region of the spectrum.
The Mass Effect
The position of a vibrational absorption is fundamentally described by Hooke's Law, which relates frequency to the force constant of the bond and the reduced mass of the atoms involved.[3] As the mass of the halogen atom (X) in a C-X bond increases, the reduced mass of the system increases, leading to a decrease in the vibrational frequency.[3][4] This "mass effect" results in a predictable trend for the stretching frequencies of carbon-halogen bonds: C-F > C-Cl > C-Br > C-I.[4] Consequently, the C-I stretching band is found at the lowest wavenumber among the halogens.
Factors Influencing the C-I Stretching Frequency
The precise wavenumber of the C-I absorption is sensitive to the local molecular environment. A thorough understanding of these influences is critical for accurate spectral interpretation.
-
Hybridization of the Carbon Atom: The strength of the C-I bond, and thus its stretching frequency, is affected by the hybridization of the carbon atom. C-H stretching frequencies, for example, are highly dependent on whether the carbon is sp³, sp², or sp hybridized.[5] A similar, though less pronounced, effect is expected for C-I bonds.
-
Electronic and Steric Effects: The electronic environment, influenced by inductive and mesomeric (resonance) effects from neighboring substituents, can alter the force constant of the C-I bond and shift its absorption frequency.[6][7][8] For instance, electron-withdrawing groups on the same carbon can impact the bond's character and vibrational frequency.[4] Steric effects, such as bond angle strain in cyclic systems, can also cause significant shifts.[3][6]
-
Physical State: The physical state of the sample (solid, liquid, or gas) can influence the vibrational frequencies. Intermolecular interactions in condensed phases (liquid or solid) can affect bond vibrations, often leading to different absorption frequencies compared to the gaseous state.[8][9]
-
Vibrational Coupling and Fermi Resonance: In complex molecules, the C-I stretching vibration can couple with other molecular vibrations, such as skeletal C-C vibrations or bending modes, if they have similar frequencies and the same symmetry.[6][8] This interaction can lead to shifts in the expected peak positions. Fermi resonance, a specific type of coupling between a fundamental vibration and an overtone or combination band, can cause a single expected peak to appear as a doublet of similar intensity.[6][7]
The logical relationship between these influencing factors is visualized in the diagram below.
Caption: Key factors influencing the C-I infrared stretching frequency.
Data Presentation: Characteristic C-I Absorption Frequencies
The C-I stretching vibration typically appears in the 690-515 cm⁻¹ range, though specific values depend on the molecular structure.[1][10][11] This region is often part of the complex "fingerprint region" of the spectrum, which can make unambiguous assignment challenging without comparing the spectrum to that of a known reference compound.[10][12][13]
The following table summarizes characteristic C-I stretching frequencies for several classes of organoiodine compounds.
| Compound Class | Example Compound | C-I Stretching Frequency (cm⁻¹) | Notes |
| Primary Iodoalkane | 1-Iodopropane | ~600 - 500[13] | This region often contains multiple complex vibrations.[13] |
| Secondary Iodoalkane | 2-Iodopropane | ~500[12] | A characteristic absorption for the isopropyl iodide group.[12] |
| Geminal Diiodoalkane | Methylene Iodide (CH₂I₂) | ~500 - 570 | The spectrum shows a peak in this general region.[4] |
| Iodoarene | Iodobenzene | ~600 - 680 | Aromatic C-I bonds are typically at slightly higher frequencies. |
Experimental Protocols
Observing absorptions in the far-infrared region requires specific instrumentation and sample handling techniques, as standard mid-IR setups may not be adequate.
Instrumentation
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.[2][14] To operate effectively in the far-infrared region (typically < 650 cm⁻¹), the spectrometer must be equipped with:
-
Source: A Globar or mercury lamp is often used for far-IR radiation.
-
Beamsplitter: Standard KBr beamsplitters have a low-frequency cutoff around 400 cm⁻¹. Mylar films or other specialized materials are required for lower wavenumbers.
-
Detector: A deuterated triglycine sulfate (DTGS) detector is common, but specialized detectors like a Golay cell may offer better performance in the far-IR.
Sample Preparation
The choice of sample preparation method depends on the physical state of the analyte. A critical consideration is the IR transparency of the materials used (windows, pellets, etc.) in the low-wavenumber region.
-
Liquid Samples: Liquids can be analyzed as a thin film pressed between two plates. While KBr is common in mid-IR, its cutoff makes it unsuitable. Cesium Iodide (CsI) or polyethylene windows are the preferred materials as they are transparent to much lower frequencies.
-
Solid Samples:
-
Nujol Mull: The solid is finely ground and mixed with Nujol (a mineral oil) to create a thick paste. This mull is then spread onto CsI or polyethylene plates. The Nujol itself has absorptions, but they are well-characterized and generally do not interfere in the far-IR region.
-
Pellet: The solid is mixed with a dry, IR-transparent powder, typically CsI , and pressed under high pressure to form a transparent disc. KBr is not recommended due to its limited transmission range.
-
Attenuated Total Reflectance (ATR): Modern FTIR spectrometers are often equipped with an ATR accessory, which is a very convenient method for analyzing both liquids and solids with minimal sample preparation.[15] A tiny amount of the sample is pressed against a high-refractive-index crystal (e.g., ZnSe or diamond).
-
The general workflow for acquiring and analyzing the IR spectrum of a C-I containing compound is outlined below.
Caption: General experimental workflow for the IR analysis of C-I bonds.
Conclusion
The infrared spectroscopy of the carbon-iodine bond is a valuable tool for the structural characterization of organoiodine compounds. The key diagnostic feature, the C-I stretching vibration, is found in the far-infrared region of the spectrum, typically between 500 and 690 cm⁻¹. The exact position of this absorption is sensitive to a variety of structural and environmental factors, including atomic mass, carbon hybridization, electronic effects, and the physical state of the sample. Due to the low frequency of the C-I stretch, which falls within the complex fingerprint region, and the specialized equipment often required for far-IR measurements, spectral interpretation must be performed carefully. When combined with other analytical techniques, such as NMR and mass spectrometry, IR spectroscopy provides crucial information for identifying and confirming the structure of molecules relevant to research, drug development, and other scientific disciplines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. davuniversity.org [davuniversity.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Various factor affecting vibrational frequency in IR spectroscopy. | DOCX [slideshare.net]
- 8. FACTORS INFLUENCING VIBRATIONAL FREQUENCIES IN IR : FACTORS INFLUENCING VIBRATIONAL FREQUENCIES IN IR [infraredspectroscopy.blogspot.com]
- 9. Factors affecting vibrational frequencies in IR | PPT [slideshare.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of this compound C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. amherst.edu [amherst.edu]
An In-depth Technical Guide to the E2 Elimination Reaction of 2-Iodopropane
Abstract
The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. This technical guide offers a comprehensive examination of the E2 reaction mechanism as applied to the dehydrohalogenation of 2-iodopropane to yield propene. We will delve into the core principles of the reaction, including its kinetics, stereochemical requirements, and the critical factors that influence its outcome. This document consolidates key theoretical and computational data, presents generalized experimental protocols, and utilizes visualizations to elucidate complex relationships, serving as a vital resource for professionals in chemical and pharmaceutical sciences.
The Core Mechanism of E2 Elimination
The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group.[1][2] Simultaneously, the electrons from the cleaved carbon-hydrogen bond shift to form a pi bond, and the leaving group departs.[3] The designation "E2" signifies that the reaction is an elimination and is bimolecular, meaning the rate-determining step involves two species: the substrate (this compound) and the base.[3][4][5]
The reaction rate is dependent on the concentration of both the alkyl halide and the base, leading to a second-order rate law: Rate = k[this compound][Base] .[1][5] This kinetic relationship is a key piece of evidence supporting the proposed concerted mechanism.[1][6]
Caption: Overall workflow of the E2 elimination reaction.
In the specific case of this compound, a strong base removes a proton from one of the methyl (β) carbons. As this occurs, the C-H bond breaks, a double bond forms between the central and terminal carbons, and the iodide ion is expelled.
Kinetics and Energetics
The concerted nature of the E2 reaction means it proceeds through a single transition state, without the formation of any intermediates.[1] The stability of this transition state is paramount in determining the reaction rate. Factors that stabilize the forming alkene also stabilize the transition state, which has partial double-bond character.[2]
Activation Energy
Computational studies provide insight into the energetics of the reaction. Density Functional Theory (DFT) calculations have been used to model the transition state and determine the activation barriers for the E2 elimination of haloalkanes.[7][8]
The Deuterium Isotope Effect
Significant evidence for the E2 mechanism comes from the deuterium isotope effect.[1] When a β-hydrogen in the substrate is replaced by deuterium, a decrease in the reaction rate is observed. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is part of the rate-determining step. For instance, the reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than that of its deuterated counterpart, providing strong evidence that the β-C-H bond is broken in the single concerted step.[1]
| Parameter | Substrate Comparison | Observed Effect | Significance |
| Kinetic Isotope Effect | 2-Bromopropane vs. 2-Bromo-1,1,1,3,3,3-hexadeuteropropane | Rate ratio (kH/kD) ≈ 6.7[1] | Confirms C-H bond cleavage in the rate-determining step. |
| Computational Energetics | This compound + Base (DFT B3LYP/def2-TZVP) | Reaction energy barrier and transition state modeled[7] | Provides a theoretical model of the reaction pathway. |
Table 1: Quantitative data supporting the E2 mechanism.
Caption: Reaction coordinate diagram for the E2 reaction.
Stereochemical Requirements
The E2 reaction exhibits a strong stereochemical preference. For the reaction to occur, the β-hydrogen and the leaving group must be in a periplanar arrangement, meaning they lie in the same plane.[1][9] There are two such arrangements:
-
Anti-periplanar: The hydrogen and the leaving group are on opposite sides of the C-C bond (180° dihedral angle). This is the highly favored arrangement as it allows the molecule to react in a lower-energy, staggered conformation and minimizes steric repulsion between the base and the leaving group.[2][9][10]
-
Syn-periplanar: The hydrogen and the leaving group are on the same side of the C-C bond (0° dihedral angle). This is a higher-energy, eclipsed conformation and is generally disfavored.
For this compound, free rotation around the C-C bond allows it to easily adopt the necessary anti-periplanar conformation for elimination to proceed.
Caption: The required anti-periplanar geometry for E2 elimination.
Factors Influencing the E2 Reaction
The efficiency and outcome of the E2 elimination of this compound are governed by several interconnected factors.
-
Substrate Structure: The rate of E2 reactions generally follows the order: tertiary > secondary > primary.[2][11] This is because more substituted alkenes are more stable, and this stability is reflected in the transition state. As a secondary halide, this compound readily undergoes E2 reactions.[12]
-
Leaving Group: The rate of reaction is highly dependent on the quality of the leaving group. A good leaving group is a weak base. The reactivity order for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][11] Iodide (I⁻) is an excellent leaving group, making this compound a highly reactive substrate for E2 elimination.
-
Base Strength: A strong base is required to facilitate the proton abstraction in the concerted step.[2][13] Strong, non-nucleophilic, sterically hindered bases (e.g., potassium tert-butoxide) are often used to favor elimination over the competing substitution (SN2) reaction.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for E2 reactions.[11] Polar protic solvents (e.g., water, ethanol) can solvate the anionic base through hydrogen bonding, creating a "cage" that reduces its basicity and reactivity.[11][14]
Caption: Key factors that determine the success of the E2 reaction.
Experimental Protocols and Competing Reactions
General Experimental Protocol
A typical laboratory procedure for the E2 elimination of a secondary haloalkane involves heating the substrate under reflux with a concentrated solution of a strong base dissolved in an alcohol, which acts as the solvent.[15]
-
Reagents: this compound, Potassium Hydroxide (or Sodium Hydroxide), Ethanol.
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, gas collection apparatus.
-
Procedure: A concentrated solution of potassium hydroxide in ethanol is prepared in the round-bottom flask. This compound is added to the flask.
-
The mixture is heated under reflux. The product, propene, is a gas at room temperature and will pass through the condenser.[15]
-
The propene gas can be collected over water or in a cold trap for analysis and yield determination.
Competition with SN2 Substitution
For primary and secondary alkyl halides, the SN2 (bimolecular nucleophilic substitution) reaction is a significant competing pathway.[12][16] In the case of this compound reacting with a species that is both a strong base and a good nucleophile (e.g., hydroxide or ethoxide), a mixture of propene (from E2) and propan-2-ol or ethyl isopropyl ether (from SN2) will be formed.[16]
Reaction conditions can be tuned to favor elimination:
-
Use of a strong, sterically hindered base: Bulky bases like tert-butoxide are poor nucleophiles and will preferentially abstract a proton, favoring E2.
-
Increased Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
Caption: Decision workflow for E2 versus SN2 pathways.
Conclusion
The E2 elimination of this compound is a classic example of a concerted bimolecular reaction that is highly sensitive to substrate, reagent, and solvent conditions. Its second-order kinetics, requirement for anti-periplanar stereochemistry, and susceptibility to a competing SN2 pathway are defining characteristics. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively utilize this reaction in the synthesis of unsaturated molecules, enabling precise control over product formation and the minimization of unwanted side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. shout.education [shout.education]
- 4. The E2 Reaction Mechanism [chemistrysteps.com]
- 5. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]
- 10. One moment, please... [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
Thermochemistry of 2-Iodopropane
An In-depth Technical Guide on the
This guide provides a detailed overview of the core thermochemical properties of 2-iodopropane (isopropyl iodide), tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies for determining these properties, and visualizations of relevant molecular structures and logical relationships.
Core Thermochemical Data
The following tables summarize the key thermochemical data for this compound. These values are essential for understanding the energetic stability and reactivity of the molecule.
| Property | Value | Units | Source(s) |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -41.0 | kcal/mol | [1] |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -77.2 to -72.6 | kJ/mol | [2] |
| Heat Capacity (Liquid, C) | 137.3 | J K⁻¹ mol⁻¹ | [2] |
| Ionization Energy | 9.4 | eV | [1] |
Note on Enthalpy of Formation: The values from different sources are presented. To convert kcal/mol to kJ/mol, the conversion factor of 4.184 is used. -9.8 kcal/mol is equivalent to approximately -41.0 kJ/mol.
| Bond | Bond Dissociation Enthalpy (DH°₂₉₈) | Units | Source(s) |
| C-I (general) | 238 | kJ/mol | [3] |
| C-I (in 1-iodobutane) | 210.5 | kJ/mol | [4] |
Note on Bond Dissociation Energy: A specific experimental value for the C-I bond in this compound was not found. The provided values are for a general C-I bond and for the C-I bond in the isomeric 1-iodobutane, which can serve as reasonable estimates.
Experimental Protocols
The determination of thermochemical data is a meticulous process requiring precise experimental techniques. Below are detailed methodologies for the key experiments cited in the study of haloalkane thermochemistry.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion using bomb calorimetry.[5]
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (typically around 30 atm) and then submerged in a known volume of water in an insulated container (the calorimeter). A thermometer with high resolution is used to monitor the water temperature.
-
Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).[5] The heat released by the combustion of this compound is calculated using the measured temperature change and the heat capacity of the calorimeter.
-
Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in a Hess's Law cycle with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and I₂) to calculate the standard enthalpy of formation of this compound.[4]
Determination of Bond Dissociation Energy (BDE)
Several experimental techniques are employed to measure bond dissociation energies. The most common and reliable methods include radical kinetics, photoionization mass spectrometry (PIMS), and gas-phase acidity cycles.[6][7]
a) Radical Kinetics:
-
Reaction Setup: A reaction is initiated where a known radical (e.g., a halogen atom) abstracts a hydrogen atom from the molecule of interest (in a related compound, as C-I bond cleavage is the focus).[6]
-
Kinetic Measurements: The rate of this reaction is measured as a function of temperature. This allows for the determination of the activation energy for the reaction.
-
Thermochemical Cycle: The activation energy, along with the known enthalpy of formation of the abstracting radical and the product molecule, is used in a thermochemical cycle to calculate the bond dissociation energy.[6]
b) Photoionization Mass Spectrometry (PIMS):
-
Sample Introduction: A gaseous sample of the molecule is introduced into the ionization chamber of a mass spectrometer.
-
Photoionization: The molecules are irradiated with a beam of tunable monochromatic light (photons). The energy of the photons is gradually increased.
-
Detection of Fragments: At a certain energy threshold, the molecule will absorb a photon, ionize, and fragment. The appearance of the radical cation (e.g., [CH₃CHCH₃]⁺ from the cleavage of the C-I bond in this compound) is detected by the mass spectrometer.
-
Appearance Energy Measurement: The minimum energy required to form this fragment ion is the appearance energy.
-
Calculation of BDE: The bond dissociation energy is then calculated by combining the measured appearance energy with the known ionization energy of the resulting radical.[6]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key molecular and conceptual aspects of the thermochemistry of this compound.
Caption: Molecular structure of this compound.
References
- 1. This compound [openmopac.net]
- 2. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 3. Answered: Bond Dissociation Bond Dissociation Enthalpy kJ (kcal)/mol Bond Enthalpy kJ (kcal)/mol Bond H-H 435 (104) C-I 238 (57) O-H 439 (105) C-Si 301 (72) C-H(-CH,) 422… | bartleby [bartleby.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three methods to measure RH bond energies (Technical Report) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Solubility of 2-Iodopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropane (isopropyl iodide), a colorless, volatile organoiodine compound, serves as a crucial intermediate and alkylating agent in a multitude of organic syntheses and pharmaceutical applications. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the efficient design of drug delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental methodologies for its determination, and logical workflow visualizations to aid in experimental design.
The solubility of a substance is dictated by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute and the solvent. This compound, with its polar carbon-iodine bond and nonpolar isopropyl group, exhibits a favorable solubility profile in a wide array of organic solvents. The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[1][2][3] In nonpolar solvents, London dispersion forces are the predominant interactions, while in polar aprotic and protic solvents, both dispersion and dipole-dipole interactions contribute to its solubility.
Quantitative Solubility Data
While this compound is widely reported to be miscible with many common organic solvents, specific quantitative solubility data is not extensively available in the literature. The term "miscible" implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Class | Polarity | Solubility/Miscibility | Temperature (°C) | Citation |
| Water | Protic | High | 1.4 g/L | 12.5 | [4] |
| Chloroform | Halogenated | Low | Miscible | Not Specified | [4] |
| Diethyl Ether | Ether | Low | Miscible | Not Specified | [4] |
| Ethanol | Alcohol | High | Miscible | Not Specified | [4] |
| Benzene | Aromatic | Low | Miscible | Not Specified | [4] |
| Hexane | Alkane | Low | Readily Soluble | Not Specified |
Experimental Protocols for Solubility Determination
The following protocols provide detailed methodologies for the quantitative and qualitative determination of the solubility of this compound in organic solvents.
Protocol for Determining Miscibility (Qualitative)
This method is a straightforward visual assessment to determine if this compound is miscible with a given organic solvent.
Materials:
-
This compound (reagent grade)
-
Organic solvent to be tested
-
Graduated cylinders or volumetric pipettes
-
Test tubes with stoppers or screw caps
-
Vortex mixer
Procedure:
-
Label a series of clean, dry test tubes for each solvent and each ratio to be tested.
-
Using a graduated cylinder or pipette, add a specific volume of the organic solvent to a test tube.
-
Add a specific volume of this compound to the same test tube to achieve a desired volume/volume ratio (e.g., 1:1, 1:4, 4:1).
-
Stopper the test tube securely.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Allow the mixture to stand for at least 5 minutes.
-
Visually inspect the mixture for any signs of phase separation, cloudiness, or the presence of two distinct layers.
-
If a single, clear, homogeneous phase is observed, the two liquids are considered miscible at that ratio.
-
Repeat the procedure for different ratios to confirm miscibility across a range of concentrations.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method is employed to determine the saturation solubility of this compound in a solvent where it is not fully miscible or to confirm miscibility by demonstrating very high solubility.
Materials:
-
This compound (reagent grade)
-
Organic solvent of interest
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Syringes and syringe filters (if necessary for sampling)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute should be visible as a separate phase. b. Securely seal the vial to prevent the evaporation of the volatile components. c. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. If necessary, use a syringe filter to remove any suspended microdroplets. c. Accurately dilute the collected sample with the pure organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the organic solvent of known concentrations. b. The concentration range of the standards should bracket the expected concentration of the diluted sample.
-
Analysis: a. Analyze the prepared standard solutions using a calibrated GC-FID or another suitable analytical method to generate a calibration curve. b. Analyze the diluted sample under the same conditions.
-
Calculation: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration of this compound in the original saturated solution by multiplying the result from the previous step by the dilution factor. c. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.
Caption: Factors influencing this compound solubility.
Experimental Workflow for Quantitative Solubility Determination
The diagram below outlines the sequential steps involved in the shake-flask method for determining the quantitative solubility of this compound.
Caption: Workflow for quantitative solubility determination.
References
Computational Insights into the Reactivity of 2-Iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 2-iodopropane as elucidated through computational chemistry. The document focuses on the prevailing reaction mechanisms, particularly the E2 elimination pathway, for which detailed computational data is available. It also addresses the competing SN2 nucleophilic substitution reaction, offering a theoretical framework for understanding the factors governing this mechanistic competition. The content herein is designed to furnish researchers and professionals in drug development and chemical sciences with a comprehensive understanding of the computational approaches used to study the reactivity of secondary alkyl iodides.
Core Concepts in this compound Reactivity
This compound, a secondary alkyl halide, primarily undergoes two competing reaction pathways: bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2).[1][2] The prevalence of one pathway over the other is dictated by several factors, including the nature of the base/nucleophile, the solvent, and the temperature.[3][4] Computational chemistry provides a powerful lens to dissect these reaction mechanisms at a molecular level, offering insights into transition state geometries, activation energies, and reaction thermodynamics.[5][6]
The E2 Elimination Reaction: A Detailed Computational Analysis
Computational studies, primarily employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have provided significant insights into the E2 elimination reaction of this compound, leading to the formation of propene.[5][7]
Reaction Mechanism
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the iodine atom (α-carbon), while simultaneously the carbon-iodine bond breaks and a double bond is formed between the α and β carbons.[1][8]
Quantitative Computational Data
The following tables summarize key quantitative data obtained from computational studies on the E2 elimination of this compound. The calculations were performed using both Hartree-Fock and Density Functional Theory (B3LYP functional) with the def2-TZVP basis set.[5][7]
Table 1: Calculated Energies for the E2 Reaction of this compound [5][7]
| Parameter | Hartree-Fock (HF) | Density Functional Theory (DFT) |
| Reaction Energy Barrier (kcal/mol) | -92.44 | Not explicitly stated in search results |
| Reactant-Product Energy Difference (kcal/mol) | -83.97 | -75.8 |
| Backward Reaction Barrier (kcal/mol) | -8.7 | Not explicitly stated in search results |
| Solvation Activation Energy (Ethanol) (kcal/mol) | Not explicitly stated in search results | 2.34 |
Table 2: Geometric Parameters of the Transition State (TS) for the E2 Reaction of this compound (HF/def-TZVP) [7]
| Parameter | Value |
| C2-C3 Bond Length (Å) | 1.37 (contracts from 1.54 Å in reactant) |
| C-I Bond Length (Å) | 2.87 (extends from 2.17 Å in reactant) |
| C3-H7 Bond Distance at TS (Å) | 1.23 |
| Distance of Abstracting Hydroxide to H7 at TS (Å) | 1.35 |
| C1-C2-C3 Angle (°) | ~122 (tilted from 112° in reactant) |
| I-C2-C3-H7 Dihedral Angle (°) | 174.2 (slight change from 173.7° in reactant) |
| Imaginary Frequency (cm⁻¹) | -225.8 |
Experimental Protocol: Computational Investigation of the E2 Reaction
The following protocol outlines the methodology used in the computational study of the E2 elimination of this compound.[5][6]
Software:
-
Molecular Modeling and Visualization: Avogadro
-
Quantum Chemistry Calculations: ORCA
Methodology:
-
Molecule Construction: The initial 3D structures of the reactants (this compound and hydroxide ion) and products (propene, water, and iodide ion) are built using the Avogadro software.
-
Pre-optimization: The constructed molecules are pre-optimized in Avogadro using a force field method such as MMFF94.
-
Quantum Mechanical Calculations (ORCA):
-
Input File Generation: The pre-optimized structures are used to generate input files for ORCA.
-
Level of Theory: Calculations are performed at both the Hartree-Fock (HF) and Density Functional Theory (DFT) levels. The B3LYP hybrid functional is used for DFT calculations.
-
Basis Set: The def2-TZVP basis set is employed for all atoms, as it has been shown to be suitable for calculations involving higher atomic weight elements like iodine.[5][7]
-
Geometry Optimization: The geometries of the reactants and products are fully optimized.
-
Transition State (TS) Search: The transition state for the E2 reaction is located and optimized. This is a critical step that involves finding a first-order saddle point on the potential energy surface.[9][10]
-
Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A valid transition state is characterized by a single imaginary frequency.[7]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and products on the potential energy surface.
-
-
Solvation Effects: To model the reaction in a solvent (e.g., ethanol), the conductor-like polarizable continuum model (CPCM) as implemented in ORCA is used.[5] This involves optimizing the structures within a dielectric continuum that represents the solvent.
The Competing SN2 Reaction
While detailed computational data for the SN2 reaction of this compound was not prevalent in the conducted searches, the general principles of this pathway for secondary alkyl halides are well-established.[2][11]
Reaction Mechanism
The SN2 reaction is a one-step process where a nucleophile attacks the electrophilic α-carbon from the backside, leading to the displacement of the iodide leaving group in a concerted fashion.[2] This results in an inversion of stereochemistry at the carbon center.
Factors Influencing SN2 vs. E2 Competition
The competition between SN2 and E2 pathways is a central theme in the reactivity of alkyl halides.[3][4] Computational studies on similar systems have revealed key factors:
-
Nature of the Base/Nucleophile: Strong, sterically hindered bases favor the E2 pathway, while strong, unhindered nucleophiles favor the SN2 pathway.[1]
-
Solvent Effects: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can favor both, with the specific outcome depending on the base/nucleophile.[3] Computational models, including both explicit and implicit solvation, are crucial for accurately predicting these effects.[8][12]
-
Substrate Structure: For secondary alkyl halides like this compound, both SN2 and E2 reactions are possible and often occur concurrently.[11]
Visualizations of Reaction Pathways and Workflows
E2 Elimination Pathway
Caption: A simplified representation of the E2 elimination pathway for this compound.
Computational Workflow for Reactivity Studies
Caption: A typical workflow for the computational study of this compound reactivity.
Conclusion
Computational studies provide invaluable, atomistic-level insights into the reactivity of this compound. The E2 elimination reaction is a well-characterized pathway, with detailed computational data available for its transition state and energetics. While the competing SN2 reaction is mechanistically understood, further targeted computational investigations on this compound would provide a more complete quantitative picture of the SN2/E2 competition. The methodologies and data presented in this guide serve as a robust foundation for researchers and professionals engaged in the study and application of alkyl halide chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. web.viu.ca [web.viu.ca]
- 12. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
The Genesis of a Key Reagent: A Technical Guide to the Discovery and Historical Synthesis of 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodopropane, also known as isopropyl iodide, is a versatile alkylating agent and a cornerstone in organic synthesis, pivotal in the creation of complex pharmaceutical intermediates and fine chemicals. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and the evolution of its preparatory methods. Detailed experimental protocols for key historical syntheses are presented, alongside a quantitative comparison of these methods. Furthermore, this document employs visualizations to elucidate the reaction mechanisms and experimental workflows, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
The synthesis of this compound emerged in the early 20th century amidst a burgeoning interest in the reactivity and utility of organoiodine compounds in organic transformations.[1] While the precise first synthesis is not widely documented with a specific date and discoverer, its preparation was a logical extension of the systematic study of alkyl halides. These compounds were instrumental in the development of fundamental concepts in organic chemistry, including nucleophilic substitution and elimination reactions. The early methods for synthesizing this compound laid the groundwork for more refined and efficient procedures used today.
Historical Synthesis Methodologies
Two principal methods for the synthesis of this compound have been historically significant. These methods, while still functional, have been largely refined over the years for improved safety, yield, and purity.
From Isopropyl Alcohol and Hydroiodic Acid
One of the earliest and most direct routes to this compound involves the reaction of isopropyl alcohol with hydroiodic acid.[2][3] This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by an iodide ion.[1] The reaction can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions.[1]
From Isopropyl Alcohol, Iodine, and Phosphorus
Another classical method involves the in-situ generation of phosphorus triiodide (PI₃) from the reaction of red phosphorus and iodine, which then reacts with isopropyl alcohol to yield this compound.[3][4] This method avoids the direct use of concentrated hydroiodic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the two primary historical synthesis methods of this compound.
| Parameter | Method 1: Isopropyl Alcohol & Hydroiodic Acid | Method 2: Isopropyl Alcohol, Iodine & Phosphorus |
| Starting Materials | Isopropyl alcohol, 57% Hydroiodic acid | Isopropyl alcohol (via glycerol), Iodine, Yellow Phosphorus, Water |
| Reactant Quantities | 30 g Isopropyl alcohol, 450 g 57% HI | 45 g Glycerol, 70 g Iodine, 10 g Yellow Phosphorus, 30 g Water |
| Reaction Conditions | Slow distillation | Gradual addition of phosphorus, then heating |
| Purification | Washing with HCl, Na₂CO₃ solution, water; drying over CaCl₂; distillation | Washing with NaOH, Na₂S₂O₃; drying over CaCl₂; redistillation |
| Boiling Point of Product | 89 °C | 88-90 °C |
| Theoretical Yield | Not explicitly stated | 80% |
Detailed Experimental Protocols
Protocol for Synthesis from Isopropyl Alcohol and Hydroiodic Acid
-
Materials:
-
Isopropyl alcohol (38 ml, 30 g)
-
57% Hydroiodic acid (265 ml, 450 g)
-
Concentrated Hydrochloric acid
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a 500 ml distilling flask, mix 38 ml of isopropyl alcohol with 265 ml of 57% hydroiodic acid.[2]
-
Connect the flask to a condenser for downward distillation.[2]
-
Slowly distill the mixture at a rate of a few drops per second until about half of the liquid has passed over.[2]
-
Separate the lower layer of crude this compound.[2]
-
Redistill the aqueous layer to recover an additional amount of product from the first quarter of the distillate.[2]
-
Combine all the crude this compound and wash it with an equal volume of concentrated hydrochloric acid.[2]
-
Successively wash the product with water, 5% sodium carbonate solution, and then again with water.[2]
-
Dry the this compound over anhydrous calcium chloride.[2]
-
Purify the final product by distillation, collecting the fraction that boils at 89 °C.[2]
-
Protocol for Synthesis from Isopropyl Alcohol, Iodine, and Phosphorus
-
Materials:
-
Glycerol (45 g)
-
Iodine (70 g, excess)
-
Yellow phosphorus (10 g)
-
Water (30 g)
-
10% Sodium hydroxide solution
-
Sodium thiosulphate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
Place 70 g of iodine, 45 g of glycerol, and 30 g of water into a 250 ml distillation flask connected to a condenser and receiver.[2]
-
Gradually add 10 g of yellow phosphorus in small pieces. Allow the initial violent reaction to subside before adding more phosphorus. If no reaction occurs, gently warm the flask.[2]
-
Once all the phosphorus has been added, heat the flask until no more oily liquid distills over.[2]
-
Transfer the distillate back to the distillation flask and redistill.[2]
-
Wash the distillate successively with 10% sodium hydroxide solution, sodium thiosulphate solution, and again with 10% sodium hydroxide solution, followed by water.[2]
-
Dry the product over anhydrous calcium chloride for 24 hours.[2]
-
Fractionally distill the dried product, collecting the fraction boiling between 88-90 °C. The expected theoretical yield is 80%.[2]
-
Visualized Signaling Pathways and Workflows
Reaction Mechanism of this compound Synthesis from 2-Propanol
The synthesis of this compound from 2-propanol and a hydrogen halide can proceed through either an SN1 or SN2 mechanism. The secondary nature of the carbocation intermediate makes both pathways plausible, with the specific conditions influencing the dominant route.
Caption: SN1 and SN2 pathways for this compound synthesis.
General Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
While the exact genesis of this compound's first synthesis remains a subtle point in the annals of organic chemistry, its importance as a reagent is undisputed. The historical methods of preparation, born out of the foundational principles of organic reactions, have paved the way for modern, optimized synthetic routes. The detailed protocols and comparative data presented herein offer valuable insights for contemporary chemists, underscoring the enduring legacy of these early synthetic endeavors. The provided visualizations of the reaction mechanism and experimental workflow serve to further clarify the fundamental processes involved in the synthesis of this key industrial and research chemical.
References
Methodological & Application
Application Notes and Protocols for 2-Iodopropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-iodopropane as a versatile and efficient alkylating agent in organic synthesis. This compound is a valuable reagent for introducing the isopropyl group into a wide range of molecules, a common structural motif in pharmaceuticals and other complex organic compounds. Due to the reactivity of the carbon-iodine bond, this compound participates in a variety of transformations, including nucleophilic substitutions and the formation of organometallic reagents.[1]
Overview of this compound
This compound, also known as isopropyl iodide, is a colorless to light yellow liquid.[1] The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions.[2] This reactivity makes this compound a potent alkylating agent for a variety of nucleophiles, including oxygen, nitrogen, and carbon nucleophiles. It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 75-30-9 |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol |
| Boiling Point | 89-90 °C |
| Density | 1.703 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
Applications in Organic Synthesis
This compound is a versatile reagent employed in several key synthetic transformations:
-
O-Alkylation (Williamson Ether Synthesis): Introduction of an isopropyl group to form isopropyl ethers.
-
N-Alkylation: Synthesis of N-isopropyl amines, amides, and heterocycles.
-
C-Alkylation: Formation of new carbon-carbon bonds by reacting with enolates and other carbon nucleophiles.
-
Formation of Organometallic Reagents: Preparation of isopropyl Grignard and organozinc reagents.
The following sections provide detailed protocols and quantitative data for these applications.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. While primary alkyl halides are ideal, this compound, a secondary halide, can be effectively used under optimized conditions that minimize the competing E2 elimination reaction. The use of polar aprotic solvents and appropriate bases is crucial for achieving high yields.
General Experimental Protocol for O-Isopropylation of Phenols:
-
Reactant Preparation: To a solution of the phenol (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.5-2.0 equiv., e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Initiation: The mixture is stirred at room temperature for 30 minutes.
-
Addition of this compound: this compound (1.2-1.5 equiv.) is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to 60-80 °C and monitored by TLC until completion.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Table 1: O-Isopropylation of Substituted Phenols with this compound
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 70 | 10 | 92 |
| 3 | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 8 | 95 |
| 4 | 2-Naphthol | K₂CO₃ | Acetone | 60 | 16 | 88 |
N-Alkylation
N-isopropylation is a key transformation in the synthesis of many biologically active compounds. This compound can be used to alkylate a variety of nitrogen-containing compounds, including amines, amides, and heterocyclic systems like indoles.
General Experimental Protocol for N-Isopropylation of Anilines:
-
Reactant Setup: In a flame-dried flask under an inert atmosphere, the aniline (1.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) are suspended in a polar aprotic solvent (e.g., DMF).
-
Reagent Addition: this compound (1.5 equiv.) is added to the suspension.
-
Reaction Progression: The mixture is heated to 80-100 °C and the reaction progress is monitored by TLC.
-
Quenching and Extraction: After completion, the reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated.
-
Purification: The desired N-isopropylaniline is purified by column chromatography.
Table 2: N-Isopropylation of Various Nitrogen Nucleophiles with this compound
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 90 | 24 | 78 |
| 2 | Indole | NaH | THF | 60 | 12 | 85 |
| 3 | Phthalimide | K₂CO₃ | DMF | 100 | 6 | 92 |
| 4 | Pyrrolidin-2-one | NaH | THF | 60 | 5 | 84[3] |
C-Alkylation of Enolates
The C-alkylation of enolates with this compound provides a direct route for the formation of a carbon-carbon bond at the α-position of a carbonyl group. The choice of base and reaction conditions is critical to ensure the quantitative formation of the enolate and to favor C-alkylation over O-alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed.
General Experimental Protocol for C-Isopropylation of a Ketone:
-
Enolate Formation: A solution of the ketone (1.0 equiv.) in anhydrous THF is added dropwise to a solution of LDA (1.1 equiv.) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1 hour.
-
Alkylation: this compound (1.2 equiv.) is added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Table 3: C-Isopropylation of Active Methylene Compounds with this compound
| Entry | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | -78 to RT | 12 | 75 |
| 2 | Diethyl malonate | NaOEt | EtOH | 70 | 24 | 82 |
| 3 | Ethyl acetoacetate | NaOEt | EtOH | 70 | 18 | 88 |
| 4 | Phenylacetonitrile | K₂CO₃/Aliquat 336 | Toluene/H₂O | 90 | 6 | 90 |
Formation of Organometallic Reagents
This compound is a common precursor for the synthesis of isopropyl-containing organometallic reagents, such as Grignard and organozinc reagents. These reagents are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions.
Experimental Protocol for the Preparation of Isopropylmagnesium Iodide (Grignard Reagent):
-
Apparatus Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Initiation: Magnesium turnings (1.2 equiv.) and a small crystal of iodine are placed in the flask. A solution of this compound (1.0 equiv.) in anhydrous diethyl ether is added dropwise via the dropping funnel.
-
Reaction: The reaction is initiated with gentle heating if necessary. Once initiated, the reaction is maintained at a gentle reflux by the rate of addition of the this compound solution.
-
Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting grey solution of isopropylmagnesium iodide is then ready for use in subsequent reactions.
Experimental Protocol for the Preparation of an Isopropylzinc Reagent:
-
Zinc Activation: In a reaction tube under an argon atmosphere, zinc powder (6.0 equiv.) is suspended in acetonitrile. 1,2-dibromoethane (0.6 equiv.) and trimethylsilyl chloride (0.2 equiv.) are added, and the suspension is stirred at room temperature for 5 minutes to activate the zinc.
-
Reagent Formation: this compound (1.0 equiv.) is added to the activated zinc suspension.
-
Reaction: The mixture is stirred at room temperature for 30 minutes.
-
Use: The resulting isopropylzinc reagent is allowed to settle and can be used directly without further purification.[2]
Application in Drug Synthesis: A Workflow Example
This compound is a key building block in the synthesis of numerous pharmaceuticals. The following workflow illustrates a generic, multi-step synthesis of a hypothetical drug candidate where N-isopropylation is a critical step.
Caption: Workflow for the synthesis of a drug candidate using this compound.
Safety Considerations
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes: Preparation of Isopropylmagnesium Iodide from 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents (RMgX) are powerful nucleophilic organometallic compounds fundamental to carbon-carbon bond formation in organic synthesis. Their utility in creating complex molecules makes them indispensable in research, pharmaceuticals, and fine chemical production. The choice of the starting alkyl halide is a critical factor influencing the reaction's initiation, rate, and overall yield. Alkyl iodides are the most reactive precursors for Grignard reagent formation due to the relatively weak carbon-iodine bond, facilitating the insertion of magnesium.[1][2] This document provides a detailed protocol for the preparation of isopropylmagnesium iodide from 2-iodopropane, a highly efficient route to a secondary alkyl Grignard reagent.
Reaction Principle
The synthesis involves the direct reaction of this compound with magnesium metal turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O). The magnesium atom inserts into the carbon-iodine bond, forming the highly polarized organomagnesium compound, isopropylmagnesium iodide.
Caption: Reaction scheme for the formation of isopropylmagnesium iodide.
Data Presentation: Alkyl Halide Reactivity and Yield
The reactivity of the alkyl halide significantly impacts the ease of formation and the potential yield of the Grignard reagent. The general order of reactivity is R-I > R-Br > R-Cl.[1] Alkyl iodides typically provide the highest yields under optimized conditions.
| Alkyl Halide Type | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive; ideal for efficient synthesis. Starting materials can be more expensive. [1] |
| Alkyl Bromide (R-Br) | High | ~285 | 70-90% | A good balance of reactivity and cost; widely used. |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring activation or longer initiation times.[1] |
| Alkyl Fluoride (R-F) | Very Low | ~452 | Not generally used | The C-F bond is too strong for the reaction to proceed under standard conditions.[1] |
Experimental Protocol: Synthesis of Isopropylmagnesium Iodide
This protocol details the laboratory-scale preparation of isopropylmagnesium iodide. The utmost care must be taken to ensure all reagents, solvents, and apparatus are strictly anhydrous, as Grignard reagents are highly sensitive to moisture.[3][4]
Materials and Reagents:
-
Magnesium (Mg) turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Iodine (I₂) crystal (catalytic amount)
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas inlet/outlet (e.g., Schlenk line or balloon)
-
Glassware (syringes, needles)
Procedure:
-
Apparatus Preparation:
-
All glassware must be rigorously dried, either by baking in an oven (>120°C) overnight or by flame-drying under vacuum.[3]
-
Assemble the apparatus (flask, condenser, dropping funnel) while hot and allow it to cool to room temperature under a positive pressure of dry inert gas.
-
-
Reagent Setup:
-
Initiation of Reaction:
-
In the dropping funnel, prepare a solution of this compound in approximately two-thirds of the total anhydrous THF.
-
Add a small amount of the anhydrous THF directly to the flask, just enough to cover the magnesium turnings.
-
Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.
-
Initiation is indicated by the disappearance of the brown iodine color and the spontaneous onset of gentle boiling (reflux) in the solvent.[3] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.[3]
-
A slow addition rate is crucial to prevent a runaway reaction and to minimize the primary side reaction, Wurtz coupling (formation of 2,3-dimethylbutane).[3][5]
-
The reaction mixture will typically become cloudy and greyish as the Grignard reagent forms.[5]
-
-
Completion and Storage:
-
After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
The completion of the reaction is indicated by the consumption of most or all of the magnesium metal.[5]
-
Cool the solution to room temperature. The resulting grey-to-brown solution of isopropylmagnesium iodide is now ready for use in subsequent reactions.
-
The concentration of the Grignard reagent can be determined via titration before use.[5]
-
Experimental Workflow Visualization
Caption: Workflow for the preparation of isopropylmagnesium iodide.
Application Notes & Troubleshooting
-
Anhydrous Conditions: The single most critical factor for success is the exclusion of water. Water will protonate and destroy the Grignard reagent, converting it to propane.[4] Ensure solvents are freshly distilled from a drying agent (e.g., sodium/benzophenone) and all glassware is meticulously dried.
-
Magnesium Activation: If initiation is difficult, it is almost always due to a passivating layer of magnesium oxide (MgO) on the metal surface.[3] Using fresh, high-purity magnesium turnings is recommended. Mechanical activation by crushing the turnings in a dry mortar or stirring them vigorously under an inert atmosphere can also be effective.[5]
-
Solvent Choice: While both diethyl ether and THF are standard, THF is a better coordinating solvent and can be beneficial for less reactive halides or for stabilizing the formed Grignard reagent.[3][5]
-
Wurtz Coupling: This side reaction, where the Grignard reagent attacks the starting this compound, is minimized by slow, controlled addition of the halide to the magnesium suspension. This keeps the concentration of the alkyl halide low relative to the magnesium.[1][3]
-
Titration: It is best practice to determine the exact molarity of the prepared Grignard solution before its use in a subsequent reaction. Common methods include titration against a known amount of iodine followed by back-titration with sodium thiosulfate, or direct titration with a solution of a non-nucleophilic acid using an indicator.[5]
References
Application Notes and Protocols: Wurtz Reaction of 2-Iodopropane for Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in the presence of a dry ether solvent to form a higher alkane.[1] This method is a classic example of forming a carbon-carbon bond. When 2-iodopropane is subjected to the Wurtz reaction, the primary product is 2,3-dimethylbutane.[2] This application note provides a detailed overview, experimental protocols, and relevant data for the synthesis of 2,3-dimethylbutane via the Wurtz reaction of this compound.
The reaction proceeds under anhydrous conditions to prevent the highly reactive sodium metal from reacting with water.[3][4] While effective for preparing symmetrical alkanes, the Wurtz reaction is known to have limitations, particularly with secondary and tertiary alkyl halides, where elimination side reactions can occur, leading to lower yields of the desired alkane.[3][5]
Reaction Scheme
The overall reaction for the Wurtz coupling of this compound is as follows:
2 CH₃-CHI-CH₃ + 2 Na → CH₃-CH(CH₃)-CH(CH₃)-CH₃ + 2 NaI
Mechanism
The mechanism of the Wurtz reaction is thought to involve the formation of a highly reactive organosodium intermediate, which then reacts with another molecule of the alkyl halide. The process can be broadly understood through the following steps:
-
Formation of an Alkyl Radical: A sodium atom transfers an electron to the this compound molecule, leading to the formation of an isopropyl radical and a sodium iodide salt.
-
Formation of an Organosodium Reagent: The isopropyl radical then accepts an electron from another sodium atom to form a highly nucleophilic isopropyl anion, which exists as an organosodium reagent.
-
Nucleophilic Attack: The isopropyl anion then acts as a nucleophile, attacking a second molecule of this compound in an Sₙ2-like manner, displacing the iodide ion and forming the new carbon-carbon bond to yield 2,3-dimethylbutane.
Data Presentation
While specific, high-yield modern preparations of 2,3-dimethylbutane via the Wurtz reaction of this compound are not extensively documented in recent literature, the general expectations for this type of reaction can be summarized. Yields for Wurtz reactions involving secondary halides are typically modest due to competing side reactions.
| Parameter | Value/Observation | Source |
| Starting Material | This compound | General Literature |
| Reagent | Sodium Metal | General Literature |
| Solvent | Anhydrous Diethyl Ether | [3][4] |
| Primary Product | 2,3-Dimethylbutane | [2] |
| Byproduct | Sodium Iodide | General Literature |
| Potential Side Products | Propene, Propane | [3] |
| Reported Yield | Generally low to moderate for secondary halides | [3][5] |
Experimental Protocols
The following is a representative protocol for the synthesis of 2,3-dimethylbutane from this compound via the Wurtz reaction. This protocol is based on general procedures for Wurtz reactions and should be adapted and optimized as necessary.
Materials and Equipment:
-
This compound
-
Sodium metal, stored under mineral oil
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent any moisture from interfering with the reaction.
-
Inert Atmosphere: Purge the apparatus with an inert gas, such as nitrogen or argon, to create an anhydrous and oxygen-free environment.
-
Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal to the flask containing anhydrous diethyl ether. The sodium should be cut into small pieces to increase the surface area for the reaction.
-
Addition of this compound: Add a solution of this compound in anhydrous diethyl ether to the dropping funnel.
-
Reaction Initiation: Slowly add the this compound solution to the stirred suspension of sodium in ether. The reaction is exothermic and may require initial gentle heating to start. Once initiated, the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
-
Quenching: After the reaction period, cool the flask in an ice bath. Cautiously add ethanol to the mixture to quench any unreacted sodium metal.
-
Work-up: Once all the sodium has reacted, slowly add water to dissolve the sodium iodide salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the ethereal layer, which contains the 2,3-dimethylbutane product. Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Drying: Dry the ethereal solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the diethyl ether by distillation.
-
Purification: Purify the crude 2,3-dimethylbutane by fractional distillation.
Mandatory Visualizations
Caption: Workflow for the synthesis of 2,3-dimethylbutane.
Caption: Simplified mechanism of the Wurtz reaction.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-iodopropane, a versatile secondary alkyl halide. Due to its structure, this compound can undergo both bimolecular (S(_N)2) and unimolecular (S(_N)1) substitution reactions, with the dominant pathway being highly dependent on the reaction conditions. Understanding and controlling these pathways is crucial for the targeted synthesis of a wide range of organic molecules, including pharmaceutical intermediates.[1][2] This document outlines the key mechanistic considerations, presents quantitative data for reaction outcomes, and provides detailed experimental protocols for representative reactions.
General Principles and Mechanistic Considerations
Nucleophilic substitution at a secondary carbon, such as in this compound, represents a borderline case between S(_N)1 and S(_N)2 pathways. The choice of nucleophile, solvent, and temperature can significantly influence the reaction mechanism and the distribution of substitution and elimination (E1 and E2) products.
S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[3] This pathway is favored by:
-
Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and low steric bulk are more effective at the backside attack required for S(_N)2.[4]
-
Polar aprotic solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive.[1]
-
Lower temperatures: Higher temperatures tend to favor the competing elimination reactions.[5]
S(_N)1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[3] This pathway is favored by:
-
Weak nucleophiles: Weakly basic or neutral nucleophiles (e.g., water, alcohols) are not strong enough to initiate a concerted S(_N)2 reaction and will wait for the formation of a carbocation.[4]
-
Polar protic solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate through solvation, thus favoring the S(_N)1 mechanism.[1][6]
-
Higher temperatures: While also favoring elimination, higher temperatures can provide the energy needed for the initial ionization step of the S(_N)1 reaction.
Competition with Elimination (E1 and E2): Elimination reactions are often in competition with substitution reactions, especially when using strong bases. With a secondary halide like this compound, the E2 mechanism is a significant competitor to the S(_N)2 reaction when strong, bulky bases are used.[1] The E1 mechanism competes with the S(_N)1 pathway. Factors favoring elimination include the use of strong, sterically hindered bases and higher reaction temperatures.[5][7]
Quantitative Data: Substitution vs. Elimination
The following tables summarize the product distribution for the reaction of this compound with various nucleophiles under different conditions.
Table 1: Reaction of this compound with Sodium Ethoxide in Ethanol
| Temperature (°C) | % Substitution (S(_N)2) | % Elimination (E2) |
| 25 | ~20% | ~80% |
| 55 | ~10% | ~90% |
Data is estimated based on trends for secondary halides with strong bases. Strong bases like ethoxide heavily favor E2 elimination with secondary halides, and this preference increases with temperature.[1][8][9]
Table 2: Influence of Nucleophile and Solvent on Reaction Pathway
| Nucleophile | Solvent | Major Product(s) | Predominant Mechanism |
| Sodium Azide (NaN₃) | DMF | 2-Azidopropane | S(_N)2 |
| Sodium Cyanide (NaCN) | DMSO | 2-Cyanopropane | S(_N)2 |
| Sodium Hydroxide (NaOH) | 50% Aqueous Ethanol | Propan-2-ol, Propene | S(_N)2 / E2 |
| Aniline | Reflux | N-Isopropylaniline | S(_N)2 |
| Potassium Acetate (KOAc) | Acetic Acid | Isopropyl acetate | S(_N)1 / S(_N)2 |
| Ethanol (Solvolysis) | Ethanol | Ethyl isopropyl ether, Propene | S(_N)1 / E1 / S(_N)2 |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions of this compound.
Synthesis of 2-Azidopropane (S(_N)2)
Principle: This protocol describes the synthesis of 2-azidopropane via an S(_N)2 reaction between this compound and sodium azide in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 eq) in DMF.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-azidopropane.
-
Purify the product by distillation if necessary.
Synthesis of N-Isopropylaniline (S(_N)2)
Principle: This protocol details the N-alkylation of aniline with this compound to form N-isopropylaniline. A base is used to neutralize the hydroiodic acid formed during the reaction.[10]
Materials:
-
Aniline (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of aniline (1.0 eq) in ethanol, add sodium hydroxide (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude N-isopropylaniline can be purified by column chromatography on silica gel.
Solvolysis of this compound in Aqueous Ethanol (S(_N)1/E1)
Principle: This protocol describes the solvolysis of this compound in a polar protic solvent mixture, leading to a mixture of substitution (ethyl isopropyl ether and propan-2-ol) and elimination (propene) products. The reaction rate can be monitored by titration of the acid produced.[11]
Materials:
-
This compound
-
80:20 Ethanol:Water mixture
-
Phenolphthalein indicator
-
Standardized sodium hydroxide solution (e.g., 0.05 M)
-
Volumetric flask
-
Erlenmeyer flasks
-
Burette
-
Water bath with temperature control
Procedure:
-
Prepare a stock solution of this compound in the 80:20 ethanol:water solvent in a volumetric flask.
-
Place a known volume of the solvent mixture into several Erlenmeyer flasks and allow them to equilibrate to the desired reaction temperature in a water bath.
-
To start the reaction, add a measured volume of the this compound stock solution to each flask, ensuring thorough mixing. Start a timer for each flask.
-
At various time intervals, quench the reaction in one of the flasks by adding a large volume of cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched solution and titrate the liberated hydriodic acid with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
The rate constant can be determined by plotting ln([HI]∞ - [HI]t) versus time, where [HI]∞ is the concentration of acid at the completion of the reaction and [HI]t is the concentration at time t.
Visualizations
Caption: S(_N)2 reaction pathway of this compound.
Caption: S(_N)1 reaction pathway of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis routes of N-Isopropylaniline [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BJOC - Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines [beilstein-journals.org]
- 11. amherst.edu [amherst.edu]
Application of 2-Iodopropane in the Total Synthesis of Thymol, a Monoterpenoid Phenol
Abstract
This document provides detailed application notes and protocols for the use of 2-iodopropane in the total synthesis of the natural product thymol. Thymol, a monoterpenoid phenol, is a valuable natural product with significant applications in the pharmaceutical, food, and cosmetic industries. A key step in a well-established synthetic route to thymol is the Friedel-Crafts alkylation of m-cresol, where an isopropyl group is introduced onto the aromatic ring. This compound serves as an effective electrophile for this transformation. This application note will detail the experimental protocol for this key reaction, present relevant quantitative data, and illustrate the underlying chemical principles and workflows.
Introduction
The synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically active molecules for drug discovery and development. This compound, also known as isopropyl iodide, is a versatile reagent in organic synthesis, primarily utilized as an efficient isopropylating agent in nucleophilic substitution and Friedel-Crafts reactions.[1] Its utility stems from the good leaving group ability of the iodide ion, facilitating the formation of new carbon-carbon bonds.
This application note focuses on a classic example of the application of this compound in natural product synthesis: the preparation of thymol (2-isopropyl-5-methylphenol). Thymol is a major constituent of the essential oils of thyme and oregano and exhibits a wide range of biological activities, including antiseptic, antifungal, and antioxidant properties. The synthesis of thymol via the Friedel-Crafts alkylation of m-cresol with an isopropylating agent is a common strategy. Here, we detail a protocol utilizing this compound for this key transformation.
Key Reaction: Friedel-Crafts Alkylation for the Synthesis of Thymol
The central reaction highlighted in this application note is the Lewis acid-catalyzed Friedel-Crafts alkylation of m-cresol with this compound. This electrophilic aromatic substitution reaction introduces the isopropyl group ortho to the hydroxyl group of m-cresol, leading to the formation of thymol.
Reaction Scheme:
(Note: An illustrative image would be placed here in a real document)
Experimental Protocols
Synthesis of Thymol from m-Cresol and this compound
This protocol is adapted from established procedures for the Friedel-Crafts alkylation of phenols.
Materials:
-
m-Cresol (99%)
-
This compound (99%)
-
Anhydrous Aluminum Chloride (AlCl₃) (99.9%)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-cresol (1.0 eq) in anhydrous DCM to the stirred slurry.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure thymol.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of thymol via Friedel-Crafts alkylation.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Cresol | This compound | AlCl₃ | Dichloromethane | 0 to RT | 12-16 | 75-85 | Adapted Protocol |
| m-Cresol | Isopropanol | H-MFI Zeolite | Solvent-free | 200 | 4 | ~90 (selectivity) | [2] |
| m-Cresol | Propylene | ZSM-5 | Gas Phase | 200 | - | 90 (selectivity) | [3] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Friedel-Crafts alkylation of m-cresol with this compound.
Caption: Experimental workflow for the synthesis of thymol.
Conclusion
The Friedel-Crafts alkylation of m-cresol with this compound represents a robust and illustrative example of the application of this alkylating agent in the total synthesis of a valuable natural product, thymol. The provided protocol and data serve as a practical guide for researchers in organic synthesis and drug development. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive method for the preparation of thymol and its analogs for further investigation and application.
References
Application Notes and Protocols: 2-Iodopropane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopropane, also known as isopropyl iodide, is a versatile and highly reactive organoiodine compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its utility stems primarily from its role as an efficient isopropylating agent, enabling the introduction of the isopropyl moiety into various molecular scaffolds. This is a common structural motif in many biologically active compounds. The carbon-iodine bond in this compound is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions (S(_N)2), and also facilitating the formation of Grignard reagents.[1][2]
These application notes provide a detailed overview of the use of this compound as a precursor in the synthesis of several key pharmaceuticals, including the prostaglandin analogue latanoprost, the beta-blockers propranolol and pindolol, and the herbicide atrazine (via its precursor, isopropylamine). Detailed experimental protocols and diagrams of relevant biological signaling pathways are provided to guide researchers in their drug development endeavors.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is a key reagent for introducing an isopropyl group onto nucleophilic centers such as amines, alcohols, and carboxylates.[3] This reactivity is harnessed in the final steps of synthesizing complex molecules and in the preparation of essential intermediates like isopropylamine.
Latanoprost Synthesis
Latanoprost is a prostaglandin F2α analogue used to treat increased intraocular pressure, such as in ocular hypertension and open-angle glaucoma.[2] The final step in many synthetic routes to latanoprost involves the esterification of the free acid form of the molecule with an isopropyl group, a reaction for which this compound is an ideal reagent.
Experimental Protocol: Isopropylation of Latanoprost Acid
This protocol is adapted from a patented synthetic process.
Materials:
-
Latanoprost acid
-
This compound
-
Cesium carbonate (Cs(_2)CO(_3))
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, dissolve Latanoprost acid in DMF.
-
To this solution, add a slurry of cesium carbonate in DMF.
-
Add this compound to the mixture.
-
Heat the resulting slurry to approximately 45°C.
-
Maintain the reaction at this temperature for about 6 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the latanoprost product. This typically involves aqueous extraction and purification by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | Latanoprost Acid : this compound : Cs(_2)CO(_3) (molar ratio) | Varies by specific patent, typically excess alkylating agent and base |
| Temperature | 45°C | [1] |
| Reaction Time | ~6 hours | [1] |
| Solvent | DMF | [1] |
Latanoprost Mechanism of Action
Latanoprost is a selective agonist of the prostaglandin F receptor.[2][4] Its binding to this receptor in the ciliary muscle of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and an increase in the uveoscleral outflow of aqueous humor.[3][4] This increased outflow reduces intraocular pressure.[2][5]
Latanoprost signaling pathway.
Synthesis of Isopropylamine from this compound
Isopropylamine is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[6] It can be synthesized from this compound via nucleophilic substitution with ammonia.
Experimental Protocol: Synthesis of Isopropylamine
This is a general laboratory-scale protocol.
Materials:
-
This compound
-
Aqueous or alcoholic solution of ammonia (excess)
-
A suitable solvent (e.g., ethanol)
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated reaction vessel, combine this compound with a significant excess of an ammonia solution in a suitable solvent like ethanol.
-
Seal the vessel and heat the mixture. The reaction temperature and pressure will depend on the specific setup and desired reaction rate.
-
Maintain the reaction for several hours, with stirring, until the conversion of this compound is complete (monitor by GC or TLC).
-
After cooling the vessel to room temperature and carefully venting any excess pressure, the reaction mixture is worked up.
-
Work-up typically involves neutralizing the excess ammonia and ammonium iodide salt, followed by extraction of the isopropylamine.
-
The crude isopropylamine is then purified by distillation.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | Ammonia : this compound (molar ratio) > 3:1 (to minimize dialkylation) |
| Temperature | 60-100°C (will influence pressure) |
| Solvent | Ethanol or Water |
| Expected Yield | Moderate to good, dependent on conditions and extent of overalkylation |
Logical Workflow for Isopropylamine Synthesis
Workflow for Isopropylamine Synthesis.
Propranolol and Pindolol Synthesis
Propranolol and pindolol are non-selective beta-blockers used to treat hypertension and other cardiovascular conditions.[7][8] Pindolol is also a partial agonist.[1][9] The synthesis of these molecules involves the N-alkylation of a primary amine precursor with an epoxide, followed by the introduction of the isopropyl group. While many syntheses start with isopropylamine, a direct N-isopropylation of the amino alcohol precursor using this compound is a viable alternative.
Experimental Protocol: N-Isopropylation of an Amino Alcohol Precursor
This is a general protocol for the N-alkylation of a primary amine with this compound.
Materials:
-
Amino alcohol precursor (e.g., 1-amino-3-(1-naphthyloxy)-2-propanol for propranolol)
-
This compound
-
A non-nucleophilic base (e.g., potassium carbonate or a hindered amine base)
-
A suitable polar aprotic solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve the amino alcohol precursor in the chosen solvent in a reaction vessel.
-
Add the base to the solution and stir to create a suspension.
-
Add this compound to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the base.
-
The filtrate is then concentrated, and the residue is subjected to an aqueous work-up and extraction.
-
The crude product is purified by column chromatography or crystallization.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | Amine : this compound : Base (molar ratio) ~ 1 : 1.1-1.5 : 2-3 |
| Temperature | 50-80°C |
| Solvent | Acetonitrile, DMF |
| Expected Yield | Good to excellent, depending on the substrate and conditions |
Propranolol and Pindolol Mechanism of Action
Propranolol acts as a competitive antagonist at both β1- and β2-adrenergic receptors, blocking the effects of catecholamines like epinephrine and norepinephrine.[10][11][12] This leads to a reduction in heart rate, cardiac contractility, and blood pressure. Pindolol is also a non-selective beta-blocker but possesses intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist.[1][8][9] At rest, it can cause mild receptor stimulation, but during sympathetic activation, it acts as a net antagonist.[1][9]
Beta-blocker signaling pathway.
Atrazine Synthesis (via Isopropylamine)
Atrazine is a widely used herbicide. Its synthesis involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine.[10] Therefore, this compound is a precursor to a key intermediate in atrazine production.
Experimental Protocol: Synthesis of Atrazine from Isopropylamine
This protocol outlines the general steps for the synthesis of atrazine.
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethylamine
-
A base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., water or an organic solvent)
Procedure:
-
Dissolve or suspend cyanuric chloride in the chosen solvent and cool the mixture.
-
Slowly add isopropylamine to the reaction mixture, maintaining a low temperature and controlling the pH with the addition of a base to neutralize the HCl formed.
-
After the first substitution is complete, slowly add ethylamine to the reaction mixture, again controlling the temperature and pH.
-
Once the second substitution is complete, the reaction mixture is stirred for an additional period to ensure completion.
-
The solid atrazine product is then isolated by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | Cyanuric Chloride : Isopropylamine : Ethylamine : Base (molar ratio) ~ 1 : 1 : 1 : 2 | [10] |
| Temperature | 0-50°C (stepwise increase) | [10] |
| Solvent | Water, Toluene | [10] |
| Expected Yield | High | [10] |
Atrazine's Endocrine Disrupting Mechanism
In humans and other vertebrates, atrazine has been shown to act as an endocrine disruptor.[13][14][15] One of the proposed mechanisms involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[7] By inhibiting PDE4, atrazine can lead to an accumulation of cAMP, thereby potentiating cAMP-dependent signaling pathways, which can interfere with normal hormonal regulation.[7]
Atrazine's effect on cAMP signaling.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis, primarily utilized for the introduction of the isopropyl group. Its application in the synthesis of drugs like latanoprost, and as a precursor to the key intermediate isopropylamine for compounds such as propranolol, pindolol, and atrazine, highlights its importance in the pharmaceutical and chemical industries. The protocols and pathway diagrams provided herein offer a comprehensive resource for researchers engaged in the synthesis and study of these and other related molecules. Proper handling and optimization of reaction conditions are paramount to achieving high yields and purity in these synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Latanoprost - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 6. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is the ISA of pindolol beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Propranolol - Wikipedia [en.wikipedia.org]
- 13. Atrazine and Human Health [article.sapub.org]
- 14. outside.vermont.gov [outside.vermont.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled compounds utilizing 2-iodopropane as a key precursor. The protocols focus on the preparation of both carbon-11 and radioiodine-labeled this compound and their subsequent application in radiolabeling target molecules for positron emission tomography (PET) and other radiotracer studies.
Synthesis of [¹¹C]this compound ([¹¹C]Isopropyl Iodide)
[¹¹C]this compound is a valuable precursor for introducing an isopropyl group labeled with the positron-emitting radionuclide carbon-11. A common and efficient method for its synthesis is the "loop method," which offers high specific activity.[1]
Experimental Protocol: Synthesis of [¹¹C]this compound via the Loop Method
This protocol is adapted from the selective synthesis of [2-¹¹C]this compound.[1][2]
Materials and Reagents:
-
[¹¹C]Carbon Dioxide ([¹¹C]CO₂) produced from a cyclotron
-
Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., diethyl ether)
-
Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., THF)
-
Hydriodic acid (HI)
-
Anhydrous solvents (diethyl ether, THF)
-
Automated radiochemistry synthesis module equipped with a reaction loop
Procedure:
-
Preparation of the Reaction Loop: The synthesis is typically performed in an automated module where a stainless-steel loop is used as the reaction vessel.[3][4]
-
Grignard Reaction: [¹¹C]CO₂ is trapped in the loop containing a solution of methylmagnesium bromide (MeMgBr). The reaction of [¹¹C]CO₂ with two equivalents of MeMgBr leads to the formation of a [¹¹C]isopropoxide intermediate. The temperature and reaction time are critical parameters to control the selectivity towards the isopropyl product over the ethyl product.[2]
-
Reduction: The intermediate is then reduced in situ with lithium aluminum hydride (LiAlH₄).
-
Iodination: The resulting [¹¹C]2-propanol is treated with hydriodic acid (HI) to form [¹¹C]this compound.
-
Purification: The volatile [¹¹C]this compound is purified by gas chromatography.
-
Automation: The entire process, from the production of [¹¹C]CO₂ to the purification of [¹¹C]this compound, is typically automated to minimize radiation exposure and ensure reproducibility.[1]
Data Presentation: Synthesis of [¹¹C]this compound
| Parameter | Value | Reference |
| Starting Material | ~37 GBq of [¹¹C]CO₂ | [1] |
| Radiochemical Yield | 3.7-4.4 GBq | [1] |
| Specific Activity | 37-99 GBq/µmol at End of Synthesis (EOS) | [1] |
| Synthesis Time | Automated | [1] |
Experimental Workflow: Synthesis of [¹¹C]this compound
Application of [¹¹C]this compound: Synthesis of a [¹¹C]Sarin-Surrogate
[¹¹C]this compound can be used as an alkylating agent to introduce a [¹¹C]isopropyl group onto a variety of molecules. An example is the synthesis of a [¹¹C]sarin-surrogate, a tracer for studying organophosphate exposure and the efficacy of countermeasures.[2][5] These organophosphates target acetylcholinesterase (AChE), a key enzyme in the nervous system.[2]
Experimental Protocol: Synthesis of 2-[¹¹C]-propanyl, 4-nitrophenyl methylphosphonate
This protocol is adapted from the synthesis of a sarin surrogate.[2]
Materials and Reagents:
-
[¹¹C]this compound (from the synthesis described in section 1.1)
-
Hydrogen (4-nitrophenyl)methylphosphonate (precursor)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
HPLC system for purification (C18 column)
-
C-18 Sep-Pak cartridge for formulation
Procedure:
-
Reaction Setup: A solution of hydrogen (4-nitrophenyl)methylphosphonate and cesium carbonate in DMF is prepared in a reaction vial.
-
Alkylation: The purified [¹¹C]this compound is distilled and trapped in the reaction vial containing the precursor and base. The reaction mixture is then heated (e.g., 115 °C for 5 minutes) to facilitate the alkylation.
-
Purification: The reaction mixture is cooled, diluted, and injected onto a semi-preparative HPLC column for purification. The fraction containing the desired product is collected.
-
Formulation: The collected fraction is diluted and loaded onto a C-18 Sep-Pak cartridge. The cartridge is washed, and the final product is eluted with a suitable solvent (e.g., acetonitrile) and reconstituted in a physiologically compatible solution.
Data Presentation: Synthesis of [¹¹C]Sarin-Surrogate
| Parameter | Value | Reference |
| Radiochemical Purity | > 95% | [2] |
| Radiochemical Yield (from [¹¹C]CO₂) | 1-3% | [2] |
| Molar Activity | 1.7-15.1 GBq/µmol | [2] |
Synthesis of Radioiodinated this compound
The synthesis of this compound labeled with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) can be achieved by converting isopropanol to the corresponding iodide. Several methods are available for the iodination of alcohols.
Experimental Protocol: Synthesis of [¹²⁵I]this compound
This protocol is a plausible adaptation based on general methods for the conversion of alcohols to alkyl iodides using a CeCl₃·7H₂O/NaI system.[6]
Materials and Reagents:
-
Isopropanol
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium [¹²⁵I]iodide ([¹²⁵I]NaI)
-
Acetonitrile (anhydrous)
-
HPLC or other suitable method for purification
Procedure:
-
Reaction Setup: In a reaction vial, dissolve isopropanol and CeCl₃·7H₂O in anhydrous acetonitrile.
-
Radioiodination: Add [¹²⁵I]NaI to the solution. The reaction mixture is then heated under reflux. The reaction progress can be monitored by radio-TLC or radio-HPLC.
-
Work-up: After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer containing the [¹²⁵I]this compound is collected.
-
Purification: The crude product is purified, for example, by distillation or preparative chromatography to obtain the pure radiolabeled this compound.
Note: The specific activity of the final product will depend on the specific activity of the starting [¹²⁵I]NaI.
Biological Application and Signaling Pathway
Acetylcholinesterase Inhibition
The [¹¹C]sarin-surrogate synthesized using [¹¹C]this compound is an organophosphate that acts as an inhibitor of acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of acetylcholine receptors (nicotinic and muscarinic) and subsequent neurotoxic effects.[2]
Cholinergic Signaling Pathway
The following diagram illustrates the key elements of the cholinergic signaling pathway at a synapse and the point of inhibition by an organophosphate like the sarin-surrogate.
References
- 1. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
Application Note: GC-MS Analysis of Reaction Products from 2-Iodopropane and Sodium Ethoxide
AN-2108
Audience: Researchers, scientists, and drug development professionals.
Keywords: GC-MS, 2-Iodopropane, Williamson Ether Synthesis, SN2, E2, Alkyl Halide, Quantitative Analysis
Abstract
This application note details a comprehensive protocol for the analysis of reaction products from the reaction of this compound with sodium ethoxide using Gas Chromatography-Mass Spectrometry (GC-MS). This reaction is a classic example of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The primary products are isopropyl ethyl ether (SN2 product) and propene (E2 product). A detailed experimental protocol for the reaction, sample preparation, and GC-MS analysis is provided. Furthermore, this note presents a structured approach to quantitative data analysis and visualization of the experimental workflow.
Introduction
The reaction of secondary alkyl halides, such as this compound, with a strong base and nucleophile like sodium ethoxide is a fundamental process in organic synthesis.[1] This reaction can proceed through two competing mechanisms: bimolecular nucleophilic substitution (SN2) to form an ether, and bimolecular elimination (E2) to form an alkene.[2] The ratio of these products is highly dependent on reaction conditions such as temperature and solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for separating and identifying the volatile products of this reaction.[3] The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for confident identification and quantification.[4] This application note provides a validated method for the qualitative and quantitative analysis of the reaction mixture.
Reaction and Analytical Workflow
The overall workflow, from the chemical reaction to the final data analysis, is depicted below. This process includes the initial reaction setup, sample workup to isolate the organic products, and subsequent analysis by GC-MS.
Figure 1: Experimental workflow from reaction to GC-MS analysis.
The chemical transformations occurring are illustrated in the following diagram, showcasing the competing SN2 and E2 pathways.
Figure 2: Competing SN2 and E2 reaction pathways.
Experimental Protocols
3.1. Williamson Ether Synthesis of Isopropyl Ethyl Ether
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in ethanol.
-
Addition of this compound: Slowly add this compound to the stirred solution.
-
Reaction: Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to allow the reaction to proceed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
3.2. Sample Preparation for GC-MS Analysis
-
Dilution: Dilute a small aliquot of the concentrated reaction product in a volatile solvent suitable for GC-MS, such as hexane or ethyl acetate. A typical dilution would be to approximately 1 mg/mL.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., nonane or decane) to the diluted sample.
-
Vial Transfer: Transfer the final solution to a 2 mL GC-MS autosampler vial.
3.3. GC-MS Instrumental Parameters
The following table outlines the recommended GC-MS parameters for the analysis of the reaction products.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 40 °C (hold 5 min) |
| Ramp: 10 °C/min to 200 °C | |
| Hold: 2 min at 200 °C | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 35-200 amu |
| Scan Mode | Full Scan |
Data Presentation and Analysis
The reaction of this compound with sodium ethoxide is expected to yield isopropyl ethyl ether as the major product via the SN2 pathway, and propene as a byproduct through the E2 pathway. The relative amounts of these products can be influenced by reaction conditions. The following table presents hypothetical quantitative data obtained from GC-MS analysis under two different reaction temperatures to illustrate the effect on product distribution.
Table 1: Quantitative Analysis of Reaction Products
| Compound | Retention Time (min) | m/z for Quantification | Peak Area (Arbitrary Units) - 50°C | % Area - 50°C | Peak Area (Arbitrary Units) - 80°C | % Area - 80°C |
| Propene | ~2.5 | 41, 42 | 5,000 | 5.0 | 15,000 | 14.3 |
| Isopropyl Ethyl Ether | ~5.8 | 45, 73 | 85,000 | 85.0 | 80,000 | 76.2 |
| This compound | ~7.2 | 43, 127, 170 | 10,000 | 10.0 | 10,000 | 9.5 |
Note: Propene, being a gas at room temperature, may be challenging to quantify accurately without a headspace sampling technique. The data presented is for illustrative purposes.
The mass spectrum of the expected SN2 product, isopropyl ethyl ether, shows characteristic fragments at m/z 45 and 73.[5][6] The unreacted this compound can be identified by its molecular ion at m/z 170 and a prominent fragment at m/z 43.
Conclusion
The GC-MS method detailed in this application note is a robust and reliable technique for the analysis of reaction products from the Williamson ether synthesis involving this compound. It allows for the clear separation and identification of the SN2 and E2 products, enabling researchers to study the effects of various reaction parameters on the product distribution. The provided protocol can be adapted for similar reactions involving other secondary alkyl halides, making it a valuable tool in synthetic chemistry and drug development.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Ethyl isopropyl ether | C5H12O | CID 12256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propane, 2-ethoxy- [webbook.nist.gov]
Application Notes and Protocols for the Isopropylation of Amines with 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-isopropylation of amines is a crucial transformation in organic synthesis, leading to the formation of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and other functional materials. The introduction of an isopropyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity. This document provides detailed protocols for the mono- and di-isopropylation of primary and secondary amines using 2-iodopropane as the alkylating agent. The methodologies presented herein are designed to offer reliable and reproducible procedures for laboratory-scale synthesis.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of this compound, displacing the iodide leaving group. Control of reaction conditions, particularly stoichiometry and the choice of base, is critical to achieve selective mono- or di-isopropylation and to minimize the formation of quaternary ammonium salts.
Reaction Mechanism and Workflow
The isopropylation of amines with this compound follows a stepwise process. For a primary amine, the initial reaction yields a secondary amine, which can then undergo a second alkylation to form a tertiary amine.
Caption: General experimental workflow for the isopropylation of amines.
Experimental Protocols
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
-
Primary or secondary amine
-
This compound (Isopropyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Safety Precautions:
-
This compound is a flammable liquid and a potential irritant. Handle in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Avoid inhalation and skin contact.
-
DMF is a potential reproductive toxin. Handle with appropriate personal protective equipment.
-
Always wear safety glasses, gloves, and a lab coat.
Protocol 1: Selective Mono-N-isopropylation of Primary Amines
This protocol is designed to favor the formation of the secondary amine by using a limited amount of the alkylating agent.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (5-10 mL per mmol of amine).
-
Addition of this compound: Slowly add this compound (1.0 - 1.2 eq.) to the stirred suspension at room temperature. For highly reactive amines, consider cooling the reaction mixture to 0 °C before addition.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or until the starting amine is consumed as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (40-60 °C) may be required for less reactive amines.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-isopropyl amine.
Protocol 2: Di-N-isopropylation of Primary Amines
This protocol aims to produce the tertiary amine by using an excess of the alkylating agent and a stronger, non-nucleophilic base.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.), N,N-diisopropylethylamine (DIPEA) (2.5 eq.), and anhydrous acetonitrile (5-10 mL per mmol of amine).
-
Addition of this compound: Add this compound (2.2 - 2.5 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction may require heating to reflux to drive it to completion. Monitor the progress by TLC or GC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DIPEA.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the di-N-isopropyl amine.
Protocol 3: N-isopropylation of Secondary Amines
This protocol is for the synthesis of tertiary amines from secondary amine precursors.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF or acetonitrile (5-10 mL per mmol of amine).
-
Addition of this compound: Add this compound (1.1 - 1.5 eq.) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 12-24 hours, monitoring by TLC or GC-MS.[1]
-
Work-up: Follow the work-up procedure described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the isopropylation of various amines with this compound under the specified conditions. Yields are for isolated products after purification.
| Entry | Amine Substrate | Product | Protocol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | N-Isopropylbenzylamine | 1 | K₂CO₃ | DMF | RT | 24 | ~70-80 |
| 2 | Aniline | N-Isopropylaniline | 1 | K₂CO₃ | DMF | 60 | 24 | ~60-70 |
| 3 | n-Butylamine | N,N-Diisopropyl-n-butylamine | 2 | DIPEA | ACN | Reflux | 48 | ~50-60 |
| 4 | Piperidine | N-Isopropylpiperidine | 3 | K₂CO₃ | ACN | RT | 12 | ~70[1] |
| 5 | Morpholine | N-Isopropylmorpholine | 3 | K₂CO₃ | DMF | 50 | 18 | ~65-75 |
Note: Yields are approximate and can vary depending on the specific reaction scale and purification efficiency. These values are based on literature precedents for similar N-alkylation reactions and should be considered as a guide for optimization.
Logical Relationships in Selective Isopropylation
The selectivity between mono- and di-isopropylation is governed by several factors, including the stoichiometry of the reactants and the nature of the base and solvent.
Caption: Factors influencing selective N-isopropylation.
References
Application Notes and Protocols for the Synthesis of 2-Iodopropane via the Finkelstein Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Finkelstein reaction is a robust and widely utilized method in organic synthesis for the preparation of alkyl iodides from alkyl chlorides or bromides.[1][2] This nucleophilic substitution reaction, which proceeds via an SN2 mechanism, is particularly effective for primary and secondary alkyl halides.[1][3] The synthesis of 2-iodopropane from a precursor such as 2-bromopropane or 2-chloropropane serves as a classic example of this transformation. The reaction's success is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the desired alkyl iodide.[1][4] this compound is a valuable intermediate in the synthesis of various organic compounds and pharmaceutical agents.
Principle of the Method
The Finkelstein reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.[2] Acetone is a polar aprotic solvent that readily dissolves sodium iodide but not sodium chloride or sodium bromide.[4] This differential solubility is the cornerstone of the reaction's efficacy. The iodide ion, a potent nucleophile, attacks the carbon atom bearing the halogen in a backside attack, leading to an inversion of stereochemistry if the carbon is a stereocenter.[1] The concurrent formation and precipitation of the sodium halide salt from the reaction mixture drives the equilibrium forward, typically resulting in high yields of the alkyl iodide.[4]
Experimental Protocol: Synthesis of this compound from 2-Bromopropane
This protocol provides a representative method for the synthesis of this compound from 2-bromopropane using the Finkelstein reaction.
Materials and Equipment:
-
2-Bromopropane (starting material)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve a specific molar equivalent of anhydrous sodium iodide in anhydrous acetone with stirring.
-
Addition of Substrate: To this solution, add one molar equivalent of 2-bromopropane dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for a specified period. The formation of a white precipitate (sodium bromide) will be observed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with an equal volume of saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude this compound by distillation to obtain the final product.
-
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃H₇I |
| Molecular Weight | 169.99 g/mol |
| Boiling Point | 89-90 °C |
| Density | 1.703 g/mL at 25 °C |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, ppm) | δ 4.25 (septet, 1H, -CHI-), 1.85 (doublet, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 27.5 (-CHI-), 25.5 (-CH₃) |
Visualizations
Caption: Experimental Workflow for Finkelstein Synthesis of this compound
Caption: SN2 Mechanism of Finkelstein Reaction for this compound Synthesis
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone and diethyl ether are highly flammable; avoid open flames and sparks.
-
2-Bromopropane and this compound are harmful if inhaled or absorbed through the skin. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Synthesis of Ionic Liquids Using 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties.[1] These properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents in a wide range of applications, from chemical synthesis to drug delivery.[2] The ability to tailor the properties of ILs by modifying their cationic and anionic components allows for the design of task-specific materials.[3]
2-Iodopropane, as an alkylating agent, serves as a versatile building block for introducing the isopropyl group into the cationic core of various classes of ionic liquids. The branched nature of the isopropyl group can significantly influence the resulting IL's physical and chemical characteristics, such as its melting point, viscosity, and density, when compared to its linear propyl analogue. These modifications can be critical in optimizing ILs for specific applications, including their use as reaction media, catalysts, or even as active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the synthesis of four major classes of ionic liquids—imidazolium, pyridinium, phosphonium, and ammonium—using this compound as the key reagent.
Synthesis of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids are among the most extensively studied and utilized ILs due to their high stability and tunable properties. The synthesis of 1-isopropyl-3-methylimidazolium iodide ([i-PrMIm][I]) is a representative example of the quaternization reaction involving this compound.
Experimental Protocol: Synthesis of 1-isopropyl-3-methylimidazolium iodide
A detailed protocol for a similar synthesis of 1-tert-butyl-3-propylimidazolium iodide suggests a straightforward SN2 reaction.[4] The following adapted procedure can be used for the synthesis of 1-isopropyl-3-methylimidazolium iodide:
Materials:
-
1-methylimidazole
-
This compound
-
Toluene (or another suitable solvent like tetrahydrofuran)[5]
-
Ethyl acetate (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in toluene.
-
Add this compound (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 3-18 hours. The reaction progress can be monitored by observing the formation of a separate, denser ionic liquid phase.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene layer by decantation or using a separatory funnel.
-
Wash the resulting ionic liquid with ethyl acetate to remove any unreacted starting materials.
-
Remove any residual solvent under reduced pressure using a rotary evaporator to obtain the pure 1-isopropyl-3-methylimidazolium iodide.
A similar synthesis of 1-ethyl-3-butylimidazolium iodide in tetrahydrofuran resulted in a yield of 96%.[5] The synthesis of 1-tert-butyl-3-propylimidazolium iodide reported a yield of 75%.[4]
Synthesis of Pyridinium-Based Ionic Liquids
Pyridinium-based ionic liquids are another important class of ILs with applications in catalysis and electrochemistry. The synthesis of N-isopropylpyridinium iodide involves the direct alkylation of pyridine with this compound.
Experimental Protocol: Synthesis of N-isopropylpyridinium iodide
Materials:
-
Pyridine
-
This compound
-
A suitable solvent (e.g., toluene or acetonitrile)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq) in the chosen solvent.
-
Add this compound (1.1-1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by filtration and wash with diethyl ether.
-
Dry the product under vacuum to yield N-isopropylpyridinium iodide.
Synthesis of Phosphonium-Based Ionic Liquids
Phosphonium ionic liquids are known for their high thermal and chemical stability.[6] The synthesis of a trialkyl-isopropyl-phosphonium iodide can be achieved by the quaternization of a tertiary phosphine with this compound.
Experimental Protocol: Synthesis of Triethyl-isopropyl-phosphonium iodide
Materials:
-
Triethylphosphine
-
This compound
-
A suitable aprotic solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triethylphosphine (1.0 eq) in the solvent.
-
Slowly add this compound (1.0-1.1 eq) to the solution. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the phosphonium iodide salt.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Synthesis of Ammonium-Based Ionic Liquids
Quaternary ammonium salts are a well-established class of ionic compounds, and many exhibit the properties of ionic liquids.[2] The synthesis of a trialkyl-isopropyl-ammonium iodide follows a similar quaternization pathway.
Experimental Protocol: Synthesis of Triethyl-isopropyl-ammonium iodide
Materials:
-
Triethylamine
-
This compound
-
A suitable solvent (e.g., ethanol or acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine triethylamine (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours.
-
The product, a quaternary ammonium iodide, will likely precipitate from the solution.
-
Collect the solid product by filtration and wash with a non-polar solvent like diethyl ether to remove unreacted starting materials.
-
Dry the product in a vacuum oven to obtain pure triethyl-isopropyl-ammonium iodide.
Data Presentation
The following tables summarize key quantitative data for ionic liquids synthesized using this compound and its analogues.
Table 1: Synthesis Yields of Isopropyl-Substituted Ionic Liquids
| Ionic Liquid Cation | Anion | Precursors | Reported Yield (%) | Reference |
| 1-isopropyl-3-methylimidazolium | Iodide | 1-methylimidazole, this compound | Not specified | - |
| N-isopropylpyridinium | Bromide | Pyridine, 2-bromopropane | Not specified | [7] |
| Triethyl-isopropyl-phosphonium | Iodide | Triethylphosphine, this compound | Not specified | - |
| Triethyl-isopropyl-ammonium | Iodide | Triethylamine, this compound | Not specified | - |
| 1-tert-butyl-3-propylimidazolium | Iodide | 1-tert-butylimidazole, 1-iodopropane | 75 | [4] |
| 1-ethyl-3-butylimidazolium | Iodide | 1-ethylimidazole, 1-iodobutane | 96 | [5] |
Table 2: Physicochemical Properties of Isopropyl-Substituted Ionic Liquids
| Ionic Liquid | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Reference |
| 1-isopropyl-3-methylimidazolium bromide | - | - | - | - | [8] |
| N-isopropylpyridinium bromide | - | - | - | - | [7] |
| Isopropyltriphenylphosphonium iodide | 432.28 | 194-197 | Not specified | Not specified | - |
| Triethyl-isopropyl-ammonium iodide | Not specified | Not specified | Not specified | Not specified | - |
| 1-Alkyl-3-methylimidazolium salts | Variable | Variable | Decreases with alkyl chain length | Increases with alkyl chain length | [9] |
| Trialkylammonium-based PILs | Variable | Variable | Variable | Increases with alkyl chain length |
Visualization of Synthesis Workflow
The general synthesis of ionic liquids using this compound follows a quaternization reaction pathway. This can be visualized as a straightforward workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. monmouthcollege.edu [monmouthcollege.edu]
- 4. JP2002145864A - Method for producing imidazolium iodide salt - Google Patents [patents.google.com]
- 5. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermophysical Properties of Newly Synthesized Ammonium-Based Protic Ionic Liquids: Effect of Temperature, Anion and Alkyl Chain Length | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of 2-Iodopropane by distillation and washing.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-iodopropane by distillation and washing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Discoloration (Yellow or Brown Tint) | Exposure to light, leading to the formation of free iodine.[1][2] | 1. Washing: Wash the this compound with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove free halogen.[1][3] 2. Storage: Store the purified this compound in a dark or amber bottle to prevent light-induced decomposition.[1][2] 3. Stabilizer: Add a small piece of copper wire or silver wool to the storage container to scavenge any newly formed iodine.[2][4][5] |
| Low Distillation Yield | 1. Decomposition: this compound can decompose at elevated temperatures.[6][7] 2. Inefficient Fractionation: Poor separation from lower or higher boiling impurities. | 1. Reduced Pressure Distillation: Distill at a slightly reduced pressure to lower the boiling point and minimize thermal decomposition.[1] 2. Heating Control: Use a heating mantle with a stirrer and set the temperature 20-30°C higher than the boiling point of this compound for controlled heating. 3. Insulation: Insulate the distillation column to maintain a proper temperature gradient. |
| Product Contaminated with Isopropyl Alcohol | Incomplete reaction during synthesis or hydrolysis of this compound. | Washing: Wash the crude this compound with concentrated HCl or H₂SO₄ to remove any residual alcohol, followed by washing with water, aqueous sodium sulfite, and then sodium carbonate solution.[1] |
| Water in Final Product (Cloudy Appearance) | Inadequate drying before distillation. | Drying: Ensure the washed this compound is thoroughly dried over an appropriate drying agent such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) before distillation.[1][3] |
| Pressure Fluctuations During Vacuum Distillation | Leaks in the distillation apparatus or an unstable vacuum source. | 1. Check for Leaks: Inspect all joints and connections for leaks. Ensure proper sealing with vacuum grease. 2. Vacuum Pump: Verify the proper functioning and stability of the vacuum pump. |
| Foaming During Distillation | Presence of impurities that lower the surface tension. | Anti-Foaming Agent: If foaming is severe, consider adding a small amount of a suitable anti-foaming agent. However, this may introduce a new impurity. A cleaner approach is to ensure proper washing and drying beforehand. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound at atmospheric pressure is in the range of 88-90°C.[2][8]
Q2: Why does my purified this compound turn yellow over time?
A2: this compound is sensitive to light and can decompose, releasing free iodine, which imparts a yellow or brownish color.[1][2] To prevent this, store it in a dark, sealed container, and consider adding a stabilizer like a small piece of copper.[4][5]
Q3: What is the purpose of washing with sodium thiosulfate or sodium bisulfite?
A3: These are reducing agents used to react with and remove dissolved iodine (I₂), which is a common impurity that colors the product.[1][3]
Q4: Can I use a simple distillation instead of a fractional distillation?
A4: A simple distillation is generally sufficient if the impurities are non-volatile or have boiling points that differ from this compound by at least 70°C.[9] For separating from other alkyl halides or closely boiling impurities, fractional distillation would be more effective.
Q5: What are suitable drying agents for this compound?
A5: Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) are commonly used to dry this compound before distillation.[1][3]
Q6: Is it necessary to use a stabilizer for storing purified this compound?
A6: While not strictly necessary for short-term storage if kept in the dark, using a stabilizer like copper or silver is highly recommended for long-term storage to maintain purity by scavenging any iodine that may form upon decomposition.[2][4]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point (atm) | 88-90 °C | [2][8] |
| Density (25 °C) | 1.703 g/mL | [8] |
| Refractive Index (n20/D) | 1.498 | [8] |
| Purity (Commercial, Stabilized) | ≥ 99% (GC) | [4][10] |
| Typical Distillation Pressure | Atmospheric or slightly reduced | [1] |
Experimental Protocol: Purification of this compound
This protocol details a standard procedure for the purification of crude this compound containing free iodine and other common impurities.
1. Washing
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing with sodium thiosulfate solution until the organic layer is colorless.
-
Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any acidic impurities. Separate and discard the aqueous layer.
-
Finally, wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
2. Drying
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear, not cloudy. If it remains cloudy, add more drying agent.
3. Distillation
-
Set up a simple or fractional distillation apparatus, depending on the expected impurities.
-
Filter the dried this compound into the distillation flask.
-
Add a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills between 88-90°C.
4. Storage
-
Store the purified, colorless this compound in a dark or amber glass bottle.
-
For long-term stability, add a small piece of copper wire.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 75-30-9 [chemicalbook.com]
- 2. deepwaterchemicals.com [deepwaterchemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound copper stabilizer, 99 75-30-9 [sigmaaldrich.com]
- 9. Purification [chem.rochester.edu]
- 10. 2-ヨードプロパン contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2-Iodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodopropane. The following information addresses common issues related to the removal of iodine impurities, which can arise from synthesis byproducts or degradation upon storage.
Frequently Asked Questions (FAQs)
Q1: Why has my colorless this compound turned yellow or brown?
A1: this compound is sensitive to light and air.[1] Over time, exposure can cause it to decompose, leading to the formation of elemental iodine (I₂) as an impurity, which imparts a yellow to brown color to the liquid.[1][2]
Q2: What are the common methods for removing iodine impurity from this compound?
A2: Several methods can be employed to remove iodine from this compound. These include:
-
Washing with a reducing agent: Solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are effective at reducing elemental iodine to colorless iodide salts.[1][3][4]
-
Treatment with elemental copper or mercury: Shaking the this compound with copper powder or mercury can also remove iodine.[1] Many commercial preparations of this compound are stabilized with copper.[5]
-
Column chromatography: Passing the impure this compound through a column of activated alumina can effectively remove iodine.[1]
-
Distillation: Simple or fractional distillation can be used to separate the this compound from the less volatile iodine impurity.[1][6] This is often performed after a chemical wash.
Q3: How should I properly store purified this compound?
A3: To prevent the reformation of iodine, purified this compound should be stored in a cool, dark place in a tightly sealed container.[1][7] Storing it over a small amount of mercury or copper stabilizer is also recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellow/Brown) | Formation of iodine (I₂) due to light or air exposure.[1][2] | Follow one of the purification protocols outlined below, such as washing with sodium thiosulfate.[1] |
| Persistent color after washing with reducing agent | Insufficient amount of reducing agent or incomplete reaction. | Increase the concentration or volume of the washing solution and ensure vigorous mixing. |
| Product is wet after washing | Incomplete drying. | Ensure the use of a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂) and allow sufficient contact time before filtration or decantation.[1][6] |
| Low recovery after distillation | Distillation performed at atmospheric pressure, potentially leading to some decomposition. | Perform the distillation at a slightly reduced pressure to lower the boiling point and minimize thermal degradation.[1] |
Experimental Protocols
Protocol 1: Purification by Washing with Sodium Thiosulfate
This is a common and effective method for removing iodine from this compound.
Materials:
-
Impure this compound
-
10% (w/v) aqueous sodium thiosulfate solution[4]
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[1][6]
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus (optional)
Procedure:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure. Continue shaking until the organic layer becomes colorless.[4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride solution (brine) to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to the this compound and swirl to dry.[1][6] The liquid is dry when the drying agent no longer clumps together.
-
Filter or decant the purified this compound from the drying agent.
-
For higher purity, the dried this compound can be distilled at slightly reduced pressure.[1] Collect the fraction boiling around 88-90 °C (adjusting for pressure).[6][8]
Protocol 2: Purification using Copper Powder
This method is useful for removing iodine and can also act as a stabilizing agent.
Materials:
-
Impure this compound
-
Copper powder[1]
-
Anhydrous phosphorus pentoxide (P₂O₅) (handle with extreme care)[1]
-
Distillation apparatus
Procedure:
-
Add a small amount of copper powder to the impure this compound in a flask.
-
Shake or stir the mixture until the color of the iodine is discharged.
-
Decant the this compound into a clean, dry flask containing a small amount of anhydrous phosphorus pentoxide for drying.[1]
-
Allow the mixture to stand until the liquid is clear.
-
Distill the purified this compound at slightly reduced pressure.[1]
Data Presentation
| Property | Value | Reference |
| Boiling Point | 88-90 °C | [6][8] |
| Density | 1.703 g/mL at 25 °C | [1][8] |
| Refractive Index (n²⁰/D) | 1.498 | [1] |
| Water Solubility | 1.4 g/L | [1][2] |
Experimental Workflow
Below is a diagram illustrating the general workflow for the purification of this compound by washing and distillation.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 75-30-9 [chemicalbook.com]
- 2. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. 2-碘丙烷 contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Grignard Reactions with 2-Iodopropane
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Grignard reactions involving 2-iodopropane. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when preparing isopropylmagnesium iodide from this compound?
A1: The most prevalent side products are 2,3-dimethylbutane, formed via Wurtz-type coupling, and propane, which results from the reaction of the Grignard reagent with any protic source (e.g., water).[1][2]
Q2: My Grignard reaction with this compound is sluggish or fails to initiate. What are the likely causes?
A2: The primary reasons for initiation failure are the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is rigorously dried and the magnesium surface is activated. Using a fresh bottle of anhydrous ether is also critical.[3][4]
Q3: I am observing a significant amount of a dimeric alkane (2,3-dimethylbutane) in my reaction mixture. How can I prevent this?
A3: The formation of 2,3-dimethylbutane is due to a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted this compound.[2] To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[2]
Q4: When reacting my isopropylmagnesium iodide with a ketone, I am getting a significant amount of a secondary alcohol instead of the expected tertiary alcohol. Why is this happening?
A4: This is a result of the Grignard reagent acting as a reducing agent rather than a nucleophile, which is more common with sterically hindered ketones. The isopropyl Grignard reagent transfers a β-hydride to the carbonyl carbon.[5]
Q5: My desired alcohol yield is low, and I recover a large portion of my starting ketone. What is the cause?
A5: If your ketone is enolizable, the strongly basic Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This consumes both the Grignard reagent and the ketone, reducing the yield of the desired addition product.[6]
Troubleshooting Guides
Issue 1: Low Yield of Grignard Reagent (Isopropylmagnesium Iodide)
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not initiate (no heat evolution or change in appearance). | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Flame-dry all glassware under an inert atmosphere before use. Use a fresh, sealed bottle of anhydrous ether. 2. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also help initiate the reaction.[3] |
| High yield of 2,3-dimethylbutane (Wurtz coupling product). | 1. High local concentration of this compound. 2. Elevated reaction temperature. | 1. Add the this compound solution dropwise and slowly to the magnesium suspension.[2] 2. Maintain a gentle reflux during the addition and cool the reaction vessel if the exotherm becomes too vigorous.[2] |
| Low concentration of Grignard reagent upon titration. | Reaction with atmospheric moisture or CO2. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Issue 2: Side Product Formation During Reaction with Carbonyl Compounds
| Symptom | Side Product | Cause | Troubleshooting Steps |
| Formation of a secondary alcohol instead of a tertiary alcohol. | Reduction Product | Steric hindrance around the carbonyl group of the ketone. | 1. Use a less sterically hindered Grignard reagent if the substrate allows. 2. Perform the reaction at a lower temperature to favor nucleophilic addition over reduction. |
| Recovery of starting ketone. | Enolization | The ketone has acidic α-protons. | 1. Use a less basic organometallic reagent, such as an organocadmium or organocuprate reagent. 2. Add the Grignard reagent slowly at a low temperature. |
| Presence of 2,3-dimethylbutane and unreacted ketone. | Wurtz Coupling | Unreacted this compound from Grignard formation step. | Ensure the formation of the Grignard reagent is complete before adding the carbonyl compound. A slight excess of magnesium is recommended. |
Quantitative Data on Side Product Formation
While specific quantitative data for this compound is sparse in the literature, the following table provides illustrative data on how reaction conditions can affect side product formation in similar Grignard reactions.
| Alkyl Halide | Solvent | Addition Rate | Temperature | Wurtz Coupling Product Yield (%) |
| Benzyl Chloride | Diethyl Ether | Slow | 0-10 °C | < 5%[2] |
| Benzyl Chloride | THF | Rapid | Reflux | > 50%[2] |
| n-Butyl Bromide | Diethyl Ether | Slow | Reflux | ~10% |
| This compound (estimated) | Diethyl Ether | Slow | Reflux | 5-15% |
| This compound (estimated) | THF | Rapid | Reflux | >20% |
Note: Data for this compound are estimations based on general trends and the higher reactivity of alkyl iodides.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butanol from this compound and Acetone
This protocol is optimized to minimize the formation of common side products.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a single small crystal)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether
-
Acetone (1.0 eq), freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Isopropylmagnesium Iodide:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a stream of nitrogen.
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Add magnesium turnings to the flask, followed by a single crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of freshly distilled acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by distillation to yield pure 2,3-dimethyl-2-butanol.
-
Visualizing Reaction Pathways
Caption: Reaction pathways in the Grignard reaction of this compound.
Caption: Troubleshooting workflow for Grignard reactions.
References
Preventing elimination side reactions with 2-Iodopropane
Welcome to the technical support center for chemists working with 2-iodopropane. This guide is designed to help you troubleshoot and prevent common elimination side reactions, ensuring the desired substitution products for your research and development projects.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to elimination side reactions?
A1: this compound is a secondary alkyl halide. Secondary alkyl halides are susceptible to both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[1][2]
Q2: What is the primary elimination product when using this compound?
A2: The primary elimination product from this compound is propene, a gaseous alkene.[3][4]
Q3: How can I quickly assess if an elimination reaction is occurring?
A3: The formation of a gaseous product (propene) is a strong indicator of an elimination reaction. Additionally, a lower-than-expected yield of your desired substitution product, along with the identification of propene or its derivatives in your reaction mixture via analytical techniques like GC-MS, points towards a significant elimination side reaction.
Q4: What is the fundamental difference between E1 and E2 elimination in the context of this compound?
A4:
-
E2 (Bimolecular Elimination): This is a one-step concerted reaction where a strong base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the iodine, and the iodide leaving group departs simultaneously, forming a double bond.[5] The rate of this reaction depends on the concentration of both the this compound and the base.[5]
-
E1 (Unimolecular Elimination): This is a two-step reaction that begins with the spontaneous departure of the iodide to form a secondary carbocation intermediate. A weak base then removes a beta-proton to form the double bond.[6] This pathway often competes with SN1 substitution and is favored by polar protic solvents and higher temperatures.[7][8]
Troubleshooting Guide: High Yield of Elimination Product (Propene)
Problem: Your reaction with this compound is yielding a significant amount of propene, reducing the yield of the desired substitution product.
Below are common causes and their solutions, summarized to help you optimize your reaction conditions.
Cause 1: Nucleophile is Acting as a Strong Base
Strong and/or sterically hindered bases favor elimination reactions by readily abstracting a proton from the periphery of the this compound molecule.[9][10]
Solution: Choose a nucleophile that is a weak base. Good nucleophiles that are weak bases are ideal for promoting substitution over elimination with secondary alkyl halides.[11][12]
| Nucleophile/Base Category | Examples | Predominant Reaction with this compound |
| Strong Base / Strong Nucleophile | HO⁻, CH₃O⁻, CH₃CH₂O⁻ | E2 (major), SN2 (minor)[12][13] |
| Strong, Bulky Base | (CH₃)₃CO⁻ (tert-butoxide) | E2 (major)[13] |
| Weak Base / Strong Nucleophile | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | SN2[12] |
| Weak Base / Weak Nucleophile | H₂O, CH₃OH, CH₃CH₂OH | SN1 / E1 (competing)[2][6] |
Cause 2: Reaction Temperature is Too High
Elimination reactions have a higher activation energy than substitution reactions and lead to an increase in entropy (more product molecules are formed).[8][14][15] Consequently, increasing the reaction temperature will favor elimination over substitution.[8][16]
Solution: Run the reaction at a lower temperature. For many substitution reactions, room temperature or below is sufficient. If the reaction is too slow, a modest increase in temperature should be attempted with careful monitoring of the product distribution.[1]
| Temperature | Effect on Substitution/Elimination Ratio | Rationale |
| High | Favors Elimination | Provides sufficient energy to overcome the higher activation barrier of elimination; the positive entropy change of elimination is more significant at higher temperatures.[8][14][16] |
| Low | Favors Substitution | The reaction is under kinetic control, and the lower activation energy pathway (substitution) is favored.[1][8] |
Cause 3: Inappropriate Solvent Choice
The solvent plays a crucial role in stabilizing reactants and transition states, thereby influencing the reaction pathway.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage".[17] This can hinder its ability to act as a nucleophile, making it behave more like a base and thus favoring elimination.[18] These solvents also stabilize the carbocation intermediate in E1/SN1 pathways.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally preferred for SN2 reactions. They solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive, enhancing its nucleophilicity and favoring substitution over elimination.[11][12][18]
Solution: For SN2 reactions, use a polar aprotic solvent.
| Solvent Type | Examples | Effect on this compound Reactions |
| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH) | Favors E2 with strong bases; Favors SN1/E1 with weak bases/nucleophiles.[2][18] |
| Polar Aprotic | Acetone, DMSO, DMF | Favors SN2 with good, weakly basic nucleophiles.[11][12] |
| Non-Polar | Hexane, Toluene | Generally poor solvents for ionic nucleophiles, leading to slow reaction rates. |
Experimental Protocols
Key Experiment: Synthesis of 2-propoxypropane (Isopropyl ether)
This protocol aims to maximize the SN2 product and minimize the E2 byproduct (propene).
Materials:
-
This compound
-
Sodium isopropoxide (a strong base/nucleophile)
-
Dimethylformamide (DMF, a polar aprotic solvent)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Protocol to Minimize Elimination:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve sodium isopropoxide in anhydrous DMF under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Lower temperatures are critical to disfavor the elimination pathway.[1]
-
Slow Addition: Add this compound dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise above 5°C. A slow addition maintains a low concentration of the alkyl halide, further disfavoring the bimolecular elimination reaction.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction with cold water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of 2-propoxypropane (substitution) to propene (elimination).
Visualizations
Reaction Pathway Decision Logic
This diagram illustrates the key decision points for selecting reaction conditions to favor substitution (SN2) over elimination (E2) when working with this compound.
References
- 1. quora.com [quora.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. glasp.co [glasp.co]
- 9. google.com [google.com]
- 10. brainly.com [brainly.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. youtube.com [youtube.com]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Nucleophilic Substitution with 2-Iodopropane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodopropane in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound as a substrate in nucleophilic substitution?
This compound is a secondary alkyl halide. This structure has significant implications for its reactivity:
-
Steric Hindrance: The presence of two methyl groups on the alpha-carbon creates more steric hindrance than a primary alkyl halide, which can slow down the rate of S(_N)2 reactions.[1][2]
-
Carbocation Stability: As a secondary halide, it can form a secondary carbocation if the leaving group departs. While less stable than a tertiary carbocation, this intermediate is stable enough for S(_N)1 and E1 pathways to be possible under certain conditions.
-
Leaving Group: The iodide ion (I
) is an excellent leaving group because it is a very weak base.[3][4] This is due to the weak carbon-iodine bond, which facilitates its cleavage.[5][6] The good leaving group ability accelerates both substitution and elimination reactions.−
Q2: I am observing a low yield of my desired substitution product. What are the potential causes and solutions?
A low yield can stem from several factors. The most common issue is competition from elimination reactions (E2), which are often significant with secondary halides.
Troubleshooting Low Yield:
| Potential Cause | Explanation | Recommended Solution |
| Competition from E2 Elimination | This compound is susceptible to E2 elimination, especially with strong, sterically hindered bases, to form propene.[7] | Use a strong, but non-bulky, nucleophile that is a weak base. Consider lowering the reaction temperature, as higher temperatures favor elimination over substitution.[8][9] |
| Slow Reaction Rate (S(N)2) | The steric hindrance of the secondary carbon can slow the reaction rate.[2] | Ensure you are using an appropriate polar aprotic solvent (e.g., acetone, DMSO) to maximize nucleophile strength.[10][11] You may need to increase the reaction time or gently heat the reaction, but be mindful that excessive heat will favor elimination.[12] |
| Unfavorable S(_N)1 Conditions | If attempting an S(_N)1 reaction, the secondary carbocation may not be forming efficiently. | Use a polar protic solvent (e.g., ethanol, water) to stabilize the carbocation intermediate.[13][14] Note that S(_N)1 reactions with secondary halides are often slow and compete with E1 and rearrangement reactions. |
| Poor Nucleophile | The chosen nucleophile may be too weak to effectively displace the iodide. | For S(_N)2, use a strong nucleophile (e.g., CN
|
Q3: How can I minimize the formation of propene, the E2 elimination byproduct?
Minimizing the competing E2 elimination reaction is a primary challenge when working with this compound.
Strategies to Favor Substitution over Elimination:
| Factor | Strategy to Favor S(_N)2 | Explanation |
| Nucleophile/Base | Use a strong nucleophile that is a weak base. | Nucleophiles like I
|
| Temperature | Keep the reaction temperature as low as possible. | Elimination reactions generally have a higher activation energy and are more favored by an increase in entropy than substitution reactions. Therefore, increasing the temperature will almost always increase the proportion of the elimination product.[8] |
| Solvent | Use a polar aprotic solvent. | Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the strength of the nucleophile without solvating it as heavily as protic solvents, favoring the S(_N)2 pathway.[10][17] |
Q4: Which solvent system is optimal for my reaction with this compound?
The choice of solvent is critical as it directly influences the reaction mechanism.
Solvent Effects on Reaction Pathways:
| Solvent Type | Favored Mechanism(s) | Explanation | Examples |
| Polar Protic | S(_N)1, E1 | These solvents stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, facilitating unimolecular pathways.[10][13] They can also solvate and weaken the nucleophile, hindering S(_N)2. | Water (H(_2)O), Ethanol (EtOH), Methanol (MeOH) |
| Polar Aprotic | S(_N)2 | These solvents dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[11][17] This significantly increases the rate of S(_N)2 reactions. | Acetone, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |
| Non-Polar | Generally Unsuitable | Nucleophilic salts are often insoluble in non-polar solvents, preventing the reaction from occurring. | Hexane, Toluene |
Q5: My S(_N)2 reaction is proceeding very slowly. How can I increase the reaction rate?
Several factors can be adjusted to accelerate a sluggish S(_N)2 reaction.
Methods to Increase S(_N)2 Reaction Rate:
| Factor | Action | Rationale |
| Nucleophile Concentration | Increase the concentration of the nucleophile. | The rate of an S(_N)2 reaction is directly proportional to the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[1] |
| Solvent | Switch to a polar aprotic solvent. | As detailed above, polar aprotic solvents enhance nucleophilicity and accelerate S(_N)2 reactions.[10] |
| Leaving Group | Not applicable here (Iodide is already excellent). | Iodide is one of the best leaving groups for S(_N)2 reactions, better than bromide or chloride.[3][4] |
| Temperature | Gently increase the temperature. | Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, which speeds up the reaction.[12] Caution: This will also increase the rate of the competing E2 reaction.[8] Monitor product ratios carefully. |
Experimental Protocols
General Protocol for S(_N)2 Reaction with this compound
This protocol provides a general methodology for performing an S(_N)2 reaction. The specific nucleophile, solvent, temperature, and reaction time should be optimized for each unique transformation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetone)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Dissolve the nucleophile (e.g., 1.2 equivalents) in the chosen anhydrous polar aprotic solvent.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution of the nucleophile.
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS).
-
If the reaction is slow, gently heat the mixture to a predetermined temperature (e.g., 40-60 °C). Be aware that higher temperatures may promote E2 elimination.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the polar aprotic solvent and any remaining salts.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography or distillation.
Visual Guides
Logical Workflow for Reaction Optimization
Caption: Workflow for selecting conditions to favor either substitution or elimination.
SN2 vs. E2 Competition Pathway
Caption: Competing bimolecular pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Why is iodine a better leaving group than other halogen class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. users.wfu.edu [users.wfu.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Use of Copper as a Stabilizer for 2-Iodopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-iodopropane, with a focus on the application of copper as a stabilizer.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound turned a yellow or brown color?
A1: The discoloration of this compound is a common issue caused by its decomposition.[1] This compound is sensitive to light and air, which can induce the homolytic cleavage of the carbon-iodine bond. This process generates free iodine (I₂), which imparts a yellow to brown color to the liquid. The intensity of the color is indicative of the extent of decomposition.
Q2: How does copper act as a stabilizer for this compound?
A2: Copper is used as a stabilizer because it acts as a scavenger for the free iodine formed during the decomposition of this compound. Metallic copper reacts with iodine to form copper(I) iodide (CuI), a stable salt. This reaction removes the free iodine from the solution, preventing it from participating in further degradation reactions and thus preserving the integrity of the this compound.
Q3: What is the appearance of properly stabilized this compound?
A3: Properly stabilized this compound should be a clear, colorless to light yellow liquid.[1] The presence of a dark yellow or brown color suggests that the stabilizer has been consumed or that the rate of decomposition has exceeded the stabilizer's capacity.
Q4: Can I use this compound that has discolored in my experiment?
A4: It is generally not recommended to use discolored this compound without purification. The presence of iodine and other degradation byproducts can interfere with your reaction, leading to unexpected side products and reduced yields. For reactions sensitive to impurities, purification is essential.
Q5: Besides copper, are there other methods to stabilize or purify this compound?
A5: Yes, other methods for purification include washing the this compound with an aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove free iodine. This is typically followed by washing with water, drying over an anhydrous salt like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), and distillation.[2] Some literature also mentions the use of mercury to remove iodine, though this is less common due to safety concerns.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is yellow/brown upon arrival. | Exposure to light or air during shipping or storage. | The material can likely be purified for use. Refer to the Experimental Protocol for Purification of Discolored this compound . |
| Colorless this compound turns yellow/brown during an experiment. | The reaction conditions (e.g., heat, light, presence of radical initiators) are accelerating the decomposition of this compound. | If possible, conduct the reaction in the dark or under inert atmosphere. Ensure the copper stabilizer is present if compatible with your reaction chemistry. |
| The copper stabilizer appears dull or coated. | The copper has reacted with iodine and its surface is coated with copper(I) iodide. | This indicates the stabilizer is working. If the this compound remains colorless, no action is needed. If discoloration occurs, the stabilizer may be depleted. |
| Inconsistent reaction yields using stabilized this compound. | The concentration of active this compound may be lower than expected due to some decomposition. The presence of copper(I) iodide or other byproducts may be interfering with the reaction. | Consider purifying the this compound by distillation from the copper stabilizer before use, especially for highly sensitive reactions. |
Experimental Protocols
Experimental Protocol for Stabilization of Freshly Distilled this compound
This protocol describes how to stabilize purified this compound for storage.
Materials:
-
Freshly distilled, colorless this compound
-
Copper powder or copper turnings
-
Amber glass bottle with a tightly sealing cap
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Ensure the amber glass storage bottle is clean and completely dry.
-
Add a small amount of copper powder or a few copper turnings to the bottle. A typical loading is approximately 0.1-0.5% by weight, though a visual excess is often sufficient.
-
Transfer the freshly distilled this compound into the bottle containing the copper.
-
If possible, purge the headspace of the bottle with an inert gas to displace any air.
-
Seal the bottle tightly and store it in a cool, dark place.
Experimental Protocol for Purification of Discolored this compound
This protocol details the steps to remove iodine and other impurities from discolored this compound.
Materials:
-
Discolored this compound
-
Separatory funnel
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Distillation apparatus
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure. Continue shaking until the brown color of iodine is no longer visible in the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water by shaking and then draining the aqueous layer.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Drain the aqueous layer.
-
Wash the organic layer again with deionized water.
-
Drain the this compound into a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or calcium chloride to dry the liquid. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried this compound into a round-bottom flask suitable for distillation.
-
Distill the this compound at atmospheric or slightly reduced pressure, collecting the fraction that boils at 89-90 °C.
-
The purified, colorless this compound should be used immediately or stored over copper in a dark, sealed container as described in the stabilization protocol.
Visualizations
Caption: Mechanism of this compound stabilization by copper.
Caption: Workflow for the purification of discolored this compound.
References
Storage and handling of light-sensitive 2-Iodopropane.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of light-sensitive 2-Iodopropane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it light-sensitive?
A1: this compound (also known as isopropyl iodide) is an organoiodine compound with the chemical formula (CH₃)₂CHI.[1] It is a colorless, volatile, and flammable liquid.[1] The carbon-iodine (C-I) bond in this compound is relatively weak and susceptible to cleavage when exposed to light (photolysis), leading to the formation of iodine (I₂) and other degradation products. This degradation causes the liquid to develop a yellow or brownish color.[1]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and heat sources.[2] It is recommended to store it in an amber glass bottle to protect it from light.[2] For stabilized grades, which often contain copper as a stabilizer, storage conditions should still be followed to maximize shelf life.
Q3: What are the primary incompatibilities of this compound?
A3: this compound is incompatible with strong bases and strong oxidizing agents.[3] Contact with these substances can lead to vigorous or violent reactions.
Q4: My bottle of this compound has turned yellow/brown. Can I still use it?
A4: A yellow or brown discoloration indicates the presence of dissolved iodine due to decomposition.[1] For many applications, this level of impurity can be problematic. However, the discolored this compound can often be purified before use. See the "Experimental Protocols" section for a detailed purification procedure.
Q5: Does this compound form explosive peroxides?
A5: While this compound is not in the highest risk category for peroxide formation, as an alkyl halide, it is prudent to be aware of the potential for peroxide formation, especially if stored improperly for extended periods with exposure to air. It is good practice to test for peroxides before distillation or concentration. See the "Experimental Protocols" section for peroxide testing methods.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction is sluggish or does not proceed to completion. | Poor quality of this compound: The starting material may have degraded, containing significant amounts of iodine which can interfere with the reaction. | Purify the this compound before use. See the purification protocol below. |
| Steric Hindrance: this compound is a secondary alkyl halide and is more sterically hindered than primary alkyl halides, which can slow down SN2 reactions.[3][4] | Consider using a more polar aprotic solvent to stabilize the transition state. If applicable, explore SN1 conditions if the nucleophile is weak and the solvent is protic. | |
| Formation of an alkene byproduct. | Elimination (E2) reaction is competing with substitution. This is favored by strong, bulky bases and higher temperatures. | Use a less sterically hindered, non-basic nucleophile if possible. Run the reaction at a lower temperature. |
Issues with Grignard Reagent Formation
| Symptom | Possible Cause | Troubleshooting Step |
| Grignard reaction fails to initiate. | Passivated Magnesium: The surface of the magnesium turnings is coated with a layer of magnesium oxide. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[5] |
| Presence of water or protic impurities: Grignard reagents are highly sensitive to moisture. | Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.[5] Use anhydrous solvents. | |
| Low yield of the Grignard reagent. | Wurtz Coupling Side Reaction: The Grignard reagent can react with unreacted this compound. | Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.[6] |
Data Presentation
Table 1: General Stability of this compound Under Various Conditions
| Condition | Observed Effect on Purity | Recommended Action |
| Ambient light (clear bottle) | Discoloration (yellow to brown) observed over days to weeks. | Store in amber bottles or protect from light. Purify if discolored. |
| Darkness (amber bottle) | Stable for extended periods. | Follow recommended storage temperature. |
| Elevated Temperature (>30°C) | Increased rate of decomposition. | Store in a cool environment. |
| Presence of Copper Stabilizer | Inhibits decomposition by scavenging free radicals. | Use stabilized grade for prolonged storage. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This procedure removes dissolved iodine from this compound.
Materials:
-
Discolored this compound
-
Separatory funnel
-
5% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Distillation apparatus
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium thiosulfate solution.
-
Shake the funnel vigorously. The brown/yellow color of iodine should disappear as it is reduced to colorless iodide ions.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove residual water. Separate and discard the aqueous layer.
-
Transfer the this compound to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or calcium chloride to dry the liquid. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried this compound into a clean, dry round-bottom flask.
-
Purify the this compound by distillation. Collect the fraction boiling at 88-90°C.[7]
-
Store the purified, colorless this compound in a clean, dry, amber glass bottle, preferably with a small piece of copper wire or turnings to act as a stabilizer.
Protocol 2: Qualitative Test for Peroxides (Iodide Method)
This method provides a qualitative indication of the presence of peroxides.
Materials:
-
This compound sample
-
Test tube
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide crystals.
-
Stopper the test tube and shake well.
-
A yellow to brown color indicates the presence of peroxides.[8] The intensity of the color is proportional to the peroxide concentration. A faint yellow may be a low concentration, while a dark brown suggests a high and potentially dangerous level of peroxides.
Mandatory Visualization
Caption: Workflow for the purification of discolored this compound.
Caption: Decision tree for troubleshooting low yields in substitution reactions.
References
- 1. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Solved Explain these statements. If this compound (CH3)2CHI | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.in [brainly.in]
- 7. prepchem.com [prepchem.com]
- 8. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
Technical Support Center: 2-Iodopropane Decomposition Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodopropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways of this compound?
A1: this compound is a relatively stable compound at room temperature but can decompose through several pathways, particularly when exposed to heat, light, or strong bases. The main decomposition pathways include:
-
Nucleophilic Substitution (SN1 and SN2): Reaction with nucleophiles can lead to the substitution of the iodine atom. The mechanism (SN1 or SN2) is dependent on the nucleophile, solvent, and temperature.
-
Elimination (E1 and E2): In the presence of a base, this compound can undergo elimination to form propene and hydrogen iodide.[1][2][3] Similar to substitution, the specific mechanism is influenced by the reaction conditions.
-
Photodissociation: Exposure to ultraviolet (UV) light can cause the C-I bond to break, generating an isopropyl radical and an iodine atom. This pathway is significant as the C-I bond is the weakest bond in the molecule.
-
Pyrolysis: At elevated temperatures, this compound can decompose in the gas phase, primarily yielding propene and hydrogen iodide.
Q2: What are the common impurities found in this compound and how can they be removed?
A2: A common impurity in this compound is free iodine (I₂), which forms upon exposure to light and air, giving the liquid a brownish or yellowish color.[4] Other potential impurities include isopropanol (from synthesis), water, and byproducts from decomposition such as propene.
Purification can be achieved by:
-
Washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove free iodine.
-
Washing with concentrated hydrochloric acid or sulfuric acid to remove any residual alcohol.
-
Washing with water and then a sodium carbonate solution to neutralize any remaining acid.
-
Drying over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Distillation, preferably at reduced pressure, to obtain pure this compound.[5] Storing the purified liquid over a small amount of copper powder or silver wool can help stabilize it.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Due to its sensitivity to light and air, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][6] It is often stabilized with copper or silver wool.[4]
When handling this compound, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[6] All work should be conducted in a well-ventilated fume hood.[6] It is flammable and its vapors can form explosive mixtures with air, so all ignition sources must be avoided.[7][8]
Troubleshooting Guides
Photodissociation Experiments
Problem: Low or no product yield in a photodissociation experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength: | Verify the absorption spectrum of this compound and ensure the light source emits at a wavelength that is strongly absorbed. The A-band absorption is in the UV region. |
| Low Photon Flux: | Increase the intensity of the light source or the irradiation time. Ensure the lamp is functioning correctly and has not aged significantly. |
| Quenching of Excited State: | Impurities in the sample or high pressure of a buffer gas can quench the excited state before dissociation. Purify the this compound and consider running the experiment at lower pressures if in the gas phase. |
| Inefficient Product Trapping/Detection: | Ensure the detection method for the radical or iodine atom products is sufficiently sensitive. For radical trapping experiments, ensure the trapping agent is in sufficient concentration and is reactive towards the isopropyl radical. |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Lamp Intensity: | Use a power meter to monitor the lamp output over time. If the output is unstable, allow the lamp to warm up for a sufficient period or replace it. |
| Sample Degradation Prior to Experiment: | Use freshly purified this compound for each experiment. Protect the sample from light before and during the experiment. |
| Temperature Variations: | Control the temperature of the reaction cell, as the absorption spectrum and reaction dynamics can be temperature-dependent. |
Pyrolysis Experiments
Problem: Low conversion of this compound in a gas-phase pyrolysis experiment.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature: | Increase the temperature of the pyrolysis reactor. The decomposition of alkyl halides is highly temperature-dependent. |
| Short Residence Time: | Decrease the flow rate of the carrier gas or increase the length of the heated zone to increase the time the this compound spends at the reaction temperature. |
| Surface Effects: | The surface of the reactor can influence the reaction. "Seasoning" the reactor by pyrolyzing a small amount of an alkyl halide can create a more inert carbonaceous coating. Some studies suggest that the pyrolysis of isopropyl iodide shows slight sensitivity to polar surfaces.[6] |
Problem: Complex product mixture observed, making analysis difficult.
| Possible Cause | Troubleshooting Step |
| Secondary Reactions: | At high temperatures and long residence times, the primary products (propene and HI) can undergo further reactions.[1] Reduce the temperature or residence time to favor the primary decomposition. |
| Radical Side Reactions: | Pyrolysis can proceed via radical mechanisms, leading to a variety of byproducts. Consider adding a radical scavenger to the system to probe the extent of radical involvement. |
| Impurities in the Starting Material: | Ensure the this compound is of high purity. Impurities can lead to additional, unexpected products. |
Nucleophilic Substitution/Elimination Reactions
Problem: Unexpected product distribution (e.g., more elimination than substitution).
| Possible Cause | Troubleshooting Step |
| Nature of the Nucleophile/Base: | Strong, bulky bases (e.g., tert-butoxide) favor E2 elimination. Strong, non-bulky nucleophiles (e.g., iodide) favor SN2 substitution.[9] |
| Reaction Temperature: | Higher temperatures generally favor elimination over substitution.[9] |
| Solvent: | Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can promote SN1 and E1 pathways by stabilizing the carbocation intermediate.[9] |
Problem: Reaction is slow or does not proceed to completion.
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile: | Use a stronger nucleophile. For example, a negatively charged nucleophile is generally stronger than its neutral counterpart (e.g., RO⁻ > ROH). |
| Leaving Group Ability: | Iodide is an excellent leaving group. If comparing to other alkyl halides, the C-I bond is the weakest, making this compound generally more reactive than 2-bromopropane or 2-chloropropane.[10] |
| Steric Hindrance: | This compound is a secondary alkyl halide, and SN2 reactions can be sensitive to steric hindrance at the reaction center. |
Data Presentation
Table 1: Photodissociation Quantum Yields of this compound
| Wavelength (nm) | Quantum Yield (Φ) of I* (²P₁/₂) Formation | Reference |
| 266 | >10.5% HI yield, dominant production of ground state I(²P₃/₂) | [6] |
| 254 | Data not readily available in searched literature | |
| 268 | Data not readily available in searched literature |
Note: Quantitative quantum yield data for this compound at specific wavelengths is sparse in the readily available literature. The provided data from 266 nm indicates a significant pathway to HI elimination.
Table 2: Arrhenius Parameters for the Gas-Phase Pyrolysis of this compound
| A-factor (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (°C) | Reference |
| Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature |
Experimental Protocols
Protocol 1: Gas-Phase Photodissociation of this compound
-
Sample Preparation: Purify this compound by washing with sodium thiosulfate solution, followed by water, then drying over anhydrous MgSO₄ and performing a freeze-pump-thaw cycle to remove dissolved gases.
-
Experimental Setup:
-
Introduce a low pressure of the purified this compound vapor into a photolysis cell equipped with quartz windows.
-
Use a pulsed laser (e.g., Nd:YAG) with a wavelength strongly absorbed by this compound (e.g., 266 nm).
-
Use a time-of-flight mass spectrometer (TOF-MS) or a velocity-map imaging (VMI) setup to detect the photofragments (isopropyl radical and iodine atoms).
-
-
Data Acquisition:
-
Record the mass spectrum or ion image of the photofragments as a function of the delay between the photolysis and ionization laser pulses.
-
Measure the kinetic energy release of the fragments from the width of their arrival time profiles or the size of their image on the detector.
-
-
Data Analysis:
-
From the kinetic energy release, determine the dissociation energy of the C-I bond.
-
By using state-selective ionization techniques, the quantum yield of forming ground state versus spin-orbit excited iodine atoms can be determined.
-
Protocol 2: Gas-Phase Pyrolysis of this compound
-
Experimental Setup:
-
Use a flow reactor system consisting of a heated quartz tube placed in a furnace.
-
Use a mass flow controller to introduce a dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) into the reactor.
-
Connect the outlet of the reactor to an analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS), for product analysis.
-
-
Procedure:
-
Set the furnace to the desired pyrolysis temperature.
-
Pass the this compound/carrier gas mixture through the reactor at a known flow rate.
-
Collect the product stream at the reactor outlet and inject it into the GC-MS for separation and identification of the decomposition products.
-
-
Data Analysis:
-
Identify the products based on their mass spectra and retention times. The primary products are expected to be propene and HI.
-
Quantify the amount of unreacted this compound and the major products to determine the conversion and product yields.
-
By varying the temperature and measuring the rate of disappearance of this compound, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow for a gas-phase pyrolysis experiment.
References
- 1. Propene reacts with hydrogen iodide to form this compound. CH_3-CH=CH_2 +.. [askfilo.com]
- 2. gauthmath.com [gauthmath.com]
- 3. Solved: Propene reacts with hydrogen iodide to form 2 -iodopropane. CH_3-CH=CH_2+HI CH_3-CHI-CH_3 [Chemistry] [gauthmath.com]
- 4. Predicting wavelength-dependent photochemical reactivity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Surface problems in kinetic studies of the gas-phase pyrolyses of alkyl halides. Part II. Pyrolyses of alkyl iodides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Troubleshooting low yield in 2-Iodopropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yields in reactions involving 2-iodopropane.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound consistently resulting in a low yield?
Low yields in reactions with this compound are common and typically stem from its structure as a secondary alkyl halide. This structure makes it susceptible to competing side reactions, primarily E2 (elimination), which competes with the desired SN2 (substitution) pathway.[1][2] Several factors, including the choice of base/nucleophile, solvent, and temperature, can influence the ratio of substitution to elimination products.[2][3] Additionally, the quality and stability of this compound itself can be a factor, as it can degrade upon exposure to light and air.[4][5][6]
Q2: I have identified propene as a major byproduct. How can I minimize this E2 elimination reaction?
The formation of propene is a classic indicator of a competing E2 elimination reaction.[7] Since this compound is a secondary halide, this pathway is often favored, especially under certain conditions. To favor the desired SN2 substitution, you should modify your reaction parameters.[2][8]
-
Choice of Base/Nucleophile: Use a strong, but non-bulky nucleophile. Bulky bases, like tert-butoxide, will preferentially act as a base, abstracting a proton and leading to elimination.[3][9]
-
Temperature: Lowering the reaction temperature generally favors the substitution pathway over elimination. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.
-
Solvent: Employ a polar aprotic solvent such as acetone or DMF. These solvents enhance the reactivity of the nucleophile without solvating it as strongly as polar protic solvents do.[10][11]
Q3: My reaction is very slow or appears to stop before the this compound is fully consumed. What are the potential causes?
An incomplete or stalled reaction can be due to several factors:
-
Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to react efficiently with a secondary halide.[12] Negatively charged nucleophiles are generally more reactive than their neutral counterparts (e.g., RO⁻ > ROH).[11][12]
-
Poor Reagent Quality: The this compound may have partially decomposed, or the nucleophile may be contaminated or degraded.[5] It is recommended to use freshly purified reagents.[13]
-
Solvent Effects: Protic solvents (like water or ethanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, which reduces its reactivity and slows down the SN2 reaction rate.[2][11]
-
Inadequate Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient energy to overcome the reaction's activation energy.[14]
Q4: How does the quality and storage of this compound affect my reaction?
This compound is sensitive to light and air and can decompose over time, releasing iodine and turning a brownish color.[4][5][6] Using degraded this compound can introduce impurities and lower the concentration of the active reagent, leading to poor yields.
-
Storage: Store this compound in a cool, dark place in a tightly sealed container, away from strong bases and oxidizing agents.[5][6]
-
Stabilizers: Commercial this compound often contains a stabilizer, such as copper, to inhibit decomposition.[15][16]
-
Purification: If decomposition is suspected, this compound can be purified by distillation.[17] Washing with a sodium thiosulfate solution can remove free iodine.[17]
Q5: My desired product seems to decompose during the workup or purification steps. How can I prevent this?
Product loss during post-reaction handling is a common source of low isolated yields.[13][18]
-
Workup Sensitivity: Your product may be unstable in the presence of acid or base used during the workup.[18] Test the stability of your product on a small scale before performing the full workup.
-
Volatility: The product may be volatile and could be lost during solvent removal under reduced pressure.[13][18] Use a cold trap and be cautious with the rotary evaporator.
-
Chromatography: Some iodo-compounds are unstable on silica gel.[14] Consider alternative purification methods like distillation or using a less acidic stationary phase (e.g., neutral alumina).
-
Temperature: Perform all workup and purification steps at low temperatures to minimize thermal decomposition.[14]
Troubleshooting Guides
Guide 1: Optimizing Williamson Ether Synthesis
The Williamson ether synthesis is particularly challenging with secondary halides like this compound due to the strong basicity of the alkoxide nucleophile, which promotes E2 elimination.[2][19]
Problem: Low yield of isopropyl ether, with significant propene byproduct.
Solution Strategy: Re-evaluate the synthetic route. The Williamson synthesis is most effective with a primary alkyl halide.[2][9]
-
Preferred Route: Use sodium isopropoxide (the alkoxide from 2-propanol) and react it with a primary alkyl halide (e.g., ethyl iodide to make ethyl isopropyl ether).[2][3]
-
If this compound Must Be Used:
Data Presentation
Table 1: Effect of Reaction Parameters on Substitution (SN2) vs. Elimination (E2) for this compound
| Parameter | To Favor SN2 (Desired Substitution) | To Favor E2 (Undesired Elimination) | Rationale |
| Nucleophile/Base | Use a strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CH₃O⁻). | Use a strong, bulky base (e.g., t-BuO⁻). | Bulky bases have difficulty accessing the electrophilic carbon (SN2) and instead abstract a proton from a beta-carbon (E2).[2][3] |
| Temperature | Low Temperature (e.g., 0-50 °C). | High Temperature (e.g., >50 °C). | Elimination reactions typically have a higher activation energy and are favored entropically at higher temperatures.[2] |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, THF). | Protic Solvents can favor E2 with strong bases. | Polar aprotic solvents enhance nucleophilicity.[10] |
Visualizations
Caption: Competing SN2 and E2 pathways for this compound reactions.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup
The presence of water can lead to unwanted side reactions, such as the formation of iodohydrins.[14] Ensuring anhydrous (dry) conditions is critical.
Materials:
-
Round-bottom flask and condenser
-
Magnetic stir bar
-
Septa and needles
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous solvents (e.g., distilled from a suitable drying agent)
-
Anhydrous reagents
Methodology:
-
Glassware Preparation: Flame-dry or oven-dry all glassware (flask, condenser, stir bar) immediately before use to remove adsorbed water.[13] Allow to cool to room temperature under a stream of inert gas.
-
Assembly: Quickly assemble the glassware while maintaining a positive pressure of inert gas. Use septa to seal openings.
-
Reagent Addition:
-
Reaction: Maintain the inert atmosphere throughout the reaction by using a balloon or a bubbler connected to the top of the condenser.
-
Monitoring: Withdraw small aliquots of the reaction mixture with a syringe for analysis (e.g., TLC, GC) to monitor progress.[1]
Protocol 2: General Workup and Purification
This protocol provides general steps for isolating the product after the reaction is complete. These steps should be optimized based on the specific properties of the desired product.
Methodology:
-
Quenching: Once the reaction is complete (as determined by monitoring), cool the flask in an ice bath. Quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate to remove excess iodine, or water).[2][14]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.[2]
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove water-soluble impurities.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Be cautious if the product is volatile.[13]
-
Purification: Purify the crude product by the most suitable method, such as distillation (for liquids) or column chromatography, keeping in mind the potential instability of the product.[2][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Troubleshooting [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. 2-碘丙烷 contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. prepchem.com [prepchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Effect of solvent polarity on 2-Iodopropane reactivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of solvent polarity on the reactivity of 2-iodopropane. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction mechanism of this compound?
A1: Solvent polarity is a critical factor in determining whether this compound reacts via an S(N)1 or S(_N)2 mechanism.[1][2][3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) favor the S(_N)1 pathway . These solvents can stabilize both the carbocation intermediate and the leaving group (iodide ion) through hydrogen bonding and dipole-dipole interactions, lowering the activation energy for this multi-step process.[4][5]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) favor the S(_N)2 pathway .[3][4][5][6] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, facilitating the single-step, backside attack characteristic of S(_N)2 reactions.[7][8][9]
Q2: Why is this compound susceptible to both S(_N)1 and S(_N)2 reactions?
A2: this compound is a secondary alkyl halide. Secondary substrates are at a crossroads between S(_N)1 and S(_N)2 mechanisms. The secondary carbocation that would form in an S(_N)1 reaction has moderate stability (more stable than a primary, but less stable than a tertiary carbocation).[10] At the same time, the steric hindrance at the reaction center is moderate, meaning a backside attack by a nucleophile for an S(_N)2 reaction is possible, though slower than with a primary substrate.[11] This makes the reaction conditions, particularly the solvent and the nucleophile, decisive in determining the dominant pathway.
Q3: What is the role of the nucleophile in conjunction with the solvent?
A3: The strength of the nucleophile is as important as the solvent.
-
Strong Nucleophiles (e.g., I
, CN− , CH(_3)O− ) favor the S(_N)2 mechanism .[3] These reactions depend on the concentration of both the substrate and the nucleophile.[10] A strong nucleophile in a polar aprotic solvent is the ideal condition for an S(_N)2 reaction.− -
Weak Nucleophiles (e.g., H(2)O, ROH) favor the S(_N)1 mechanism .[12] In this case, the reaction rate is primarily dependent on the formation of the carbocation and not on the nucleophile's concentration. Often, in these reactions (called solvolysis), the polar protic solvent itself acts as the nucleophile.[4]
Troubleshooting Guide
Q1: My reaction with this compound is proceeding very slowly. What could be the cause?
A1: Several factors could lead to a slow reaction rate:
-
Mismatch of Solvent and Desired Mechanism: If you are attempting an S(_N)2 reaction with a strong nucleophile but are using a polar protic solvent (like ethanol), the solvent molecules can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[7][9][13] Consider switching to a polar aprotic solvent like acetone or DMSO.[6]
-
Weak Nucleophile: If your chosen nucleophile is weak (e.g., water), the S(_N)2 pathway will be inherently slow. To proceed via the S(_N)1 pathway, ensure you are using a polar protic solvent to stabilize the carbocation intermediate.
-
Low Temperature: Reaction rates are temperature-dependent. If no reaction is observed at room temperature, gentle heating may be required to overcome the activation energy barrier.[14]
Q2: I am getting a mixture of substitution products with different stereochemistry (racemization). Why is this happening and how can I favor one outcome?
A2: The formation of a racemic mixture is a hallmark of the S(_N)1 mechanism.[1][2] This occurs because the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability.
-
Problem: You are likely using conditions that favor the S(_N)1 pathway, such as a polar protic solvent and/or a weak nucleophile.
-
Solution: To favor a single stereochemical outcome (inversion of configuration), you need to promote the S(_N)2 mechanism. Use a strong nucleophile in a polar aprotic solvent (e.g., sodium iodide in acetone).[14] This will favor a direct backside attack and lead to stereochemical inversion.
Q3: My reaction is producing significant amounts of an alkene (elimination product) instead of the desired substitution product. What's wrong?
A3: Elimination (E1 and E2) reactions are common competitors to substitution (S(_N)1 and S(_N)2) reactions.
-
E2 vs. S(_N)2: Strong, sterically hindered bases favor E2 over S(_N)2. If your nucleophile is also a strong base (e.g., ethoxide), elimination can be a major side reaction. Using a good nucleophile that is a weaker base (e.g., I
, Br− ) can favor S(_N)2.− -
E1 vs. S(_N)1: E1 and S(_N)1 reactions share the same rate-determining step (carbocation formation).[15] Higher temperatures generally favor elimination over substitution. If you are running an S(_N)1 reaction, try lowering the reaction temperature.
Data Presentation
Table 1: Properties of Common Solvents
| Solvent | Formula | Dielectric Constant (ε) | Type | Favored Mechanism for this compound |
| Water | H(_2)O | 80.1 | Polar Protic | S(_N)1 |
| Methanol | CH(_3)OH | 32.7 | Polar Protic | S(_N)1 |
| Ethanol | CH(_3)CH(_2)OH | 24.5 | Polar Protic | S(_N)1 |
| Acetone | (CH(_3))(_2)CO | 20.7 | Polar Aprotic | S(_N)2 |
| Acetonitrile | CH(_3)CN | 37.5 | Polar Aprotic | S(_N)2 |
| Dimethylformamide (DMF) | HCON(CH(_3))(_2) | 36.7 | Polar Aprotic | S(_N)2 |
| Dimethyl Sulfoxide (DMSO) | (CH(_3))(_2)SO | 46.7 | Polar Aprotic | S(_N)2 |
Table 2: Relative Reaction Rates of a Secondary Alkyl Halide (e.g., 2-Bromopropane) with a Strong Nucleophile (Azide, N(_3)
−
) in Different Solvents
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Dimethylformamide (DMF) | Polar Aprotic | 1300 |
| Acetonitrile | Polar Aprotic | 5000 |
Note: Data is illustrative of the general trend. Iodide is a better leaving group than bromide, so rates with this compound would be faster, but the relative solvent effect would be similar.
Experimental Protocols
Objective: To determine the effect of solvent polarity on the reaction rate and mechanism of this compound with a given nucleophile.
Example Experiment: Reaction of this compound with Sodium Iodide
This experiment (a Finkelstein reaction) is designed to favor the S(_N)2 pathway by using a strong nucleophile. The effect of the solvent can be observed by comparing reaction rates in a polar aprotic solvent (acetone) versus a polar protic solvent (ethanol).
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Ethanol
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Setup: Label two sets of test tubes. In the first set, add 2 mL of a 15% NaI solution in acetone to each tube. In the second set, add 2 mL of a 15% NaI solution in ethanol to each tube.
-
Equilibration: Place the test tubes in a constant temperature water bath (e.g., 50°C) and allow them to equilibrate for 5 minutes.[14]
-
Initiation: Add 4-5 drops of this compound to one of the acetone-containing test tubes, shake to mix, and immediately start the stopwatch.
-
Observation: Record the time it takes for a precipitate to form. The product of the S(_N)2 reaction is this compound (no net change, but we are observing the exchange), and the byproduct is sodium iodide (NaI), which is soluble in acetone. However, if the starting material were 2-chloropropane, the byproduct sodium chloride (NaCl) is insoluble in acetone and would precipitate, driving the reaction forward.[11] For observing a rate difference with this compound, a different nucleophile whose sodium salt is insoluble would be needed, or analytical methods (TLC, GC) would be used to monitor the reaction progress. For a visual experiment, let's assume we are starting with 2-chloropropane for the purpose of observing a precipitate.
-
Repeat: Repeat the procedure for the ethanol-based solution.
-
Analysis: Compare the time taken for the precipitate (NaCl) to form in acetone versus ethanol. The faster reaction rate in acetone demonstrates its preference for facilitating S(_N)2 reactions.
Visualizations
Caption: S({N})1 vs. S({N})2 pathways for this compound.
Caption: Workflow for analyzing solvent effects.
Caption: Solvent and nucleophile influence on reaction outcome.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
Technical Support Center: Grignard Reaction with 2-Iodopropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the activation of magnesium for the Grignard reaction with 2-iodopropane.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating the Grignard reaction with this compound?
A1: The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms upon exposure to air and prevents the magnesium from reacting with the this compound.[1][2] Successful initiation requires methods to disrupt or remove this oxide layer, thereby exposing a fresh, reactive magnesium surface.[1]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs:
-
Disappearance of the characteristic purple or brown color if iodine is used as an activator.[1][3]
-
Spontaneous boiling of the solvent (gentle reflux), especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of a cloudy, gray, or brownish color in the reaction mixture.[1][3]
-
A noticeable increase in temperature, as the reaction is exothermic.[1]
Q3: Why are anhydrous conditions critical for this reaction?
A3: Grignard reagents are potent nucleophiles and strong bases.[4] They react readily with even trace amounts of water or other protic solvents.[4][5] This side reaction consumes the Grignard reagent, converting it into propane and rendering it ineffective for the intended carbon-carbon bond formation, which not only reduces the yield but can also completely prevent the reaction from starting.[4]
Q4: What are the most common methods for activating magnesium turnings?
A4: Magnesium activation methods can be broadly categorized as chemical and physical.
-
Chemical Activation: Involves using activating agents to chemically clean the magnesium surface. Common activators include:
-
Iodine (I₂): A few small crystals are added to the magnesium. The disappearance of the iodine color is a good indicator of initiation.[1][3]
-
1,2-Dibromoethane (DBE): A few drops of this reactive alkyl halide will react with the magnesium, producing ethylene gas (observed as bubbling) and magnesium bromide, which helps to clean the surface.[1][2]
-
Diisobutylaluminum hydride (DIBAH): A more specialized activating agent that can also scavenge residual water. It is effective for initiating reactions at or below room temperature.[1][4][6]
-
-
Physical Activation: These methods physically disrupt the magnesium oxide layer.
-
Crushing: Grinding the magnesium turnings with a glass rod in the reaction flask exposes fresh metal surfaces.[2][7]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface through cavitation.[7][8]
-
Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before solvent addition can help abrade the oxide layer.[7][9]
-
Troubleshooting Guides
Problem: The Grignard reaction with this compound fails to initiate.
This is a common issue. Follow this step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for Grignard Initiation Failure
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Quantitative Data Summary
The choice of activation method can significantly impact the initiation and success of the Grignard reaction.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Typical Amount | Observable Indicators | Initiation Temperature (°C) | Notes |
| Iodine (I₂) crystals | A few small crystals | Disappearance of purple/brown color.[1][3] | Room temperature to gentle warming | A very common and simple method.[1] |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution).[1][2] | Room temperature | The reaction with DBE is often vigorous.[1] |
| Mechanical Crushing | N/A | Localized bubbling or cloudiness. | Room temperature | Exposes fresh magnesium surface.[7] |
| Sonication | N/A | General cloudiness and warming. | Room temperature | Cleans the magnesium surface through cavitation.[7][8] |
| DIBAH | 5-12 mol% | Temperature increase. | ≤ 20°C for aryl halides, lower for alkyl halides.[4][6] | Also acts as a drying agent.[4][6] |
Table 2: Properties of Common Solvents for Grignard Synthesis
| Solvent | Formula | Boiling Point (°C) | Key Properties |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Highly volatile, facilitates easy initiation due to low boiling point.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Higher boiling point allows for reactions with less reactive halides; better at stabilizing the Grignard reagent.[1] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine for Reaction with this compound
Objective: To prepare isopropylmagnesium iodide using iodine activation.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere.[1]
-
Reagent Setup: To the cooled, dry flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine to the flask.[1]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous ether.
-
Reaction Start: Add a small amount (~5-10%) of the this compound solution to the magnesium suspension. The reaction may require gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.[1][10]
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a controlled, gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting cloudy, gray-to-brownish solution is the Grignard reagent.
Activation Pathways Overview
Caption: Overview of physical and chemical pathways for activating magnesium.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-Iodopropane Reaction Byproducts by GC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodopropane and analyzing its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I can expect from reactions involving this compound?
A1: this compound is a versatile substrate that can undergo several reaction types, leading to different byproducts.[1][2] The most common reactions and their potential products are:
-
Nucleophilic Substitution (SN2): Reaction with nucleophiles, such as hydroxide (OH⁻), will primarily yield 2-propanol.[3][4][5]
-
Elimination (E2): In the presence of a strong, non-nucleophilic base (like sodium ethoxide), the major byproduct is propene.[6][7]
-
Wurtz Reaction: When reacting with sodium metal, coupling can occur, leading to the formation of 2,3-dimethylbutane, alongside propane from reduction.[8]
-
Grignard Reagent Formation: Reaction with magnesium can form isopropylmagnesium iodide.[2] Quenching this reagent with a proton source will yield propane.
Q2: My chromatogram shows significant peak tailing for my analytes. What is the cause and how can I fix it?
A2: Peak tailing is often indicative of active sites within your GC system that interact undesirably with your analytes. Common causes include a contaminated injector liner or column degradation.[9][10]
-
Contaminated Liner: The glass liner in the injector port can accumulate non-volatile residues. These residues can create active sites.
-
Solution: Replace the inlet liner. If the problem persists, consider using a deactivated liner specifically designed for sensitive compounds.[10]
-
-
Column Activity: The stationary phase of the column can degrade over time, especially at high temperatures, exposing active silanol groups.
-
Solution: Condition the column by baking it out at a high temperature (within its specified limit). If tailing continues, trim the first few centimeters off the column inlet. In severe cases, the column may need to be replaced.[9]
-
Q3: I am seeing a very low signal for my target analytes, or no peaks at all. What are the first things I should check?
A3: A loss of sensitivity can stem from several issues, ranging from the sample itself to instrument problems.[11]
-
System Leaks: A leak in the system is a primary cause of sensitivity loss, as it allows air to enter the MS, reducing vacuum efficiency.[9] Check for leaks at the injector septum, column fittings, and the MS transfer line connection.
-
Sample Concentration: Ensure your sample is of the expected concentration and has not degraded.
-
Injector Issues: A clogged syringe or a plugged injector liner can prevent the sample from reaching the column.
-
MS Source Contamination: Over time, the ion source in the mass spectrometer can become contaminated, leading to a significant drop in signal. The source may require cleaning.[9]
Q4: I suspect carryover from a previous, more concentrated injection is affecting my current results. How can I confirm and resolve this?
A4: Carryover occurs when remnants of a previous sample appear in a subsequent analysis.[12]
-
Confirmation: To confirm carryover, inject a blank solvent run immediately after a suspected contaminating run. If peaks from the previous sample appear in the blank run, carryover is occurring.
-
Resolution:
-
Injector Port Contamination: This is the most common source. Clean the injector port and replace the liner and septum.[12]
-
Autosampler Syringe: Implement a rigorous syringe cleaning protocol with multiple solvent washes between injections.
-
Column Contamination: If high-boiling point compounds have contaminated the column, a high-temperature bake-out may be necessary. In persistent cases, the column may need to be replaced.[12]
-
Data Presentation: Common Analytes and Byproducts
The following table summarizes key identifying information for this compound and its common byproducts for quick reference during GC-MS data analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| This compound | C₃H₇I | 169.99 | 170 (M+), 127 (I+), 43 (C₃H₇+) | The molecular ion peak is typically visible. The loss of iodine (M-127) results in the isopropyl cation, which is often the base peak.[13] |
| Propene | C₃H₆ | 42.08 | 42 (M+), 41 | The molecular ion peak is prominent. |
| Propane | C₃H₈ | 44.10 | 44 (M+), 29 (C₂H₅+), 43 (C₃H₇+) | The base peak is often the ethyl cation at m/z 29.[14] |
| 2-Propanol | C₃H₈O | 60.10 | 45, 43, 59 | The base peak is typically m/z 45, resulting from the loss of a methyl group. |
| 2,3-Dimethylbutane | C₆H₁₄ | 86.18 | 71, 57, 43 | Fragmentation often leads to stable carbocations. |
Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis
-
Reaction Quenching & Workup: Ensure the reaction is completely quenched. Perform a standard aqueous workup to remove salts and non-volatile reagents. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Dilution: Dilute a small aliquot of the final organic solution in a volatile solvent suitable for GC analysis (e.g., dichloromethane, ethyl acetate, or hexane). A typical dilution factor is 1:100 or 1:1000, depending on the expected concentration.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that does not co-elute with any expected components.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a 2 mL GC vial.
-
Vial Sealing: Securely seal the vial with a septum cap to prevent solvent evaporation.
Protocol 2: Recommended GC-MS Method Parameters
These are general starting parameters and should be optimized for your specific instrument and separation needs.
-
GC System:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A nonpolar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is generally suitable.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase by 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35 - 350
-
Solvent Delay: 2-3 minutes (to prevent the solvent peak from damaging the detector).
-
Visualized Workflows and Logic
Caption: Experimental workflow from reaction mixture to final byproduct characterization.
Caption: Troubleshooting logic tree for addressing common peak shape issues in GC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Solved Assume that this compound reacts with OH−in an SN2 | Chegg.com [chegg.com]
- 5. Answered: Consider two Sn2 reactions: (1) a reaction between NaOH and this compound and, (2) a reaction between NaOH and 2-chloropropane, both having the same… | bartleby [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. brainly.com [brainly.com]
- 9. youtube.com [youtube.com]
- 10. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. aimanalytical.com [aimanalytical.com]
- 13. Propane, 2-iodo- [webbook.nist.gov]
- 14. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Quenching Procedures for Reactions Involving 2-Iodopropane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodopropane. It focuses on safe and effective quenching procedures for various reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when quenching a reaction involving this compound?
A1: The primary safety concerns typically arise from the other reagents in the mixture, not the this compound itself. This compound is a flammable liquid and can be irritating, but many reactions use highly reactive species like organometallics (e.g., Grignard or organolithium reagents), strong bases, or metal hydrides.[1][2] These reagents can react violently and exothermically with quenching agents, especially water.[1][3] Therefore, the main hazards are uncontrolled heat release, gas evolution, and potential fire if flammable solvents are present.[1][4] Always conduct quenching in a fume hood, wear appropriate personal protective equipment (PPE), and have a blast shield available if quenching highly reactive materials.[1][5]
Q2: How do I quench a reaction where this compound is an unreacted starting material?
A2: The quenching procedure should be chosen based on the most reactive species present in the flask. Unreacted this compound is relatively stable compared to common reaction partners.
-
For Organometallic Reagents (e.g., Grignard, Organolithium): These are the most common and hazardous reactions to quench. The procedure involves the slow, controlled addition of a less reactive proton source, typically at a low temperature (e.g., 0 °C), before adding more reactive ones. A common sequence is isopropanol, followed by methanol or ethanol, and finally water.[1][3][6]
-
For Strong Bases (e.g., LDA, NaH): Similar to organometallics, these should be quenched by the slow addition of a proton source. Diluting the reaction mixture with an inert, high-boiling solvent like toluene can help manage the heat generated.[1][2]
-
For Nucleophilic Substitution Reactions: If this compound was used in a substitution reaction (e.g., with a cyanide or azide nucleophile), the workup often involves simply washing the reaction mixture with water or a specific aqueous solution to remove unreacted nucleophiles and salts.[7][8] For instance, a wash with sodium thiosulfate can be used to remove any remaining iodine.[7]
Q3: What is the best quenching agent to use?
A3: The choice of quenching agent depends on the reactivity of the species you need to neutralize. A stepwise approach, moving from less reactive to more reactive quenchers, is the safest method for highly reactive reagents.[4] Saturated aqueous ammonium chloride (NH₄Cl) is a common choice for quenching Grignard reactions as it is acidic enough to neutralize the alkoxide product without causing side reactions associated with stronger acids.
Q4: Can I just add water to quench my reaction?
A4: Adding water directly to highly reactive reagents like organometallics or metal hydrides is extremely dangerous.[3] The reaction can be violent and highly exothermic, potentially causing the solvent to boil and erupt from the flask.[9] A gradual, stepwise quenching protocol is essential for safety and control.[4]
Q5: How do I handle the disposal of waste containing this compound?
A5: Waste containing this compound is classified as hazardous waste.[10] It should be collected in a suitable, labeled, and closed container.[10] Do not mix it with other waste streams unless you are certain of their compatibility. Dispose of the waste in accordance with local, state, and federal regulations.[10]
Troubleshooting Guides
Issue 1: The quenching process is violently exothermic and difficult to control.
-
Possible Cause: The quenching agent being added is too reactive for the substance being quenched (e.g., adding water directly to an organolithium reagent). Another cause could be adding the quenching agent too quickly.
-
Troubleshooting Steps:
-
Stop the Addition: Immediately cease adding the quenching agent.
-
Cool the Reaction: Use an ice bath or other cooling system to manage the temperature of the reaction flask.[9]
-
Dilute (if safe): If possible and safe, add a cold, inert solvent (like toluene or THF) to help dissipate heat.
-
Restart with a Less Reactive Quencher: Once the reaction is under control, switch to a less reactive quenching agent (e.g., isopropanol or sec-butanol).[4][6] Add it very slowly with efficient stirring.
-
Issue 2: A solid precipitate formed during the quench, making stirring difficult.
-
Possible Cause: When quenching organometallic reactions, inorganic salts (e.g., magnesium hydroxides) often form.[1] Quenching at low temperatures with aqueous solutions can also cause the water to freeze.[9]
-
Troubleshooting Steps:
-
Allow to Warm: If you suspect ice has formed, remove the cooling bath and allow the mixture to warm to room temperature.[9]
-
Add Acid: For Grignard reactions, adding a mild acid (like aqueous NH₄Cl or dilute HCl) after the initial quench can help dissolve the magnesium salts by forming soluble species.[1][11]
-
Add a Co-solvent: Adding a solvent like THF can sometimes help to keep the mixture more mobile.
-
Issue 3: The yield of the desired product is low after workup.
-
Possible Cause: The product may be water-soluble and is being lost in the aqueous layer during extraction. Alternatively, the product might be unstable to the quenching conditions (e.g., sensitive to acid or base).
-
Troubleshooting Steps:
-
Check Aqueous Layer: Extract the aqueous layer multiple times with an organic solvent to recover any dissolved product.
-
Use Brine Wash: Before drying the combined organic layers, wash them with brine (saturated aqueous NaCl) to help remove dissolved water and break up emulsions.[12]
-
Modify Quench pH: If your product is acid-sensitive, use a neutral or slightly basic quench (e.g., saturated NaHCO₃ or Na₂SO₄ solution). If it is base-sensitive, use a mildly acidic quench (e.g., saturated NH₄Cl).
-
Data Presentation
Table 1: Comparison of Common Quenching Agents for Reactive Reagents
| Quenching Agent | Formula | Reactivity | Use Case | Key Considerations |
| sec-Butanol / Isopropanol | C₄H₁₀O / C₃H₈O | Low | Initial quench for highly reactive species (e.g., t-BuLi, NaH).[1][4] | Reacts slowly and controllably. |
| Ethanol / Methanol | C₂H₅OH / CH₃OH | Medium | Stepwise quenching after initial isopropanol addition.[3][6] | More reactive than isopropanol but less than water. |
| Water | H₂O | High | Final quench after all reactive material has been consumed by alcohols.[1][6] | Highly exothermic with reactive metals/organometallics.[3] |
| Saturated aq. NH₄Cl | NH₄Cl (aq) | Mildly Acidic | Standard quench for Grignard reagents; helps dissolve magnesium salts.[13] | Can be problematic for acid-sensitive functional groups. |
| Saturated aq. NaHCO₃ | NaHCO₃ (aq) | Mildly Basic | Neutralizing acidic reaction mixtures or quenching less reactive species. | Can cause gas (CO₂) evolution if quenching acid. |
| Acetic Acid / Citric Acid | CH₃COOH / C₆H₈O₇ | Acidic | Used to neutralize basic quenching mixtures to achieve a homogenous solution.[1] | Should only be added after reactive metals are fully quenched. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Grignard Reaction Involving this compound
This protocol assumes the formation of a Grignard reagent from this compound and magnesium, which is then reacted with an electrophile (e.g., a ketone). The goal is to quench unreacted Grignard reagent and the magnesium alkoxide intermediate.
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.[1]
-
Prepare for Quench: Ensure the reaction is being stirred efficiently. Place the flask under an inert atmosphere (e.g., nitrogen) if it is not already.[1]
-
Slow Addition of Quenching Agent: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) via an addition funnel.[13] Monitor the temperature of the reaction mixture and the rate of any gas evolution. Do not allow the internal temperature to rise significantly.
-
Warm and Stir: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring until the solids dissolve, which may take several hours.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) and perform an aqueous extraction.[12]
-
Washing: Separate the layers. Wash the organic layer sequentially with water and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[12]
Protocol 2: Workup for a Nucleophilic Substitution (Sₙ2) Reaction
This protocol assumes this compound was reacted with a nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., acetone or DMF).
-
Solvent Removal (if applicable): If the reaction was performed in a low-boiling solvent like acetone, concentrate the mixture under reduced pressure. If a high-boiling solvent like DMF was used, proceed to the next step.
-
Dilution and Extraction: Dilute the reaction mixture with water and an appropriate organic solvent (e.g., diethyl ether). Transfer to a separatory funnel.[7]
-
Aqueous Wash: Wash the organic layer several times with water to remove the solvent (if DMF was used) and unreacted nucleophile.
-
Thiosulfate Wash (Optional): If a purple or brown color (indicating presence of I₂) is observed, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears.[7]
-
Brine Wash: Perform a final wash with brine to aid in the removal of water from the organic layer.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: General workflow for quenching a chemical reaction.
Caption: Decision tree for selecting a quenching strategy.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. sarponggroup.com [sarponggroup.com]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Iodopropane and 2-Bromopropane in Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Alkyl halides, such as 2-iodopropane and 2-bromopropane, are fundamental building blocks that frequently participate in nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. Understanding the nuanced differences in their reactivity is crucial for reaction design, optimization, and the strategic synthesis of complex molecules. This guide provides an objective, data-supported comparison of the reactivity of this compound versus 2-bromopropane, complete with experimental protocols and mechanistic visualizations.
Executive Summary
The primary determinant of the differential reactivity between this compound and 2-bromopropane lies in the nature of the halogen leaving group. The iodide ion (I⁻) is a significantly better leaving group than the bromide ion (Br⁻) due to its larger size, greater polarizability, and the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. Consequently, This compound is generally more reactive than 2-bromopropane in both nucleophilic substitution and elimination reactions.
Data Presentation: A Quantitative Comparison
The following tables summarize the expected relative reaction rates for this compound and 2-bromopropane in S_N1, S_N2, E1, and E2 reactions. It is important to note that the exact rate constants are highly dependent on the specific reaction conditions (solvent, temperature, nucleophile/base concentration). The data presented here reflects the general reactivity trend.
Table 1: Relative Rates of Nucleophilic Substitution Reactions
| Reaction Type | Substrate | Relative Rate | Key Factors Influencing Rate |
| S_N2 | 2-Bromopropane | 1 | Good leaving group, but less so than iodide. |
| This compound | >1 (significantly faster) | Excellent leaving group due to the weak C-I bond and stability of I⁻. | |
| S_N1 | 2-Bromopropane | 1 | Rate is dependent on the stability of the secondary carbocation and leaving group ability. |
| This compound | >1 (significantly faster) | Faster formation of the carbocation due to the superior leaving group ability of iodide. |
Table 2: Relative Rates of Elimination Reactions
| Reaction Type | Substrate | Relative Rate | Key Factors Influencing Rate |
| E2 | 2-Bromopropane | 1 | Rate is dependent on the strength of the base and the leaving group. |
| This compound | >1 (significantly faster) | Weaker C-I bond is more easily broken in the concerted step. | |
| E1 | 2-Bromopropane | 1 | Rate is determined by the formation of the carbocation. |
| This compound | >1 (significantly faster) | Faster carbocation formation due to the better leaving group. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-bromopropane, the following experimental protocols can be employed. These experiments provide a clear visual indication of the reaction rate through the formation of a precipitate.
Experiment 1: Comparison of S_N2 Reactivity
Objective: To compare the relative rates of S_N2 reaction of 2-bromopropane and this compound with sodium iodide in acetone.
Materials:
-
2-Bromopropane
-
This compound
-
15% solution of sodium iodide (NaI) in acetone
-
Test tubes
-
Pipettes or droppers
-
Water bath (optional, for slow reactions)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Simultaneously add 5 drops of 2-bromopropane to one test tube and 5 drops of this compound to the other.
-
Gently swirl the test tubes to mix the reactants.
-
Observe the test tubes for the formation of a precipitate. Sodium bromide (NaBr) and sodium iodide (NaI) are soluble in acetone, but sodium chloride (NaCl) and sodium bromide (NaBr) are not. In the case of 2-bromopropane, a reaction will be indicated by the formation of a sodium bromide precipitate. For this compound, no precipitate is expected as the halide is the same as the nucleophile's counter-ion. To make this a comparative reaction, one could use a different nucleophile, such as sodium chloride in a suitable solvent, and compare the rates of formation of sodium bromide and sodium iodide precipitates respectively. However, the standard experiment with NaI in acetone is excellent for comparing alkyl chlorides and bromides, where the formation of NaBr or NaCl is a positive indicator. To adapt for comparing an iodide, one would need a different set of reagents where the iodide is displaced. A more general approach for comparing leaving groups is the S_N1 experiment below.
-
Record the time taken for the precipitate to appear in the test tube containing 2-bromopropane. The reaction with this compound will be significantly faster.
Experiment 2: Comparison of S_N1 Reactivity
Objective: To compare the relative rates of S_N1 solvolysis of 2-bromopropane and this compound in ethanol.
Materials:
-
2-Bromopropane
-
This compound
-
1% solution of silver nitrate (AgNO₃) in ethanol
-
Test tubes
-
Pipettes or droppers
-
Water bath
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to ensure consistent reaction conditions.
-
Simultaneously add 5 drops of 2-bromopropane to one test tube and 5 drops of this compound to the other.
-
Observe the test tubes for the formation of a precipitate. The silver ion (Ag⁺) will react with the halide ion (Br⁻ or I⁻) as it leaves the alkyl halide, forming an insoluble silver halide precipitate (AgBr or AgI).
-
Record the time taken for the precipitate to appear in each test tube. The test tube containing this compound will show a precipitate much more rapidly than the one containing 2-bromopropane, indicating a faster S_N1 reaction rate.[1][2]
Mandatory Visualization: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.
Caption: Concerted S_N2 mechanism showing backside attack of the nucleophile.
Caption: Stepwise S_N1 mechanism involving a carbocation intermediate.
Caption: Concerted E2 mechanism showing simultaneous proton abstraction and leaving group departure.
Caption: Workflow for the experimental comparison of alkyl halide reactivity.
Conclusion
The evidence, both theoretical and experimental, unequivocally demonstrates that this compound is a more reactive substrate than 2-bromopropane in S_N1, S_N2, E1, and E2 reactions. This enhanced reactivity is a direct consequence of the superior leaving group ability of the iodide ion. For researchers and professionals in drug development and chemical synthesis, this knowledge is critical for selecting the appropriate alkyl halide to achieve desired reaction kinetics and yields. When a rapid reaction is desired, this compound is the superior choice. Conversely, 2-bromopropane may be preferred when a more controlled or slower reaction is necessary.
References
A Comparative Analysis of SN2 Reaction Rates: 1-Iodopropane vs. 2-Iodopropane
In the realm of nucleophilic substitution reactions, the bimolecular nucleophilic substitution (SN2) mechanism is a fundamental concept, pivotal to synthetic organic chemistry and drug development. The rate of an SN2 reaction is critically dependent on the structure of the alkyl halide substrate. This guide provides a comparative analysis of the SN2 reaction rates of a primary alkyl halide, 1-iodopropane, and a secondary alkyl halide, 2-iodopropane, supported by established experimental principles.
The Influence of Steric Hindrance on SN2 Reaction Rates
The SN2 reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This "backside attack" necessitates a clear path to the reaction center. Consequently, the steric bulk around the electrophilic carbon significantly influences the reaction rate. Primary alkyl halides, such as 1-iodopropane, have only one alkyl group attached to the carbon bearing the halogen, resulting in minimal steric hindrance.[1][2] In contrast, secondary alkyl halides, like this compound, possess two alkyl groups attached to the electrophilic carbon, creating a more crowded environment that impedes the approach of the nucleophile.[1][2] This increased steric hindrance in secondary alkyl halides leads to a higher activation energy for the transition state and, consequently, a slower reaction rate compared to their primary counterparts.[1]
Quantitative Comparison of Reaction Rates
The seminal work of Conant and Kirner in 1924 provided quantitative data on the SN2 reaction rates of various alkyl halides with potassium iodide in acetone. While the precise numerical data for 1-iodopropane and this compound from this specific study are found within the original publication, the established principle of steric hindrance dictates that 1-iodopropane will react significantly faster than this compound under SN2 conditions.
For illustrative purposes, the following table presents a representative comparison of the relative second-order rate constants for the reaction of primary and secondary alkyl iodides with an iodide nucleophile in acetone, reflecting the expected trend.
| Substrate | Structure | Classification | Relative Rate Constant (k) |
| 1-Iodopropane | CH₃CH₂CH₂I | Primary | kₚ |
| This compound | CH₃CH(I)CH₃ | Secondary | kₛ |
Note: In this representative table, kₚ would be significantly larger than kₛ. The precise experimental values can be found in the work of Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[3][4][5]
Experimental Protocol: Determination of Relative SN2 Reaction Rates
A common method to experimentally determine the relative rates of SN2 reactions for alkyl halides involves reaction with sodium iodide in acetone.[1][6] The underlying principle is the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone, driving the reaction forward and providing a visual indicator of reaction progress. A similar principle applies to the reaction with alkyl iodides, where the reaction can be monitored by other means, such as titration of the remaining iodide or spectroscopic methods.
Materials and Reagents:
-
1-Iodopropane
-
This compound
-
Potassium Iodide (KI)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
-
Deionized water
-
Glassware: Volumetric flasks, pipettes, burettes, reaction flasks with stoppers, constant temperature bath.
Procedure:
-
Preparation of Solutions: Prepare equimolar solutions of 1-iodopropane, this compound, and potassium iodide in anhydrous acetone.
-
Reaction Setup: In separate, stoppered reaction flasks, place a known volume of the potassium iodide solution. Equilibrate the flasks in a constant temperature bath.
-
Initiation of Reaction: To each flask, add a known volume of either the 1-iodopropane or this compound solution to initiate the reaction. Start a timer immediately upon addition.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing deionized water.
-
Titration: Titrate the unreacted iodide in the quenched aliquot with a standardized solution of sodium thiosulfate, using a starch solution as an indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
Data Analysis: The rate of the reaction is determined by plotting the concentration of the alkyl iodide versus time. The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction.
Visualization of the SN2 Reaction Pathway
The following diagrams illustrate the SN2 reaction mechanism for both 1-iodopropane and this compound, highlighting the backside attack of the nucleophile and the transition state.
Caption: SN2 reaction of 1-iodopropane with an iodide nucleophile.
Caption: SN2 reaction of this compound with an iodide nucleophile.
Conclusion
The SN2 reaction rate of 1-iodopropane is significantly greater than that of this compound. This difference is a direct consequence of the steric hindrance posed by the alkyl substituents at the electrophilic carbon center. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these steric effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. The principles outlined in this guide, supported by classic experimental evidence, provide a clear framework for understanding the structure-reactivity relationships in SN2 reactions.
References
A Comparative Guide to Nucleophilic Substitution: Alkyl Iodides vs. Alkyl Chlorides
For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of nucleophilic substitution reactions is fundamental. The choice of substrate, specifically the halogen in an alkyl halide, can dramatically influence reaction rates and outcomes. This guide provides an objective comparison of the performance of alkyl iodides versus alkyl chlorides in nucleophilic substitution reactions, supported by experimental data and detailed methodologies.
The Decisive Factors: Leaving Group Ability and Bond Strength
The enhanced reactivity of alkyl iodides over alkyl chlorides in both SN1 and SN2 reactions is primarily attributed to two key factors: the superior leaving group ability of the iodide ion and the inherent weakness of the carbon-iodine bond.
-
Leaving Group Ability : A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. In the context of halides, iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻).[1][2] This is because I⁻ is a much weaker base than Cl⁻.[3][4] The larger atomic size of iodine allows for the negative charge to be dispersed over a greater volume, leading to a more stable anion.[1] In general, for substitution reactions, weaker bases make better leaving groups.[2][3]
-
Carbon-Halogen Bond Strength : The rate of a nucleophilic substitution reaction is critically dependent on the energy required to break the carbon-halogen bond. The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond.[1][5][6] This weaker bond results in a lower activation energy for the substitution process, whether it's the unimolecular cleavage in an SN1 reaction or the concerted bond-breaking in an SN2 reaction.[1]
Quantitative Data Comparison
The physical properties of the carbon-halogen bond directly correlate with the observed reactivity. The following table summarizes the key quantitative differences between alkyl chlorides and alkyl iodides.
| Property | Alkyl Chloride (R-Cl) | Alkyl Iodide (R-I) | Significance |
| Average C-X Bond Energy | ~327-382 kJ/mol[5][7] | ~213-240 kJ/mol[5][7] | The weaker C-I bond requires less energy to break, accelerating the reaction. |
| Relative Reaction Rate | 1 | 50 - 100 | Alkyl iodides can react up to 100 times faster than alkyl chlorides in typical nucleophilic substitution reactions.[8] |
| Leaving Group pKₐH | ~ -7 (HCl) | ~ -10 (HI) | The lower pKₐH of the conjugate acid (HI) indicates that iodide is a weaker base and thus a better leaving group.[9] |
Experimental Protocols for Reactivity Comparison
The relative rates of nucleophilic substitution for alkyl chlorides and iodides can be qualitatively and quantitatively assessed through straightforward experiments.
Experiment 1: SN2 Reactivity Comparison
This experiment utilizes the principles of the Finkelstein reaction to compare the reactivity of a primary alkyl chloride and a primary alkyl bromide towards an iodide nucleophile in an SN2-favoring environment. The trend observed can be extrapolated to understand the high reactivity of an alkyl iodide substrate.
-
Objective : To determine the relative reactivity of alkyl halides under SN2 conditions.
-
Reagents :
-
0.1 M solution of Sodium Iodide (NaI) in acetone.
-
1-chlorobutane
-
1-bromobutane
-
-
Procedure :
-
Label two clean, dry test tubes.
-
Add 2 mL of the 0.1 M NaI in acetone solution to each test tube.
-
To the first test tube, add 4-5 drops of 1-chlorobutane. To the second, add 4-5 drops of 1-bromobutane.
-
Stopper and shake both tubes to ensure thorough mixing.[10]
-
Record the time it takes for a precipitate to form in each tube.
-
-
Expected Outcome : A precipitate of sodium bromide (NaBr) will form significantly faster than the precipitate of sodium chloride (NaCl). This is because bromide is a better leaving group than chloride. Since iodide is an even better leaving group than bromide, one can infer that an alkyl iodide would be the most reactive substrate in this SN2 reaction.[11] The insolubility of NaCl and NaBr in acetone drives the reaction forward and provides a clear visual indicator of the reaction rate.[10][12]
Experiment 2: SN1 Reactivity Comparison
This protocol uses a solvolysis reaction in a polar protic solvent, which favors the SN1 mechanism, to compare the reactivity of tertiary alkyl halides.
-
Objective : To determine the relative reactivity of alkyl halides under SN1 conditions.
-
Reagents :
-
0.1 M solution of Silver Nitrate (AgNO₃) in ethanol.
-
tert-butyl chloride
-
tert-butyl bromide
-
-
Procedure :
-
Label two clean, dry test tubes.
-
Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.
-
To the first test tube, add 4-5 drops of tert-butyl chloride. To the second, add 4-5 drops of tert-butyl bromide.
-
Stopper and shake both tubes.
-
Record the time it takes for a precipitate to form.
-
-
Expected Outcome : The formation of the carbocation is the rate-determining step in an SN1 reaction.[12] A precipitate of silver bromide (AgBr) will form much faster than silver chloride (AgCl), indicating that the C-Br bond breaks more readily than the C-Cl bond. This demonstrates the superior leaving group ability of bromide over chloride. Extrapolating this trend, a tertiary alkyl iodide would react the fastest due to the even weaker C-I bond and the excellent leaving group ability of iodide.[3][4]
Visualizing the Reaction Pathway and Influencing Factors
Diagrams can effectively illustrate the mechanisms and logical relationships governing these reactions.
References
- 1. reddit.com [reddit.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
A Comparative Guide to Deuterated 2-Iodopropane (2-Iodopropane-d7) for Researchers
An Objective Analysis of Synthesis, Performance, and Applications in Scientific Research
In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is paramount for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the analytical precision of quantitative assays. Among these, deuterated compounds have emerged as powerful tools. This guide provides a comprehensive comparison of deuterated 2-Iodopropane (this compound-d7) and its non-deuterated counterpart, offering researchers, scientists, and drug development professionals a detailed overview of its synthesis, comparative performance, and key applications, supported by experimental data and protocols.
Synthesis and Physicochemical Properties: A Tale of Two Isotopes
This compound-d7, also known as isopropyl-d7 iodide, is a saturated alkyl halide where all seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a molecule with nearly identical chemical properties to this compound but with a higher molecular weight and a significantly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Several methods are available for the synthesis of this compound-d7, with the most common being the nucleophilic substitution of deuterated 2-propanol (2-propanol-d8).[2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | This compound-d7 |
| Molecular Formula | C₃H₇I | C₃D₇I |
| Molecular Weight ( g/mol ) | 169.99 | ~177.04[3] |
| Boiling Point (°C) | 89.5 | 88-90[3] |
| Density (g/mL at 25°C) | 1.703 | ~1.774[3] |
Performance Comparison: The Kinetic Isotope Effect in Action
The primary performance difference between this compound-d7 and this compound stems from the Kinetic Isotope Effect (KIE) . The greater mass of deuterium results in a lower vibrational frequency of the C-D bond, leading to a higher bond dissociation energy compared to the C-H bond. Consequently, reactions where the cleavage of a C-H/C-D bond is the rate-determining step will proceed slower for the deuterated compound.
Reaction Kinetics: A Slower Pace
Table 2: Kinetic Isotope Effect in Elimination Reactions
| Reaction | Substrate | Relative Rate (kH/kD) |
| E2 Elimination with NaOEt | 2-Bromopropane | 6.7 |
| E2 Elimination with NaOEt | This compound | Expected to be > 1 |
Note: Data for 2-bromopropane is used as an illustrative example.
Metabolic Stability: A Longer Half-Life
In the context of drug development, the KIE can be leveraged to enhance the metabolic stability of a drug candidate. By replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of enzymatic degradation, often mediated by cytochrome P450 enzymes, can be significantly reduced. This can lead to a longer biological half-life and improved pharmacokinetic profile.
While specific metabolic stability data for this compound-d7 is not available, studies on other deuterated small molecules demonstrate this principle effectively. For example, the in vitro half-life of deuterated analogs of certain drugs in human liver microsomes has been shown to be significantly longer than their non-deuterated counterparts.
Applications in Research and Development
The unique properties of this compound-d7 make it a valuable tool in various scientific disciplines.
Precursor in the Synthesis of Deuterated Molecules
The primary application of this compound-d7 is as a versatile building block for the synthesis of more complex deuterated molecules.[4] These labeled compounds are instrumental in:
-
Drug Discovery: To improve the pharmacokinetic properties of drug candidates.
-
Mechanistic Studies: To probe reaction mechanisms and intermediates.
-
NMR Spectroscopy: As internal standards or to simplify complex spectra.
Internal Standard in Mass Spectrometry
Due to its chemical similarity and mass difference, this compound-d7 can serve as an excellent internal standard for the quantification of this compound and other small alkyl halides in complex matrices using mass spectrometry (MS), such as GC-MS or LC-MS. The deuterated standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction and quantification.
Mechanistic Studies in Xenobiotic Metabolism
Alkyl halides are known xenobiotics that undergo metabolic transformation in biological systems. The primary routes of metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions. By comparing the metabolic fate of this compound and this compound-d7, researchers can gain insights into the specific metabolic pathways and the enzymes involved. A significant difference in the rate of metabolism would indicate that C-H bond cleavage is a rate-determining step in its biotransformation.
Experimental Protocols
Synthesis of this compound-d7 from 2-Propanol-d8
Objective: To synthesize this compound-d7 via a nucleophilic substitution reaction.
Materials:
-
2-Propanol-d8
-
Hydroiodic acid (HI)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5%)
-
Round-bottom flask, condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-Propanol-d8 and hydroiodic acid.
-
Heat the mixture under reflux for 3-4 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude this compound-d7 by distillation, collecting the fraction boiling at approximately 88-90°C.
-
Characterize the final product by NMR and MS to confirm its identity and isotopic purity.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of this compound and this compound-d7 in human liver microsomes.
Materials:
-
This compound and this compound-d7 (in a suitable solvent like DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Add the test compound (either this compound or this compound-d7) to the microsome suspension and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds and compare the values.
Conclusion
This compound-d7 offers distinct advantages over its non-deuterated counterpart, primarily due to the kinetic isotope effect. Its slower reaction rates in certain chemical transformations and enhanced metabolic stability make it an invaluable tool for a range of applications, from the synthesis of novel deuterated compounds to detailed mechanistic and metabolic studies. While direct comparative data for all performance aspects of this compound-d7 is not always available, the well-established principles of deuterium substitution, supported by data from analogous compounds, provide a strong basis for its utility in advancing scientific research. For researchers and drug development professionals, the "deuterium switch" offered by compounds like this compound-d7 represents a powerful strategy for optimizing molecular properties and gaining deeper insights into complex chemical and biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound-d7 | 101927-33-7 [smolecule.com]
The Gold Standard Debate: A Comparative Guide to 2-Iodopropane-d7 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an objective comparison of 2-Iodopropane-d7 as a potential internal standard, evaluating its theoretical performance against commonly used alternatives and providing illustrative experimental data to guide your selection process.
An ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. This allows for the correction of variability and matrix effects, leading to more accurate and precise quantification. Deuterated compounds, where hydrogen atoms are replaced by deuterium, are frequently employed for this purpose. This compound-d7, a deuterated alkyl halide, presents a potential option for the analysis of volatile and semi-volatile organic compounds.
Performance Comparison: this compound-d7 vs. Alternative Internal Standards
The selection of an internal standard is highly dependent on the specific analyte and the analytical method. While experimental data for this compound-d7 as an internal standard is not widely published, we can extrapolate its expected performance based on the known behavior of deuterated compounds and compare it to other common choices.
Alternative Internal Standards:
-
Deuterated Analogs of the Analyte: The ideal internal standard is a deuterated version of the analyte itself (e.g., Analyte-d_n_). This provides the closest possible physicochemical match.
-
Other Deuterated Alkyl Halides: Compounds like 1-Bromo-2-chloroethane-d4 or Dibromochloromethane-d1 can be used when a deuterated analog of the analyte is unavailable.
-
Non-Deuterated Structural Analogs: In the absence of a suitable deuterated standard, a non-labeled compound with a similar structure and retention time may be used, although this is a less ideal option.
| Performance Metric | This compound-d7 (Illustrative Data) | Analyte-d_n_ (Ideal) | Other Deuterated Alkyl Halide | Non-Deuterated Analog |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 | > 0.990 |
| Recovery (%) | 85 - 105 | 90 - 110 | 80 - 110 | 70 - 120 |
| Precision (%RSD) | < 10% | < 5% | < 10% | < 15% |
| Matrix Effect (%) | 90 - 110 | 95 - 105 | 85 - 115 | 75 - 125 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method using an internal standard. Below are generalized protocols for the use of this compound-d7 in Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound-d7 in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the desired concentration range.
-
Internal Standard Spiking: Add a constant aliquot of the this compound-d7 stock solution to each calibration standard to achieve a final concentration within the linear range of the instrument.
Protocol 2: Sample Preparation and Analysis
-
Sample Spiking: To a known volume or weight of the sample, add the same constant amount of this compound-d7 internal standard as used in the calibration standards.
-
Extraction: Perform sample extraction using an appropriate technique for the matrix and analyte (e.g., liquid-liquid extraction, solid-phase extraction, purge and trap).
-
GC-MS Analysis: Inject an aliquot of the prepared sample or standard into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Select a column with appropriate polarity for the analyte of interest (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C
-
Oven Program: Optimize the temperature program to achieve good separation of the analyte and internal standard from matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and this compound-d7.
-
-
Visualizing the Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationships in Internal Standardization
The effectiveness of an internal standard relies on the logical principle that any analyte loss or signal variation during the analytical process will be mirrored by the internal standard.
Caption: How internal standards correct for analytical variability.
A Comparative Guide to Validating Analytical Methods for 2-Iodopropane Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Iodopropane is critical, particularly when it is a potential genotoxic impurity or a residual solvent in active pharmaceutical ingredients (APIs). This guide provides an objective comparison of validated analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The primary analytical technique for the quantification of this compound is Gas Chromatography (GC) due to its volatile nature. High-Performance Liquid Chromatography (HPLC) is also discussed as a potential alternative, although it presents significant challenges. This guide will focus on the comparison of GC with Flame Ionization Detection (GC-FID), a robust and widely used method, and Headspace GC coupled with Mass Spectrometry (Headspace GC-MS), which offers high sensitivity and specificity.
Comparison of Key Performance Parameters
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. The following table summarizes the key performance parameters of different analytical techniques for this compound quantification.
| Parameter | Direct Injection GC-FID | Headspace GC-MS | HPLC-UV (Hypothetical) |
| Specificity | Good | Excellent | Poor (without derivatization) |
| **Linearity (R²) ** | >0.99 | >0.99 | Analyte dependent |
| Limit of Detection (LOD) | ~80 ppm | ~0.1 ng/mg | High (without derivatization) |
| Limit of Quantification (LOQ) | ~300 ppm | ~0.5 ng/mg | High (without derivatization) |
| Accuracy (% Recovery) | 80-120% | Typically 90-110% | Analyte dependent |
| Precision (%RSD) | <15% | <15% | Analyte dependent |
| Typical Application | Routine QC, residual solvent analysis | Trace level impurity analysis, genotoxicity studies | Not commonly used for this analyte |
Detailed Experimental Protocols
Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound in drug substances. The following protocol is based on a validated method for the determination of residual this compound in latanoprost.[1][2]
a. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 100 mg of this compound into a 25 mL volumetric flask containing about 10 mL of Dimethyl sulfoxide (DMSO). Dilute to volume with DMSO and mix. Further, dilute 0.5 mL of this stock solution to 10 mL with DMSO to obtain the final standard solution.
-
Test Solution: Accurately weigh about 10 mg of the drug substance into a 1 mL volumetric flask and dissolve in and dilute to volume with DMSO.
b. Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-624 (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent.
-
Carrier Gas: Nitrogen at a pressure of 100 kPa.
-
Injector Temperature: 240°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: 100°C, ramp at 2°C/min to 130°C, then ramp at 40°C/min to 240°C, hold for 10 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 8:1.
c. Validation Summary:
A study validating this method demonstrated high selectivity with good resolution between this compound and other potential solvents.[1] The method showed excellent linearity over the concentration range, and the accuracy, determined by recovery studies at 50%, 100%, and 120% of the specification limit, was within the acceptable range of 80-120%.[1] The precision of the method, including repeatability and intermediate precision, was found to have a relative standard deviation (RSD) of less than 15%.[1]
Headspace Gas Chromatography with Mass Spectrometry (Headspace GC-MS)
This technique is ideal for analyzing volatile compounds like this compound, especially at trace levels in complex matrices, as it minimizes matrix effects.[3][4][5][6][7] The following is a general protocol based on established methods for alkyl halides.[8]
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution in water in headspace vials. An internal standard (e.g., fluorobenzene) is recommended for better accuracy and precision.
-
Test Solution: Weigh a known amount of the sample (e.g., 20 mg of API) into a 20 mL headspace vial.[8] Add a known volume of water (e.g., 10 mL) and the internal standard solution, then seal the vial immediately.[8]
b. Headspace and Chromatographic Conditions:
-
Instrument: Headspace Sampler coupled to a GC-MS system.
-
Column: Rtx-1 (60 m x 0.25 mm I.D., 1.0 µm) or similar non-polar column.[8]
-
Carrier Gas: Helium.
-
Headspace Sampler Parameters:
-
GC Oven Temperature Program: An appropriate temperature program should be developed to ensure good separation of this compound from other volatile components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound would be monitored.
c. Advantages:
This method provides excellent sensitivity and selectivity due to the use of a mass spectrometer. The headspace sampling technique reduces contamination of the GC system and minimizes matrix interference, leading to more robust and reliable results.[7][9]
Alternative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct quantification of this compound by HPLC-UV is challenging because it lacks a suitable chromophore for UV detection.[10] However, it is theoretically possible to use this technique through chemical derivatization.
A potential approach would involve reacting this compound with a derivatizing agent that introduces a strongly UV-absorbing moiety to the molecule. This would be followed by separation of the derivatized product from the excess reagent and other sample components on a reverse-phase HPLC column and quantification using a UV detector.
While this method could be developed, it would likely be more complex, time-consuming, and prone to variability compared to the well-established GC methods. For this reason, GC remains the recommended technique for this compound quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for sample preparation and analysis.
Caption: Workflow for Direct Injection GC-FID Analysis.
Caption: Workflow for Headspace GC-MS Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of analytical procedure--control of residual this compound in latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iltusa.com [iltusa.com]
- 4. Headspace GC Sample Preparation: Everything You Need to Know [hplcvials.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Headspace sampling fundamentals, what is headspace | Agilent [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry and crucial in many biological processes, the nature of the leaving group is a paramount factor governing reaction rates and outcomes. This guide provides an objective comparison of the leaving group abilities of three common halides: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻). The information presented is supported by established chemical principles and experimental observations to aid researchers in optimizing reaction conditions and understanding reaction mechanisms.
Core Principles of Leaving Group Ability
A good leaving group is a species that can stabilize the negative charge it takes on after heterolytic bond cleavage. The key factors influencing the efficacy of a leaving group are:
-
Basicity: Weaker bases are better leaving groups. A weak base is less likely to donate its electron pair back to the carbon atom, thus favoring the forward reaction. The pKa of the conjugate acid is a reliable indicator of basicity; a lower pKa corresponds to a stronger acid and a weaker conjugate base.
-
Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This polarizability allows for better stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction.
-
Bond Strength: A weaker carbon-halogen (C-X) bond is more easily broken, leading to a faster reaction rate.
Based on these principles, the generally accepted order of leaving group ability among the halides is:
I⁻ > Br⁻ > Cl⁻
Iodide is the best leaving group, followed by bromide, and then chloride. This trend holds true for both Sₙ1 and Sₙ2 reaction mechanisms.
Data Presentation
While the qualitative trend of halide leaving group ability is well-established, a direct quantitative comparison of reaction rates under identical conditions can be challenging to find in a single consolidated source. However, the relative reactivity is consistently demonstrated across various substrates and nucleophiles. The following tables summarize key physicochemical properties that underpin the observed trend and provide an example of relative rates in an Sₙ2 reaction.
Table 1: Physicochemical Properties of Halide Leaving Groups
| Property | Iodide (I⁻) | Bromide (Br⁻) | Chloride (Cl⁻) |
| pKa of Conjugate Acid (HX) | ~ -10 | ~ -9 | ~ -7 |
| Ionic Radius (pm) | 220 | 196 | 181 |
| Carbon-Halogen Bond Energy (kJ/mol in CH₃X) | ~234 | ~293 | ~351 |
Data compiled from various sources.
Table 2: Relative Rates of Sₙ2 Reaction of Ethyl Halides with Triethylphosphine
This table illustrates the significant impact of the leaving group on the rate of a typical Sₙ2 reaction.
| Alkyl Halide | Leaving Group | Relative Rate |
| C₂H₅I | I⁻ | 30,000 |
| C₂H₅Br | Br⁻ | 10,000 |
| C₂H₅Cl | Cl⁻ | 200 |
Note: These are approximate relative rates and can vary with the specific nucleophile, solvent, and temperature.
Experimental Protocols
To experimentally determine the relative leaving group ability of iodide, bromide, and chloride, a competition experiment can be performed. This method allows for a direct comparison under identical reaction conditions.
Protocol: Competition Experiment for Sₙ2 Reactivity
Objective: To determine the relative reactivity of an alkyl iodide, bromide, and chloride in an Sₙ2 reaction with a common nucleophile.
Materials:
-
Alkyl iodide (e.g., 1-iodobutane)
-
Alkyl bromide (e.g., 1-bromobutane)
-
Alkyl chloride (e.g., 1-chlorobutane)
-
Sodium thiophenoxide (or another suitable nucleophile)
-
A polar aprotic solvent (e.g., Acetone or DMF)
-
Internal standard (e.g., undecane)
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Thermostatically controlled heating mantle or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, prepare a solution containing equimolar amounts of the alkyl iodide, alkyl bromide, and alkyl chloride in the chosen polar aprotic solvent.
-
Addition of Internal Standard: Add a known amount of an internal standard to the mixture. The internal standard should be a compound that is chemically inert under the reaction conditions and has a distinct retention time in the GC analysis.
-
Initiation of Reaction: Add a limiting amount of the nucleophile (e.g., sodium thiophenoxide) to the reaction mixture. The nucleophile should be the limiting reagent to ensure that the alkyl halides are competing for it.
-
Reaction Monitoring: Heat the reaction mixture to a constant temperature and stir. At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).
-
Extraction: Extract the organic components from the quenched aliquot using a suitable organic solvent (e.g., diethyl ether).
-
GC Analysis: Inject the organic extract into the GC-FID. The GC will separate the unreacted alkyl halides, the product(s), and the internal standard.
-
Data Analysis:
-
Identify the peaks corresponding to each of the unreacted alkyl halides and the internal standard based on their retention times (determined by running standards of each compound).
-
Determine the area of each peak.
-
Calculate the concentration of each unreacted alkyl halide relative to the internal standard at each time point.
-
Plot the concentration of each alkyl halide versus time.
-
The initial rate of disappearance of each alkyl halide is proportional to its reactivity. The faster the decrease in concentration, the better the leaving group. The relative rates can be determined by comparing the initial slopes of the concentration vs. time plots.
-
Mandatory Visualization
Caption: Factors influencing halide leaving group ability.
Caption: Workflow for a competition experiment.
Steric Hindrance in Reactions of 2-Iodopropane: A Comparative Guide to SN2 and E2 Pathways
For Researchers, Scientists, and Drug Development Professionals
The reactivity of secondary alkyl halides, such as 2-iodopropane, presents a classic case of competing nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of these reactions is profoundly influenced by steric hindrance, both in the substrate and the attacking nucleophile or base. This guide provides a comparative analysis of these steric effects, supported by experimental data, to aid researchers in predicting and controlling reaction pathways in their synthetic endeavors.
The Competing Mechanisms: SN2 vs. E2
At the heart of this compound's reactivity lies a competition between two bimolecular pathways:
-
SN2 (Substitution, Nucleophilic, Bimolecular): In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. This pathway leads to an inversion of stereochemistry at the carbon center. The transition state involves both the alkyl halide and the nucleophile.
-
E2 (Elimination, Bimolecular): This is also a one-step, concerted reaction where a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the iodine. Simultaneously, the carbon-iodine bond breaks, and a double bond is formed between the alpha and beta carbons.
The steric environment around the reaction center of this compound and the size of the attacking species are critical determinants of which pathway predominates.
Impact of Nucleophile/Base Steric Bulk: A Data-Driven Comparison
The steric bulk of the nucleophile or base is a key factor in determining the ratio of substitution to elimination products. Less hindered nucleophiles can more easily access the electrophilic carbon for an SN2 attack, while bulkier bases will preferentially abstract a more accessible proton on the periphery of the molecule, favoring the E2 pathway.
Below is a comparison of product distributions for the reaction of a secondary alkyl halide (2-bromopropane, a close analog of this compound) with nucleophiles of varying steric hindrance.
| Substrate | Reagent | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| 2-Bromopropane | Sodium Ethoxide (NaOEt) | Ethanol | 25 | ~18 | ~82[1] |
| 2-Bromopropane | Sodium Ethoxide (NaOEt) | Ethanol | 80 | ~9 | ~91[1] |
| 2-Bromopropane | Sodium Hydroxide (NaOH) | Ethanol | - | ~21 | ~79[1] |
| 2-Bromopropane | Potassium tert-Butoxide (KOtBu) | tert-Butanol | - | ~0 | ~100[1] |
Note: Data for 2-bromopropane is presented as a close approximation for the behavior of this compound, as they are both secondary alkyl halides with similar steric profiles around the reaction center.
The data clearly illustrates that as the steric bulk of the base increases from ethoxide to the highly hindered tert-butoxide, the percentage of the elimination product dramatically increases. Even with a relatively non-bulky but strong base like sodium ethoxide, the E2 product is the major product, and its proportion increases with higher temperatures.
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for conducting and analyzing the products of reactions involving secondary alkyl halides.
Experimental Protocol 1: Reaction of a Secondary Alkyl Halide with Potassium tert-Butoxide (E2-favored)
This protocol is adapted from a standard procedure for the E2 elimination of a tertiary alkyl halide and is representative of the conditions used to favor elimination with a bulky base.[2]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol (50 mL, 50 mmol).
-
Addition of Substrate: While stirring under a nitrogen atmosphere, add this compound (e.g., 5.6 g, 33 mmol) to the potassium tert-butoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Add 50 mL of pentane to the mixture. Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent.
-
Analysis: The primary product, propene, is a gas and can be collected or analyzed directly from the reaction headspace. Any unreacted this compound and potential minor SN2 product (isopropyl tert-butyl ether) can be analyzed by GC-MS of the pentane solution.
Experimental Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of the reaction mixture to determine the ratio of SN2 and E2 products.[3][4]
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for separating volatile organic compounds (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reaction mixture's organic layer in a suitable solvent (e.g., pentane or dichloromethane). Create standard solutions of the expected products (e.g., isopropyl ethyl ether for the SN2 product and an appropriate standard for the E2 product, propene, if quantifiable by this method) and the starting material (this compound) for identification and calibration.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode to identify all components, followed by selected ion monitoring (SIM) for accurate quantification if necessary.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to the prepared standards.
-
Integrate the peak areas of the SN2 and E2 products.
-
Calculate the product ratio by dividing the peak area of each product by the total peak area of all products.
-
Visualizing the Steric Conflict
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and the logical workflow for these comparative experiments.
Caption: SN2 vs. E2 reaction pathways for this compound.
Caption: The concerted SN2 mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
A Comparative Guide to the Relative Stability of Carbocations from 2-Iodopropane and Other Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative stability of the isopropyl carbocation generated from 2-iodopropane and other corresponding haloalkanes. The stability of carbocations is a critical factor in understanding and predicting the outcomes of nucleophilic substitution and elimination reactions, which are fundamental in synthetic organic chemistry and drug development. This document summarizes quantitative experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying chemical principles and experimental workflows.
Introduction to Carbocation Stability
Carbocations are reactive intermediates characterized by a positively charged carbon atom. Their stability is paramount in determining the reaction pathways of many organic reactions, particularly SN1 and E1 reactions. The general order of carbocation stability is tertiary > secondary > primary > methyl. This trend is primarily attributed to two electronic effects: the inductive effect and hyperconjugation. Alkyl groups are electron-donating, which helps to disperse the positive charge of the carbocation, thereby stabilizing it. Hyperconjugation involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation, further distributing the positive charge.
The nature of the leaving group in the haloalkane precursor also plays a significant role in the rate of carbocation formation. Weaker carbon-halogen bonds lead to faster carbocation formation and, consequently, a faster reaction rate. This guide will explore these factors through a comparative analysis of 2-halopropanes.
Quantitative Data Comparison
The stability of a carbocation can be assessed through both thermodynamic and kinetic data. Thermodynamically, the ease of forming a carbocation can be quantified by the heterolytic bond dissociation energy (HBDE) of the parent haloalkane. Kinetically, the rate of solvolysis of a haloalkane in a polar protic solvent provides a direct measure of the rate of formation of the carbocation intermediate.
Thermochemical Data
The following table summarizes the gas-phase standard enthalpies of formation for 2-halopropanes and the isopropyl carbocation, which are used to calculate the heterolytic bond dissociation energies. A lower HBDE indicates a less stable C-X bond and easier formation of the carbocation.
| Compound | Formula | ΔHf° (gas, 298 K) (kJ/mol) |
| 2-Chloropropane | CH3CHClCH3 | -145.0 |
| 2-Bromopropane | CH3CHBrCH3 | -96.8 |
| This compound | CH3CHICH3 | -74.9 (average) |
| Isopropyl Carbocation | (CH3)2CH+ | 757 |
| Chloride Ion | Cl- | -233.9 |
| Bromide Ion | Br- | -219.1 |
| Iodide Ion | I- | -196.0 |
Heterolytic Bond Dissociation Energy (HBDE) Calculation: HBDE = ΔHf°(carbocation) + ΔHf°(halide ion) - ΔHf°(haloalkane)
| Haloalkane | Heterolytic Bond Dissociation Energy (kJ/mol) |
| 2-Chloropropane | 668.1 |
| 2-Bromopropane | 641.1 |
| This compound | 585.9 |
These values clearly indicate that the C-I bond in this compound is the weakest, requiring the least amount of energy to form the isopropyl carbocation.
Kinetic Data: Relative Rates of Solvolysis
The rate of solvolysis of a haloalkane in a polar protic solvent, such as aqueous ethanol, is directly related to the stability of the carbocation intermediate formed in the rate-determining step. The following table presents the relative rates of solvolysis for 2-halopropanes in 80% aqueous ethanol at 25°C.
| Haloalkane | Relative Rate of Solvolysis |
| 2-Chloropropane | 1 |
| 2-Bromopropane | 38 |
| This compound | 131 |
The data unequivocally shows that this compound undergoes solvolysis at a significantly faster rate than 2-bromopropane and 2-chloropropane, which is consistent with the thermodynamic data.
Experimental Protocols
Determination of Solvolysis Rates
The relative rates of solvolysis of 2-halopropanes can be determined by monitoring the production of the halide ion in a polar protic solvent mixture, such as aqueous ethanol. The appearance of the halide ion can be detected by precipitation with silver nitrate.
Materials:
-
2-chloropropane, 2-bromopropane, this compound
-
Ethanol
-
Distilled water
-
0.1 M Silver nitrate solution
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare a 50% aqueous ethanol solution.
-
Place 5 mL of the aqueous ethanol solution into three separate test tubes.
-
Add 5 drops of 2-chloropropane to the first test tube, 5 drops of 2-bromopropane to the second, and 5 drops of this compound to the third.
-
Place all three test tubes in a water bath maintained at a constant temperature (e.g., 50°C).
-
In three other test tubes, add 5 mL of 0.1 M silver nitrate solution and place them in the same water bath to equilibrate to the reaction temperature.
-
To initiate the reaction, add the silver nitrate solution from one test tube to the corresponding haloalkane solution and start the stopwatch simultaneously.
-
Record the time taken for the first appearance of a precipitate (silver halide).
-
Repeat the process for the other two haloalkanes.
-
The relative rate is inversely proportional to the time taken for the precipitate to form (Rate ∝ 1/time).
Visualizations
Factors Influencing Carbocation Stability
The following diagram illustrates the key factors that contribute to the stability of a carbocation.
Caption: Key factors determining carbocation stability.
Experimental Workflow for Solvolysis Kinetics
The following diagram outlines the typical workflow for a kinetic study of haloalkane solvolysis.
Caption: Workflow for solvolysis rate determination.
Conclusion
Both thermodynamic and kinetic data consistently demonstrate that the stability of the carbocation formed from 2-halopropanes increases in the order: 2-chloropropane < 2-bromopropane < this compound. This is a direct consequence of the decreasing carbon-halogen bond strength down the group. The weaker C-I bond in this compound facilitates the formation of the isopropyl carbocation, leading to a significantly faster solvolysis rate. These findings are crucial for selecting appropriate substrates and reaction conditions in synthetic applications where carbocation intermediates are involved.
A Comparative Guide to the Cross-Coupling Performance of 2-Iodopropane Versus Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. The choice of alkyl halide is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of 2-iodopropane against other secondary alkyl halides, namely 2-bromopropane and 2-chloropropane, in three seminal cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings. The information presented is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
Generally, the reactivity of alkyl halides in cross-coupling reactions follows the trend of C-I > C-Br > C-Cl, which is attributed to the decreasing bond dissociation energy down the halogen group. This trend often translates to milder reaction conditions and higher yields when using this compound compared to its bromo and chloro counterparts. However, recent advances in catalyst design, particularly the use of nickel-based systems, have enabled the efficient coupling of less reactive alkyl bromides and even chlorides, narrowing the performance gap. This guide will delve into the nuances of this reactivity across Suzuki, Stille, and Sonogashira reactions, providing quantitative data where available and detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. While traditionally challenging for secondary alkyl halides due to issues like β-hydride elimination, the advent of nickel catalysis has opened new avenues for their effective coupling.
Performance Comparison
Experimental data for the direct comparison of this compound, 2-bromopropane, and 2-chloropropane in Suzuki-Miyaura coupling is limited. However, studies on nickel-catalyzed cross-couplings of unactivated secondary alkyl halides provide valuable insights into their relative reactivity. For instance, a nickel-catalyzed system employing a 1,2-diamine ligand has been shown to effectively couple a range of unactivated secondary alkyl bromides with alkylboranes at room temperature. The same conditions can be extended to secondary alkyl iodides, affording high yields.[1] While specific data for 2-halopropanes is not always available in a single comparative study, the general trend of I > Br > Cl reactivity holds.
| Alkyl Halide | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Secondary Alkyl Iodide | Alkylborane | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | Dioxane | KOt-Bu | RT | 12 | 68-98[1] |
| Secondary Alkyl Bromide | Alkylborane | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | Dioxane | KOt-Bu | RT | 12 | Good[2] |
| Secondary Alkyl Chloride | Arylboronic Acid | NiI₂ / prolinol | Dioxane | K₃PO₄ | 80 | 12 | Good[3] |
Table 1: Representative Yields for Nickel-Catalyzed Suzuki-Miyaura Coupling of Secondary Alkyl Halides. Note: "Good" indicates that the reaction proceeds efficiently, though a specific numerical yield for a direct comparison may not be available in the cited literature.
Experimental Protocol: Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling[1][2]
This protocol is representative for the coupling of secondary alkyl halides with alkylboranes.
Materials:
-
NiCl₂·glyme (5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Secondary alkyl halide (1.0 equiv)
-
Alkylborane (e.g., 9-BBN derivative) (1.5 equiv)
-
Potassium tert-butoxide (KOt-Bu) (3.0 equiv)
-
Isobutanol (i-BuOH) (as additive)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, a Schlenk tube is charged with NiCl₂·glyme and trans-N,N'-dimethyl-1,2-cyclohexanediamine.
-
Anhydrous dioxane is added, and the mixture is stirred for 5 minutes.
-
The secondary alkyl halide, alkylborane, KOt-Bu, and i-BuOH are added sequentially.
-
The Schlenk tube is sealed and the reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with 1 M HCl and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
References
A Comparative Guide to the Efficacy of Stabilizers for 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different stabilizers for 2-iodopropane, a vital reagent in organic synthesis and pharmaceutical development. Due to its inherent instability, particularly its sensitivity to light and air, effective stabilization is crucial to ensure its purity, and reactivity, and to prevent the formation of iodine impurities. This document summarizes the performance of common stabilization strategies, supported by illustrative experimental data and detailed methodologies for stability assessment.
Introduction to this compound Instability
This compound is a colorless, volatile, and flammable liquid that is prone to degradation over time.[1] Exposure to light and air can initiate the homolytic cleavage of the carbon-iodine bond, leading to the formation of free radicals and subsequently, molecular iodine (I₂). This degradation is visually indicated by the development of a yellow or brownish color. The presence of iodine and other degradation byproducts can interfere with chemical reactions, reduce yields, and introduce impurities into the final products. Therefore, the use of stabilizers is a standard practice to extend the shelf-life and maintain the quality of this compound.
Comparison of Stabilizers
The most common stabilizer for this compound is metallic copper. While other potential stabilizers for alkyl iodides exist, such as silver, their use with this compound is less documented in commercially available products.
-
Copper: Copper, often in the form of a chip or wire, is widely used to stabilize this compound.[2] Its stabilizing effect is attributed to its ability to act as a radical scavenger. It is believed to react with iodine radicals and molecular iodine, preventing their accumulation and the subsequent acceleration of decomposition.
-
Silver: While less common for this compound, silver has been mentioned as a stabilizer for other iodoalkanes like iodomethane. The proposed mechanism involves the formation of complexes that prevent the release of free iodine.
Due to the limited availability of direct comparative studies in the public domain, the following section presents illustrative data based on typical stability profiles of stabilized and unstabilized alkyl halides.
Quantitative Data Summary
The following table summarizes illustrative data on the efficacy of different stabilizers for this compound when subjected to accelerated stability testing.
Disclaimer: The following data is illustrative and intended to demonstrate the expected relative performance of different stabilizers. It is not derived from a specific cited study but is based on the general understanding of the stability of alkyl iodides.
| Stabilizer | Condition | Purity of this compound (%) after 30 days | Iodine Content (ppm) after 30 days |
| None | Dark, Room Temp | 95.0 | 500 |
| None | Light, Room Temp | 85.0 | 2000 |
| Copper | Dark, Room Temp | >99.5 | <50 |
| Copper | Light, Room Temp | 99.0 | 100 |
| Silver | Dark, Room Temp | >99.5 | <50 |
| Silver | Light, Room Temp | 98.5 | 150 |
Experimental Protocols
This section details a representative experimental protocol for evaluating and comparing the efficacy of different stabilizers for this compound.
Objective:
To quantify the degradation of this compound and the formation of iodine under accelerated conditions in the presence and absence of different stabilizers.
Materials:
-
This compound (unstabilized, >99% purity)
-
Copper wire (high purity)
-
Silver foil (high purity)
-
Amber glass vials with screw caps
-
UV-Vis Spectrophotometer
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Controlled temperature and light exposure chamber
Experimental Procedure:
-
Sample Preparation:
-
Prepare three sets of samples in amber glass vials:
-
Set A (Unstabilized): 10 mL of unstabilized this compound.
-
Set B (Copper Stabilized): 10 mL of unstabilized this compound with a small piece of copper wire (approx. 1 cm).
-
Set C (Silver Stabilized): 10 mL of unstabilized this compound with a small piece of silver foil (approx. 1 cm²).
-
-
For each set, prepare duplicate vials for each time point and condition.
-
-
Storage Conditions:
-
Store one batch of each set in a dark environment at room temperature (20-25°C).
-
Store a second batch of each set in a controlled chamber with continuous exposure to a broad-spectrum light source at room temperature.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 7, 14, 21, and 30 days.
-
-
Analytical Methods:
-
Purity Analysis by Gas Chromatography (GC-FID):
-
Column: A suitable capillary column for halogenated hydrocarbons (e.g., DB-624).
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (with appropriate split ratio).
-
Quantification: Determine the peak area of this compound and calculate the purity as a percentage of the total peak area.
-
-
Iodine Content by UV-Vis Spectrophotometry:
-
Wavelength: Measure the absorbance at the maximum wavelength for iodine in a suitable solvent (e.g., around 500 nm in a non-polar solvent).
-
Calibration: Prepare a standard curve using known concentrations of iodine in the same solvent.
-
Sample Preparation: Dilute a known volume of the this compound sample in the solvent and measure its absorbance.
-
Calculation: Determine the concentration of iodine in the sample by comparing its absorbance to the standard curve.
-
-
Visualizations
Degradation Pathway of this compound
Caption: Decomposition of this compound initiated by light or heat.
Stabilization Mechanism by Copper
Caption: Copper acts as a scavenger for iodine radicals and molecular iodine.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for comparing stabilizer efficacy.
References
A Comparative Analysis of Synthetic Routes to 2-Iodopropane
For researchers, scientists, and drug development professionals, the efficient synthesis of alkyl halides is a critical aspect of molecular design and construction. 2-Iodopropane, a valuable intermediate, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in method selection.
This comparative analysis focuses on four primary methods for the synthesis of this compound: nucleophilic substitution of 2-propanol using hydriodic acid, reaction of 2-propanol with iodine and a phosphorus-containing reagent, electrophilic addition of hydrogen iodide to propene, and the Finkelstein reaction of a 2-halopropane with sodium iodide. The selection of an optimal synthesis strategy depends on factors such as starting material availability, desired yield and purity, reaction time, and safety considerations.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound, providing a clear overview for comparison.
| Method | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Temperature | Typical Yield |
| Nucleophilic Substitution | 2-Propanol | 57% Hydriodic Acid | None | Several hours | Distillation | High |
| From Alcohol with I₂/P | 2-Propanol | Iodine, Red Phosphorus | None | >1 hour | Reflux | ~80% |
| Electrophilic Addition | Propene | Hydrogen Iodide (HI) | Varies | Not specified | Not specified | High |
| Finkelstein Reaction | 2-Bromopropane or 2-Chloropropane | Sodium Iodide (NaI) | Acetone | Several hours | Reflux | Good to High |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Nucleophilic Substitution of 2-Propanol with Hydriodic Acid
This method involves the direct reaction of 2-propanol with concentrated hydriodic acid. The alcohol is protonated by the strong acid, followed by a nucleophilic attack by the iodide ion, leading to the formation of this compound and water.
Protocol: In a 500 mL distilling flask, 38 mL (30 g) of isopropyl alcohol is mixed with 265 mL (450 g) of 57% hydriodic acid.[1] The mixture is slowly distilled until about half of the liquid has passed over. The lower layer of the distillate, which is crude this compound, is separated. The aqueous layer can be redistilled to yield an additional amount of product. The combined crude product is then washed successively with an equal volume of concentrated hydrochloric acid, water, 5% sodium carbonate solution, and finally water again. After drying with anhydrous calcium chloride, the this compound is purified by distillation, collecting the fraction boiling at 89°C.[1]
Method 2: Synthesis from 2-Propanol using Iodine and Red Phosphorus
In this classic method, phosphorus triiodide (PI₃) is generated in situ from the reaction of red phosphorus and iodine. PI₃ then reacts with 2-propanol to produce this compound.
Protocol: To a 250 mL distillation flask equipped with a condenser, 70 g of iodine, 45 g of glycerol, and 30 g of water are added.[1] Small pieces of yellow phosphorus (10 g total) are gradually added to the mixture. A violent reaction may occur, and each portion of phosphorus should be added only after the previous reaction has subsided. If no reaction occurs initially, the flask may be gently warmed. Once all the phosphorus has been added, the mixture is heated to distill the crude this compound. The distillate is then redistilled and washed with 10% sodium hydroxide solution, sodium thiosulfate solution, again with 10% sodium hydroxide solution, and finally with water. The product is dried over anhydrous calcium chloride for 24 hours and then fractionated, collecting the portion boiling between 88-90°C. This method can yield up to 80% of the theoretical yield.[1]
Method 3: Electrophilic Addition of Hydrogen Iodide to Propene
This method is based on the electrophilic addition of hydrogen iodide to the double bond of propene. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the iodide ion adds to the more substituted carbon, resulting in the formation of this compound.
Protocol: A stream of gaseous hydrogen iodide is passed through a suitable solvent (e.g., a non-polar, aprotic solvent) containing propene at a controlled temperature. The reaction mixture is then neutralized, washed with water, and the organic layer is separated. The crude this compound is dried and purified by distillation. While specific industrial protocols with yields are proprietary, the reaction is known to proceed with high selectivity and yield under optimized conditions.
Method 4: The Finkelstein Reaction
The Finkelstein reaction is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with a solution of sodium iodide in acetone.[2][3] This reaction is an equilibrium process that is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2][3]
Protocol: 2-Bromopropane is dissolved in anhydrous acetone, and a stoichiometric excess of sodium iodide is added. The mixture is refluxed for several hours. As the reaction proceeds, a white precipitate of sodium bromide forms. After the reaction is complete, the mixture is cooled, and the precipitate is removed by filtration. The acetone is then removed from the filtrate by distillation. The resulting crude this compound is washed with water, a dilute solution of sodium thiosulfate (to remove any traces of iodine), and again with water. The product is then dried over a suitable drying agent and purified by distillation. While secondary halides are less reactive than primary halides in the Finkelstein reaction, good yields can be achieved.[2]
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for selecting a suitable synthesis method for this compound based on key experimental and practical considerations.
Caption: Workflow for selecting a this compound synthesis method.
Conclusion
The choice of the most appropriate method for synthesizing this compound is a multifactorial decision. The reaction of 2-propanol with hydriodic acid is a direct and high-yielding method, though it requires handling a corrosive acid. The use of iodine and red phosphorus is a classic and effective method with a good reported yield, but it involves handling elemental phosphorus, which can be hazardous. The electrophilic addition of HI to propene is an atom-economical method suitable for large-scale industrial production, but it requires handling gaseous reagents. The Finkelstein reaction offers a good alternative, especially when the corresponding 2-chloro or 2-bromopropane is readily available, and is driven by the precipitation of the sodium halide byproduct. By carefully considering the experimental data and protocols presented, researchers can make an informed decision to select the most suitable synthesis route for their specific needs.
References
Safety Operating Guide
Proper Disposal of 2-Iodopropane: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-iodopropane is critical for ensuring personnel safety and environmental protection. As a flammable, hazardous, and environmentally damaging chemical, it necessitates a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
I. Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is essential to be aware of its primary hazards. This chemical is a flammable liquid and vapor that can cause serious skin and eye irritation.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation.[1][3][4] Long-term or repeated exposure may have more severe health effects, with some data suggesting it is a suspected carcinogen and may cause genetic defects. Environmentally, it is toxic to aquatic life with long-lasting effects.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[1][4][7]
-
Prevent contact with skin, eyes, and clothing.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][4]
II. Step-by-Step Disposal Procedure
The disposal of this compound must adhere strictly to local, state, and federal regulations.[1] Disposing of this chemical down the drain or with regular trash is prohibited.[1][9][10]
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Characterize the waste. Is it unused this compound, a solution containing it, or materials contaminated with it (e.g., absorbent pads, gloves)?
-
Segregate as Halogenated Waste: this compound is a halogenated organic compound. It must be collected separately from non-halogenated solvents.[3][11] Do not mix it with other waste categories like acids, bases, or oxidizers.[1][10]
Step 2: Proper Waste Collection and Containment
-
Select an Appropriate Container: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.[7][11]
-
Label the Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Indicate the associated hazards (e.g., "Flammable," "Irritant").[10]
-
Collect the Waste: Pour liquid waste carefully into the container, avoiding splashes.[11] For solid waste contaminated with this compound (e.g., paper towels, contaminated PPE), double-bag it in clearly labeled plastic bags before placing it in the solid waste container.
-
Keep Containers Closed: Always keep waste containers sealed except when adding waste.[10][11] Do not fill containers beyond 90% of their capacity to allow for vapor expansion.[11]
Step 3: Safe Interim Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area or a central hazardous waste storage facility.[1][6]
-
Secondary Containment: Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Avoid Incompatibles: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents and strong bases.[4][12] Also, protect it from direct sunlight and heat sources.[4][6][12]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]
-
Licensed Disposal Facility: The waste will be handled by a licensed hazardous waste disposal company.[4][7] The standard disposal method for this type of waste is high-temperature incineration in a licensed facility, often after being mixed with a suitable combustible material.[5] Landfill burial in a specially licensed site is another potential, though less common, disposal route.[5]
-
Handle Uncleaned Containers: Treat any empty containers that have not been properly decontaminated as hazardous waste themselves.[1]
III. Spill Management Protocol
In the event of a spill, immediate and safe cleanup is paramount.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.[9]
-
Remove Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain and soak up the liquid.[4][8][12]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[4][6]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.[10]
Data and Classifications
The following table summarizes key quantitative and classification data for this compound relevant to its safe handling and disposal.
| Parameter | Value | Reference |
| UN Number | UN2392 | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | III | [4] |
| GHS Hazard Statements | H226, H302, H315, H319, H335 | [1][2][3] |
| Water Solubility | 1.4 g/L | [3] |
| Storage Class | 3 (Flammable liquids) | [3] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [3] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all critical safety and regulatory steps are followed from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound CAS 75-30-9 | 843955 [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemstock.ae [chemstock.ae]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Logistical Information for Handling 2-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2-Iodopropane in a laboratory setting. The following procedures are designed to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to mitigate the risks associated with handling this compound, which include flammability, skin and eye irritation, and potential harm if inhaled or swallowed.
Recommended PPE for Handling this compound:
-
Hand Protection: Due to the lack of specific permeation data for this compound, glove selection should be based on data for chemically similar halogenated hydrocarbons. Double gloving is recommended to provide an additional layer of protection.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.
-
Body Protection: A flame-retardant lab coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood. In the event of a spill or if there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Glove Compatibility Data
No specific breakthrough time data for this compound was found in the searched resources. The following table provides data for 2-Bromopropane, a chemically similar compound, and general recommendations for other glove materials when handling halogenated hydrocarbons.
| Glove Material | Breakthrough Time (minutes) for 2-Bromopropane[1] | Permeation Rate | General Recommendation for Halogenated Hydrocarbons |
| Nitrile | 30 - 44 | Not Available | Fair to Good. Double gloving is recommended. |
| Polyvinyl Chloride (PVC) | 3 - 7 | Not Available | Not Recommended for prolonged contact. |
| Butyl Rubber | Not Available | Not Available | Generally not recommended for halogenated hydrocarbons. |
| Neoprene | Not Available | Not Available | Fair to Good for many halogenated hydrocarbons. |
| Silver Shield®/4H® | No breakthrough detected[1] | Not Available | Excellent resistance to a wide range of chemicals. |
Respirator Cartridge Selection
| Respirator Type | Cartridge/Filter Recommendation | NIOSH Color Code |
| Air-Purifying Respirator (APR) | Organic Vapor (OV) Cartridge | Black |
| Combination Cartridge (if particulates are present) | Organic Vapor/P100 Cartridge | Black and Magenta |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a detailed workflow for the safe handling of this compound in a laboratory environment.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all Materials: Gather all necessary chemicals, equipment, and PPE before starting the procedure.
-
Inspect PPE: Check all PPE for any signs of damage or degradation.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Ensure properly labeled waste containers are readily available in the fume hood.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified above.
-
Work Within Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood with the sash at the lowest practical height.
-
Grounding: When transferring this compound from a larger container, ensure both containers are grounded to prevent static discharge[1][2].
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents and strong bases[3].
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure and prevent spills.
-
Seal Containers: Tightly seal all containers of this compound when not in use.
Post-Handling Procedures
-
Decontaminate Equipment: Clean any non-disposable equipment that has come into contact with this compound.
-
Dispose of Waste: Properly dispose of all waste materials as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash hands with soap and water after removing gloves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
